alpha-D-gulopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7282-78-2 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-RXRWUWDJSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-gulopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of alpha-D-gulopyranose, a rare aldohexose of significant interest in carbohydrate chemistry and drug design. This document details its structural identifiers, stereochemical configuration, and relevant physicochemical properties. Furthermore, it outlines a classical experimental protocol for its synthesis and purification.
Chemical Structure and Identifiers
This compound is a monosaccharide and an epimer of D-glucose at the C-3 and C-4 positions. Its cyclic pyranose form is the most stable in solution. The alpha anomer is defined by the axial orientation of the hydroxyl group at the anomeric carbon (C-1).
Below is a summary of the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol [1] |
| CAS Number | 7282-78-2[1] |
| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1[1] |
| InChIKey | WQZGKKKJIJFFOK-RXRWUWDJSA-N[1] |
| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
| Isomeric SMILES | C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is crucial to its biological activity and physical properties. In its preferred chair conformation, the hydroxyl groups at C-1, C-2, C-3, C-4, and the hydroxymethyl group at C-5 exhibit a specific spatial arrangement. The alpha configuration at the anomeric carbon (C-1) places the hydroxyl group in an axial position. The hydroxyl groups at C-2 and C-5 are also in axial positions, while the hydroxyl groups at C-3 and C-4 are in equatorial positions. This arrangement of bulky axial substituents contributes to its relative instability compared to other aldohexoses like D-glucose.
A visual representation of the chair conformation of this compound is provided below, illustrating the axial and equatorial positions of the hydroxyl groups.
References
An In-depth Technical Guide to alpha-D-gulopyranose: From Nomenclature to Therapeutic Potential
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of alpha-D-gulopyranose, a rare aldohexose sugar, offering insights into its chemical identity, synthesis, and burgeoning biological significance. This document is intended to serve as a foundational resource for professionals in glycobiology, drug discovery, and metabolic research.
Core Identification: IUPAC Nomenclature and CAS Number
This compound is a monosaccharide and a C-3 epimer of D-galactose. Its precise chemical structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and its unique Chemical Abstracts Service (CAS) number.
| Identifier | Value | Reference |
| IUPAC Name | (2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| CAS Number | 7282-78-2 | [1] |
Synthesis of D-Gulose: A Chemo-Microbial Approach
The scarcity of D-gulose in nature necessitates efficient synthetic production methods. A notable chemo-microbial process utilizes the disaccharide lactitol (B1674232) as a starting material, leveraging both microbial transformation and chemical reactions.[2]
Experimental Protocol: Chemo-Microbial Synthesis of D-Gulose from Lactitol
This two-stage process involves the microbial oxidation of lactitol followed by chemical reduction and hydrolysis.[2]
Stage 1: Microbial Oxidation of Lactitol
-
Microorganism: Agrobacterium tumefaciens M31 is employed for its ability to oxidize lactitol.[2][3]
-
Culture Medium: The bacterium is cultivated in a mineral salt medium with 1.0% lactitol as the sole carbon source.[3] Alternatively, a Tryptic Soy Broth (TSB) medium containing 1.0% sucrose (B13894) can be used for cell growth, with these cells demonstrating robust lactitol transformation activity.[3]
-
Fermentation: The culture is incubated at 30°C with shaking. A. tumefaciens M31 specifically oxidizes the C-3 hydroxyl group of the glucose moiety in lactitol, leading to the accumulation of 3-ketolactitol in the supernatant.[2][3]
-
Monitoring and Harvest: The accumulation of the keto-sugar intermediate is monitored using techniques such as HPLC. Once a significant amount has accumulated, the bacterial cells are harvested by centrifugation.[2]
Stage 2: Chemical Reduction and Acid Hydrolysis
-
Catalyst Preparation: Raney nickel is activated by treatment with a 20% aqueous NaOH solution at 80°C for 6 hours, followed by washing with distilled water to a pH of approximately 9.2.[2]
-
Hydrogenation: The prepared Raney nickel catalyst is added to the fermentation supernatant containing 3-ketolactitol. Hydrogenation is then performed to reduce the keto group. This results in a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.[2][3]
-
Acid Hydrolysis: The resulting mixture is subjected to acid hydrolysis, which cleaves the disaccharide into its constituent monosaccharides: D-gulose, D-galactose, and D-sorbitol.[3]
-
Purification: D-gulose is then separated and purified from the hydrolysis mixture.
Quantitative Data
This chemo-microbial method has a reported yield of 2.8 kg of the 3-ketolactitol intermediate from 4 kg of lactitol, which represents a 66% yield for the oxidation step. The overall theoretical productivity of D-gulose from lactitol is approximately 25%.[4]
Biological Activities and Therapeutic Potential
Preliminary research indicates that D-gulose exhibits several biological activities of therapeutic interest, particularly in metabolic regulation and oncology.[4] However, it is important to note that research in this area is still in its early stages, and extensive quantitative data from in vivo studies are not yet widely available in peer-reviewed literature.[4]
Anti-Diabetic Effects
D-gulose has been reported to possess insulin-like effects and the ability to inhibit increases in blood glucose levels.[4][5][6] This suggests its potential as a therapeutic agent for conditions like type 1 diabetes.[4] The proposed mechanism involves its metabolism in the liver.[4][5]
Anti-Cancer Effects
There are indications that D-gulose may have anti-cancer properties. It has been shown to inhibit nitrate (B79036) reductase activity and decrease xanthine (B1682287) oxidase activity in tumor cells.[4] Specific quantitative data, such as IC₅₀ values for various cancer cell lines, are not yet readily available in the public domain.[4]
Plant Growth Inhibition
Interestingly, a derivative of D-gulose, 6-O-decanoyl-D-gulose, has been found to inhibit the growth of rice seedlings with a half-maximal inhibitory concentration (IC₅₀) of 0.25 mM.[7] This effect is thought to be mediated by the inhibition of gibberellin biosynthesis.[7]
Potential Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is limited, its structural similarity to other biologically active sugars allows for the formulation of hypotheses regarding its mechanisms of action.
The PI3K/Akt Signaling Pathway
The insulin-like effects attributed to D-gulose suggest a potential interaction with the PI3K/Akt signaling pathway.[4] This pathway is central to insulin (B600854) signaling and the regulation of glucose metabolism. It is plausible that D-gulose may modulate components of this pathway to exert its effects on glucose uptake and utilization.[4]
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.
Gibberellin Biosynthesis Pathway
The observed plant growth inhibitory effects of a D-gulose derivative point towards an interaction with the gibberellin (GA) biosynthesis pathway.
Caption: Proposed inhibition of the gibberellin biosynthesis pathway by a D-gulose derivative.
Future Directions
The study of this compound and its parent sugar, D-gulose, is a promising area of research. Future investigations should focus on elucidating the precise molecular mechanisms underlying its biological activities, including the identification of specific protein targets and the validation of its effects on signaling pathways. Furthermore, comprehensive in vivo studies are required to establish a clearer understanding of its therapeutic potential, pharmacokinetics, and safety profile. The development of more efficient and scalable synthesis methods will also be crucial for advancing research and potential commercial applications.
References
- 1. Gulopyranose | C6H12O6 | CID 7044038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of D-gulose from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-gulopyranose, a C-3 epimer of D-galactose and a C-3 and C-4 epimer of D-glucose, is a rare aldohexose with emerging significance in biomedical research. While less common in nature than other hexoses, its unique stereochemistry confers distinct physical and chemical properties that are of growing interest in the fields of glycobiology and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its analysis and synthesis, and an exploration of its biological roles, including its involvement in cellular signaling.
Physical Properties
Precise experimental determination of the physical properties of this compound is crucial for its application in research and development. While extensive data on more common sugars like glucose is readily available, specific experimental values for this compound are less common. This section compiles the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK--[1] |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK--[1] |
| CAS Number | 7282-78-2 | --INVALID-LINK--[1] |
| Melting Point | Data not available | |
| Specific Optical Rotation ([α]D) | Data not available | |
| Solubility in Water | Data not available | |
| Computed XLogP3-AA | -2.6 | --INVALID-LINK--[1] |
| Computed Hydrogen Bond Donor Count | 5 | --INVALID-LINK--[1] |
| Computed Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK--[1] |
| Computed Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the arrangement of its hydroxyl groups and the hemiacetal functionality at the anomeric carbon. These features allow it to undergo a variety of reactions common to reducing sugars.
Mutarotation
In solution, this compound undergoes mutarotation, a process where it equilibrates with its beta-anomer and the open-chain aldehyde form. This change in the stereochemistry at the anomeric carbon (C1) results in a corresponding change in the optical rotation of the solution until equilibrium is reached.
Glycosylation
The anomeric hydroxyl group of this compound is reactive and can be replaced by an alkoxy group from an alcohol to form a glycoside. This glycosidic bond formation is a cornerstone of carbohydrate chemistry, enabling the synthesis of oligosaccharides and glycoconjugates.
Oxidation
As a reducing sugar, the aldehyde group in the open-chain form of D-gulose can be oxidized to a carboxylic acid, forming gulonic acid. More vigorous oxidation can lead to the formation of the dicarboxylic acid, gularic acid.
Reduction
The aldehyde group of D-gulose can be reduced to a primary alcohol, yielding the sugar alcohol D-gulitol (sorbitol).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and analysis of this compound in a research setting.
Synthesis of this compound
The chemical synthesis of D-gulose often starts from more readily available sugars like D-glucose or D-galactose, involving a series of protection, epimerization, and deprotection steps. A common strategy involves the epimerization at C-3 of a suitably protected D-galactose derivative or at C-3 and C-4 of a D-glucose derivative.
Workflow for a potential synthesis route:
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. For this compound, ¹H and ¹³C NMR are used to confirm its identity and anomeric configuration.
Experimental Workflow for NMR Analysis:
Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, often after derivatization to increase its volatility.
Experimental Workflow for Mass Spectrometry Analysis:
Biological Role and Signaling
D-gulose is considered a rare sugar, but it exhibits interesting biological activities. Research has indicated that D-gulose may have insulin-like effects and can influence blood glucose levels.[2] It has also been suggested to possess potent angiogenic and potential anti-cancer properties.[2]
While specific signaling pathways directly initiated by this compound are not yet well-elucidated, its structural similarity to D-glucose suggests potential interactions with glucose transporters and other components of glucose sensing and signaling pathways. The insulin-like effects of D-gulose point towards a possible modulation of the insulin (B600854) signaling cascade.
Hypothesized Signaling Interaction:
Further research is needed to fully understand the molecular mechanisms underlying the biological effects of D-gulose and to identify the specific signaling pathways it modulates. This knowledge will be critical for harnessing its therapeutic potential in areas such as diabetes and oncology.
References
The Rare Aldohexose: A Technical Guide to the Discovery and Historical Synthesis of alpha-D-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
alpha-D-Gulopyranose, a rare aldohexose sugar, holds a significant place in the annals of carbohydrate chemistry. Its importance is not derived from its natural abundance, which is exceedingly scarce, but from its instrumental role in the foundational work of Nobel laureate Emil Fischer in elucidating the stereochemistry of glucose. This in-depth technical guide explores the discovery and historical synthesis of D-gulose, with a focus on the chemical methodologies that first brought this monosaccharide to light. Detailed experimental protocols for key historical syntheses are provided, alongside a summary of quantitative data to aid in comparative analysis. Furthermore, this guide includes visualizations of a key synthetic pathway, rendered in the DOT language, to provide a clear and reproducible logical workflow. While the specific biological functions of D-gulose are an emerging area of research, this document consolidates the established knowledge on its discovery and synthesis to serve as a valuable resource for professionals in carbohydrate chemistry, drug discovery, and the broader biomedical sciences.
Discovery and Historical Significance
The history of D-gulose is inextricably linked to the pioneering research of Emil Fischer in the late 19th century on the structure and configuration of sugars.[1] Fischer's systematic investigation of the 16 possible aldohexose stereoisomers was a monumental undertaking that ultimately led to his 1902 Nobel Prize in Chemistry.[1] D-Gulose, and its enantiomer L-gulose, were critical pieces in solving the complex puzzle of glucose's stereochemical identity.[1]
A pivotal experiment in Fischer's "proof" of the configuration of D-glucose involved the oxidation of both D-glucose and another hexose, which was identified as L-gulose, with nitric acid. Both sugars yielded the same dicarboxylic acid, D-glucaric acid.[1] This finding was crucial in establishing the relative stereochemistry at carbons 2, 3, 4, and 5 of D-glucose and highlighted the symmetrical properties of the molecular structures.[1]
Historical Synthesis of D-Gulose
The primary method for the synthesis of D-gulose in Fischer's era and for many years following was the Kiliani-Fischer synthesis.[1] This method allows for the elongation of the carbon chain of an aldose by one carbon atom. More contemporary chemical syntheses have also been developed, notably a multi-step synthesis from the readily available D-glucose.
The Kiliani-Fischer Synthesis from D-Xylose
The Kiliani-Fischer synthesis, when applied to the five-carbon aldopentose D-xylose, yields a mixture of the two epimeric aldohexoses: D-gulose and D-idose.[1][2] The non-stereospecific nature of the initial cyanide addition to the aldehyde group results in the formation of two epimers at the new chiral center (C2).[1]
This protocol is a generalized representation of the classical Kiliani-Fischer synthesis.
-
Cyanohydrin Formation: D-xylose is reacted with a solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN). This nucleophilic addition to the carbonyl group of the open-chain form of D-xylose results in the formation of two epimeric cyanohydrins.[1][2]
-
Hydrolysis to Aldonic Acids: The mixture of cyanohydrins is then hydrolyzed, typically by heating in water, which converts the nitrile group into a carboxylic acid, forming a mixture of D-gulonic and D-idonic acids.[2]
-
Lactonization: The aldonic acids are subsequently converted to their corresponding gamma-lactones (D-gulono-γ-lactone and D-idono-γ-lactone) through heating.
-
Separation of Lactones: The diastereomeric lactones are separated. This can be achieved by fractional crystallization or chromatography.
-
Reduction to Aldoses: The separated D-gulono-γ-lactone is then reduced to D-gulose. Historically, this was often accomplished using a sodium amalgam.[2]
| Parameter | Value | Reference |
| Starting Material | D-Xylose | [1] |
| Product | D-Gulose (and D-Idose) | [1] |
| Overall Yield | ~30% | [1] |
Chemical Synthesis of D-Gulose from D-Glucose
A more modern and controlled chemical synthesis of D-gulose has been developed starting from the abundant monosaccharide D-glucose.[3] This multi-step synthesis involves protection of hydroxyl groups, oxidation, stereoselective reduction, and deprotection.
Figure 1: Overall workflow for the synthesis of D-Gulose from D-Glucose.
Step 1: Protection of D-Glucose To a stirred solution of D-glucose (e.g., 5 g) in dry acetone (B3395972) (e.g., 250 mL), concentrated sulfuric acid (e.g., 1.2 mL) is added at room temperature.[3] Anhydrous copper sulfate (B86663) can also be added.[3] The reaction mixture is stirred for several hours, after which it is neutralized, filtered, and concentrated. The crude product is purified by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3]
Step 2: Oxidation of Protected Glucose (Swern Oxidation) The free hydroxyl group at the C3 position of the protected glucose derivative is oxidized to a ketone. In a typical Swern oxidation, a solution of oxalyl chloride in a suitable solvent is treated with dimethyl sulfoxide (B87167) (DMSO) at low temperature, followed by the addition of the protected glucose derivative.[3] Triethylamine is then added, and the reaction is allowed to warm to room temperature.[3] Workup and purification yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.[3]
Step 3: Stereoselective Reduction The ketone intermediate is stereoselectively reduced to the corresponding alcohol with the desired gulo-configuration. This can be achieved using a bulky reducing agent such as K-selectride® or KS-selectride®.[3]
Step 4: Deprotection of Protected Gulose The isopropylidene protecting groups are removed by acid hydrolysis to yield D-gulose.[3] This is typically done by treating the protected gulose derivative with an aqueous acid solution (e.g., trifluoroacetic acid or hydrochloric acid) followed by purification.[3]
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Protection of D-Glucose | Anhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄ | 55 - 75.6 | >98 | [3] |
| 2 | Oxidation of Protected Glucose | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | ~90 | >95 | [3] |
| 3 | Stereoselective Reduction | K-selectride® or KS-selectride® | 70-80 (estimated) | >95 | [3] |
| 4 | Deprotection of Protected Gulose | Aqueous acid (e.g., TFA) | High | >98 | [3] |
Physicochemical Properties of this compound
While historical synthesis often resulted in a syrup or a mixture of anomers, crystalline α-D-gulopyranose has been characterized.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| CAS Number | 7282-78-2 | [4] |
| Melting Point | ~130°C | [3] |
Biological Role and Potential Signaling Pathways
Research into the specific biological functions of D-gulose is still in its early stages.[5] However, preliminary studies suggest it may possess interesting biological activities.
D-Gulose has been reported to have inhibitory properties on blood glucose levels and to exhibit insulin-like effects.[5] This has led to the hypothesis that D-gulose, due to its structural similarity to D-glucose, may interact with signaling pathways involved in glucose sensing and metabolism.[5] The PI3K/Akt and MAPK pathways are central to cellular responses to glucose and are therefore prime candidates for investigation.[5] The PI3K/Akt pathway, in particular, is a critical regulator of cell growth, proliferation, and glucose metabolism, and is heavily reliant on insulin (B600854) signaling.[5]
Figure 2: Conceptual diagram of the potential modulation of the PI3K/Akt signaling pathway by D-Gulose.
It is important to note that direct evidence for D-gulose modulating specific signaling pathways is currently limited, and further research is required to elucidate its precise mechanisms of action.[5]
Conclusion
This compound, a once-elusive monosaccharide, has played a crucial role in the historical development of carbohydrate chemistry. The classical Kiliani-Fischer synthesis, though limited by its yield and lack of stereospecificity, was the gateway to obtaining this rare sugar for early structural studies. More contemporary, multi-step syntheses from D-glucose offer a more controlled and efficient route to D-gulose, making it more accessible for modern research. While its biological functions are not yet fully understood, preliminary findings of its insulin-like effects suggest a promising future for D-gulose in the fields of glycobiology and drug development. Further investigation into its interactions with cellular signaling pathways will be essential to unlock its full therapeutic potential.
References
The Enigmatic Presence of D-Gulose: A Technical Guide to its Natural Occurrence and Derivatives
For Immediate Release
A Deep Dive into the Rare Sugar D-Gulose for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of the rare aldohexose D-gulose and its derivatives. While its presence in nature is scarce, emerging research highlights its potential biological activities, making it a molecule of interest for therapeutic and biotechnological applications. This document summarizes the current knowledge on its natural sources, presents quantitative data where available, details relevant experimental protocols, and visualizes hypothesized signaling pathways.
Natural Occurrence of D-Gulose: A Rare but Intriguing Presence
D-Gulose is an epimer of D-galactose and is not as widespread as other monosaccharides like D-glucose. However, it has been identified as a constituent of complex carbohydrates in a variety of organisms across different domains of life, including bacteria, eukaryotes, and potentially archaea.
D-Gulose in Bacteria
The most definitive and quantitative evidence for the natural occurrence of D-gulose comes from the bacterial domain. Specifically, it has been identified as a component of the extracellular polysaccharide (EPS) of the freshwater bacterium Caulobacter crescentus.
D-Gulose in Eukaryotes
D-Gulose in Archaea
While some sources suggest the presence of D-gulose in archaea, specific details and quantitative data to confirm its natural occurrence in this domain are currently limited.
Quantitative Data on D-Gulose Occurrence
The scarcity of D-gulose in nature is reflected in the limited quantitative data available. The most precise measurement comes from the analysis of the extracellular polysaccharide of Caulobacter crescentus CB2A.
| Organism Species | Domain | Macromolecule | D-Gulose Molar Ratio | Other Monosaccharides and their Molar Ratios |
| Caulobacter crescentus CB2A | Bacteria | Extracellular Polysaccharide (EPS) | 1 | D-glucose (3), D-fucose (1) |
Experimental Protocols for D-Gulose Analysis
The detection and quantification of D-gulose in biological samples require sensitive and specific analytical techniques. Due to its rarity, established protocols are often adapted from methods used for other monosaccharides.
Sample Preparation: Hydrolysis of Polysaccharides and Glycoproteins
To analyze the monosaccharide composition of complex carbohydrates, a hydrolysis step is necessary to release the individual sugar units.
Protocol: Acid Hydrolysis of Glycoproteins/Polysaccharides
-
Sample Preparation: Lyophilize the purified glycoprotein (B1211001) or polysaccharide sample.
-
Hydrolysis: Add 2 M trifluoroacetic acid (TFA) to the sample at a concentration of 1-2 mg/mL.
-
Incubation: Heat the sample at 121°C for 2 hours in a sealed tube to prevent evaporation.
-
Drying: Cool the sample and remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent (e.g., ultrapure water) for subsequent analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying monosaccharides. Different detection methods can be employed based on the required sensitivity and available instrumentation.
Protocol: HPLC with Refractive Index (RI) Detection
-
Instrumentation: HPLC system equipped with a refractive index detector.
-
Column: A carbohydrate analysis column (e.g., amine-based or ligand-exchange column).
-
Mobile Phase: Acetonitrile (B52724):Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Standard Preparation: Prepare a series of D-gulose standards of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Analysis: Inject the reconstituted hydrolysate and quantify the D-gulose peak by comparing its area to the calibration curve.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for monosaccharide analysis but requires derivatization to make the sugars volatile.
Protocol: GC-MS Analysis of Alditol Acetates
-
Reduction: Reduce the hydrolyzed monosaccharides with sodium borohydride (B1222165) (NaBH₄) in water or a basic solution to their corresponding alditols.
-
Acetylation: Acetylate the alditols using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form alditol acetates.
-
Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for sugar analysis (e.g., a polar column).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different alditol acetates (e.g., initial temperature of 60°C, ramped to 220°C).
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan for characteristic fragment ions of the gulose alditol acetate.
-
-
Quantification: Use an internal standard (e.g., inositol) for accurate quantification.
Hypothesized Signaling Pathways Involving D-Gulose
Direct experimental evidence for signaling pathways specifically modulated by D-gulose is currently scarce. However, based on its structural similarity to D-glucose and its observed biological effects, several potential mechanisms have been proposed.
Potential Interaction with Insulin (B600854) Signaling
Preliminary studies have suggested that D-gulose may exhibit insulin-like effects. This has led to the hypothesis that it might interact with the insulin signaling pathway, potentially influencing glucose uptake and metabolism. One plausible, though unproven, mechanism is the interaction of D-gulose with the insulin receptor or downstream components of the PI3K/Akt pathway.
Hypothesized interaction of D-gulose with the insulin signaling pathway.
Proposed Mechanism in Cancer Cell Metabolism
Drawing parallels with D-glucose analogs like 2-deoxy-D-glucose (2-DG), it is proposed that D-gulose might be taken up by cancer cells via glucose transporters (GLUTs). Once inside the cell, its different stereochemistry could interfere with glycolysis, leading to reduced ATP production and potentially inducing cell death.
Proposed mechanism of D-gulose interference with cancer cell metabolism.
Conclusion and Future Directions
The study of D-gulose is a burgeoning field with the potential to yield significant insights into glycobiology and drug development. While its natural occurrence is limited, its unique structure and biological activities warrant further investigation. Future research should focus on:
-
Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify D-gulose in a wider range of organisms, particularly in archaea and eukaryotes where data is lacking.
-
Biosynthetic Pathways: Elucidating the enzymatic pathways responsible for the synthesis of D-gulose in organisms where it is naturally found.
-
Signaling and Mechanism of Action: Conducting detailed molecular studies to confirm the hypothesized interactions of D-gulose with signaling pathways and to identify its specific cellular targets.
This technical guide serves as a foundational resource for the scientific community, providing a comprehensive summary of the current knowledge on D-gulose and paving the way for future discoveries.
References
The Enigmatic Role of alpha-D-gulopyranose in Metabolic Networks: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: D-gulose, a rare aldohexose sugar, and its alpha-D-gulopyranose anomer, are emerging as molecules of interest in glycobiology and metabolic research.[1] Unlike its ubiquitous epimer, D-glucose, the metabolic fate and precise biological roles of D-gulose are not yet fully elucidated. Preliminary studies suggest intriguing physiological effects, including potential insulin-like properties and anti-cancer activity, sparking interest in its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic context, primarily focusing on its relationship with the uronic acid pathway. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the associated metabolic and signaling pathways to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a specific cyclic form of D-gulose, a monosaccharide that is rare in nature but has been identified in some archaea, bacteria, and eukaryotes.[3] As a C-3 epimer of D-galactose, its unique stereochemistry likely contributes to its distinct biological activities.[3] While not fermentable by yeast, its potential to influence key physiological processes such as glycemic control underscores the importance of understanding its metabolic pathways.[1][3]
The Uronic Acid Pathway: The Primary Metabolic Context
The most relevant known metabolic route for compounds structurally related to D-gulose is the uronic acid pathway, also known as the glucuronate pathway. This pathway is an alternative route for glucose metabolism that does not lead to the formation of ATP.[4] Its primary functions include the production of glucuronic acid for detoxification and the synthesis of glycosaminoglycans, as well as being the pathway for ascorbic acid (Vitamin C) synthesis in many animals (though not in humans due to the absence of the enzyme L-gulonolactone oxidase).[4][5][6]
The central intermediate in this pathway is L-gulonate, the oxidized form of L-gulose. While the direct entry and metabolic processing of D-gulose into this pathway are not well-defined, its structural similarity to L-gulose and its derivatives suggests a plausible interaction. One proposed, though not extensively verified, metabolic fate of D-gulose in the liver involves its conversion to 5-deoxy-D-gluconic acid and subsequently to glucose.[2]
Key Enzymatic Steps of the Uronic Acid Pathway
The uronic acid pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic conversions to produce L-xylulose. The key reactions involving L-gulonate are:
-
D-Glucuronic acid to L-Gulonic acid: D-glucuronic acid is reduced to L-gulonic acid by an NADPH-dependent enzyme.[4]
-
L-Gulonic acid to 3-keto-L-gulonic acid: L-gulonic acid is then oxidized to 3-keto-L-gulonic acid. In some animals, L-gulonic acid is a precursor for ascorbic acid.[4]
-
3-keto-L-gulonic acid to L-Xylulose: 3-keto-L-gulonic acid is subsequently decarboxylated to form L-xylulose.[4]
The following diagram illustrates the core steps of the uronic acid pathway, highlighting the central role of L-gulonate.
Quantitative Data on Related Enzyme Kinetics
Direct kinetic data for enzymes metabolizing this compound is scarce. However, kinetic parameters for enzymes acting on key substrates within the uronic acid pathway and related pathways have been characterized in various organisms.
| Enzyme | Substrate(s) | Organism | K_m (mM) | k_cat (s⁻¹) | Reference(s) |
| L-gulonate 3-dehydrogenase | L-gulonate, NAD⁺ | Rabbit | - | - | [7] |
| 2-keto-L-gulonate reductase | 2-keto-L-gulonate, NADH | Aspergillus niger | 25.3 | 21.4 | [8] |
| L-idonate 5-dehydrogenase | L-idonate, NAD⁺ | Aspergillus niger | 30.9 | 5.5 | [8] |
| Glucose 2-oxidase | D-glucose, O₂ | Coriolus versicolor | 2.95 | 30.81 | [9] |
Note: The table presents a selection of available kinetic data for enzymes in related pathways. Direct kinetic data for this compound metabolizing enzymes is not currently available in the reviewed literature.
Potential Signaling Role: Insulin-like Effects
Preliminary research suggests that D-gulose may exhibit insulin-like effects, implying an interaction with cellular signaling pathways that regulate glucose metabolism.[1][2] The canonical insulin (B600854) signaling pathway is initiated by the binding of insulin to its receptor, a receptor tyrosine kinase, which triggers a cascade of phosphorylation events. A key downstream pathway involves the activation of PI3K and Akt, ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.
While the precise mechanism by which D-gulose might exert its insulin-like effects is unknown, a hypothetical model could involve its interaction with components of the insulin signaling cascade.
Experimental Protocols
Investigating the metabolic role of this compound requires robust experimental methodologies. The following sections outline general protocols for key experiments.
Quantification of D-gulose and its Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of monosaccharides and their derivatives in biological samples.
Objective: To quantify the concentration of D-gulose and its potential metabolites (e.g., L-gulonate) in plasma, urine, or cell culture media.
General Workflow:
Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
HILIC or ion-exchange chromatography column
-
Acetonitrile, methanol, and ultrapure water (HPLC grade)
-
D-gulose and other relevant standards
-
Protein precipitation reagents
-
SPE cartridges (optional)
-
Derivatization reagents (optional)
Procedure:
-
Sample Preparation:
-
Collect biological samples and store them appropriately.
-
For plasma or serum, perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
If necessary, perform a cleanup step using SPE to remove interfering substances.
-
For certain detection methods (e.g., fluorescence), a derivatization step may be required.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the HPLC method with an appropriate gradient to separate the compounds of interest.
-
-
Data Analysis:
-
Integrate the peaks corresponding to D-gulose and its metabolites.
-
Generate a calibration curve using known concentrations of standards.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Enzyme Activity Assay for L-gulonate 3-dehydrogenase
The activity of enzymes involved in the uronic acid pathway, such as L-gulonate 3-dehydrogenase, can be measured using spectrophotometric assays.[10]
Objective: To determine the kinetic parameters of L-gulonate 3-dehydrogenase.
Principle: The activity of L-gulonate 3-dehydrogenase is determined by monitoring the change in absorbance at 340 nm, which corresponds to the production of NADH.[10]
Materials:
-
UV/Vis spectrophotometer
-
L-gulonate (substrate)
-
NAD⁺ (cofactor)
-
Purified L-gulonate 3-dehydrogenase
-
Reaction buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD⁺, and varying concentrations of L-gulonate in a cuvette.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay at different substrate concentrations to determine the Michaelis-Menten kinetic parameters (K_m and V_max).
Conclusion and Future Directions
This compound remains a relatively understudied monosaccharide with significant potential in metabolic research and drug development. While its precise metabolic pathways are yet to be fully mapped, its connection to the uronic acid pathway through its structural relationship with L-gulonate provides a foundational framework for further investigation. The preliminary evidence of its insulin-like effects warrants a deeper exploration of its interaction with cellular signaling cascades.
Future research should focus on:
-
Elucidating the specific enzymes responsible for the metabolism of D-gulose and their kinetic properties.
-
Tracing the metabolic fate of isotopically labeled D-gulose in cellular and animal models.
-
Investigating the molecular mechanisms underlying the observed insulin-like and anti-cancer effects of D-gulose.
-
Developing and validating robust analytical methods for the routine quantification of D-gulose and its metabolites in biological systems.
A thorough understanding of the biological role of this compound will be crucial for harnessing its potential therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. D-Gulose | 4205-23-6 | MG00249 | Biosynth [biosynth.com]
- 3. Gulose - Wikipedia [en.wikipedia.org]
- 4. koracademy.com [koracademy.com]
- 5. URONIC ACID PATHWAY | PPTX [slideshare.net]
- 6. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional characterization of rabbit and human L-gulonate 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway [frontiersin.org]
- 9. Bioconversion of D-glucose into D-glucosone by glucose 2-oxidase from Coriolus versicolor at moderate pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement of L-Gulonate 3-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
An In-depth Technical Guide to the Structural Differences Between alpha-D-gulopyranose and alpha-D-glucopyranose for Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive analysis of the structural distinctions between two hexopyranose epimers: alpha-D-gulopyranose and alpha-D-glucopyranose. While both monosaccharides share the same chemical formula (C₆H₁₂O₆) and pyranose ring structure, their stereochemical differences, particularly at the C3 position, lead to distinct three-dimensional conformations and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed structural data, experimental methodologies, and an exploration of the biological implications of these differences.
Core Structural Differences: C3 Epimers
The fundamental structural difference between this compound and alpha-D-glucopyranose lies in their stereochemistry at the third carbon atom (C3). They are C3 epimers, meaning the hydroxyl (-OH) group at C3 is oriented in the opposite direction in each molecule. In alpha-D-glucopyranose, the C3 hydroxyl group is in the equatorial position in its stable chair conformation, whereas in this compound, it is in the axial position. This seemingly minor alteration has significant consequences for the overall shape, stability, and biological function of the molecule.
Chair Conformation and Stability
The six-membered pyranose ring of both sugars adopts a stable chair conformation to minimize steric strain. In the case of alpha-D-glucopyranose , the chair conformation is particularly stable because all of its bulky substituents (the four hydroxyl groups and the hydroxymethyl group) can occupy the more favorable equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a form of steric strain.
Conversely, for This compound , the axial orientation of the C3 hydroxyl group introduces significant 1,3-diaxial interactions with the axial hydrogens on C1 and C5. This inherent steric strain makes the chair conformation of this compound less stable than that of alpha-D-glucopyranose.
Quantitative Structural Data
| Parameter | alpha-D-glucopyranose (Neutron Diffraction Data)[1][2] | This compound (Theoretical/Expected) |
| Ring Conformation | ⁴C₁ Chair | Predominantly ⁴C₁ Chair, with potential for other conformations due to instability |
| C3-OH Orientation | Equatorial | Axial |
| Average C-C Bond Length | 1.523 Å | Expected to be similar to glucose (~1.52 Å) |
| Average C-H Bond Length | 1.098 Å | Expected to be similar to glucose (~1.10 Å) |
| Average O-H Bond Length | 0.968 Å | Expected to be similar to glucose (~0.97 Å) |
| C1-O1 Bond Length | 1.389 Å | Expected to be slightly different due to altered electronic effects |
| Ring Oxygen Valence Angle (C5-O-C1) | 113.8° | Expected to be similar to glucose (~114°) |
Note: The data for this compound is based on theoretical calculations and expected values due to the lack of publicly available, precise experimental crystallographic data.
Experimental Protocols
Determination of Molecular Structure
3.1.1. X-ray and Neutron Diffraction:
This is the gold standard for determining the precise three-dimensional structure of crystalline compounds.
-
Protocol Outline for Crystallization of D-Gulose for X-ray Diffraction:
-
Preparation of a Supersaturated Solution: Dissolve high-purity D-gulose in a suitable solvent (e.g., water or a water/ethanol mixture) at an elevated temperature to achieve supersaturation.
-
Slow Cooling: Gradually cool the solution to allow for the slow formation of single crystals. The rate of cooling is critical to obtaining diffraction-quality crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated D-gulose solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays or neutrons. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. 1H and 13C NMR can confirm the connectivity and stereochemistry of the sugar.
-
Protocol Outline for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified sugar in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the relative stereochemistry of the hydroxyl groups.
-
Synthesis of D-Gulose from D-Glucose
A common method for synthesizing D-gulose from the more readily available D-glucose involves a four-step process of protection, oxidation, stereoselective reduction, and deprotection.[3]
-
Step 1: Protection of D-Glucose
-
Objective: To protect the hydroxyl groups at C1, C2, C5, and C6, leaving the C3 hydroxyl group free for oxidation.
-
Protocol: D-glucose is reacted with anhydrous acetone (B3395972) in the presence of a catalytic amount of concentrated sulfuric acid and anhydrous copper(II) sulfate (B86663) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
-
Step 2: Oxidation of the Protected Glucose
-
Objective: To oxidize the free C3 hydroxyl group to a ketone.
-
Protocol: The protected glucose is subjected to Swern oxidation using oxalyl chloride, DMSO, and triethylamine (B128534) to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.
-
-
Step 3: Stereoselective Reduction
-
Objective: To reduce the ketone at C3 to a hydroxyl group with the desired axial orientation (gulo- configuration).
-
Protocol: The ketone is reduced using a stereoselective reducing agent such as K-selectride® or KS-selectride® to produce 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.
-
-
Step 4: Deprotection
-
Objective: To remove the isopropylidene protecting groups to yield D-gulose.
-
Protocol: The protected gulose derivative is treated with aqueous sulfuric acid in acetonitrile (B52724) and heated to remove the protecting groups, yielding D-gulose. The final product is then purified by chromatography or recrystallization.
-
Biological Significance and Signaling Pathways
The structural differences between alpha-D-glucopyranose and this compound lead to distinct biological activities. While D-glucose is a primary energy source for most organisms, D-gulose is a rare sugar with limited natural abundance but interesting pharmacological properties.
D-Gulose and its Potential Therapeutic Effects
-
Insulin-like Effects: D-gulose has been reported to exhibit insulin-like effects and may have a role in regulating blood glucose levels.[4]
-
Anti-cancer Properties: Preliminary studies suggest that D-gulose may possess anti-cancer properties.[4]
Potential Signaling Pathways Modulated by D-Gulose
Given its structural similarity to D-glucose, it is hypothesized that D-gulose may interact with signaling pathways involved in glucose metabolism and cell growth.
4.2.1. PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and glucose metabolism. Insulin signaling heavily relies on this pathway to promote glucose uptake. The insulin-like effects of D-gulose suggest a potential modulation of this pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway by D-Gulose.
4.2.2. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer.
Caption: Hypothetical involvement of D-Gulose in the MAPK signaling cascade.
Conclusion
The structural disparity between this compound and alpha-D-glucopyranose, originating from the epimerization at the C3 position, has profound implications for their conformational stability and biological function. While alpha-D-glucopyranose is a ubiquitous and stable energy source, the less stable this compound presents intriguing possibilities as a bioactive molecule with potential therapeutic applications. Further research, particularly the acquisition of high-resolution crystal structure data for this compound and detailed elucidation of its interactions with cellular signaling pathways, is crucial for fully understanding and harnessing its potential in drug development and glycobiology.
References
- 1. benchchem.com [benchchem.com]
- 2. ALPHA-D-GLUCOSE: PRECISE DETERMINATION OF CRYSTAL AND MOLECULAR STRUCTURE BY NEUTRON-DIFFRACTION ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [High D-glucose alters PI3K and Akt signaling and leads to endothelial cell migration, proliferation and angiogenesis dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of alpha-D-Gulopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for alpha-D-gulopyranose, a C-3 and C-4 epimer of glucose. Due to the limited availability of public experimental spectra for this compound, this document presents a summary of available data and outlines the established experimental protocols for acquiring such data for monosaccharides. For illustrative purposes, comparative data for the well-characterized alpha-D-glucopyranose may be referenced.
Spectroscopic Data Summary
The following tables summarize the expected and, where available, reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
| 4 | Data not available | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available |
| 6 | Data not available | Data not available | Data not available |
| Solvent | D₂O | D₂O | |
| Reference | [1] |
Infrared (IR) Spectroscopy
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretching |
| ~2900 | Medium | C-H stretching |
| ~1100-1000 | Strong | C-O stretching (ether and alcohol) |
| Below 1000 | Medium-Weak | Fingerprint region (anomeric C-H deformations) |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Positive | 181.07 | 203.05 | Data not available |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generally applicable to monosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.
-
For the final sample, dissolve the lyophilized powder in 100% D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for better signal dispersion and sensitivity.[3]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques (e.g., presaturation) should be used to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra using an internal standard (e.g., DSS or TSP) or externally to the residual solvent signal.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid carbohydrate sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve the carbohydrate sample in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µM.
-
The choice of solvent will depend on the ionization technique used.
-
-
Instrumentation:
-
A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]
-
-
ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
In positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed for carbohydrates.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the parent ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) in the first mass analyzer.
-
Induce fragmentation of the selected ion using Collision-Induced Dissociation (CID).
-
Analyze the resulting fragment ions in the second mass analyzer to obtain structural information.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent and fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions.
-
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of carbohydrates.
Caption: General workflow for the spectroscopic analysis of a carbohydrate.
References
Conformational Analysis of alpha-D-Gulopyranose Chair Forms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of alpha-D-gulopyranose, focusing on the equilibrium between its two primary chair conformations, the ¹C₄ and ⁴C₁ forms. Understanding the conformational preferences of monosaccharides like gulose is critical in the fields of glycobiology, medicinal chemistry, and drug development, as the three-dimensional structure of a carbohydrate dictates its biological activity and interaction with molecular targets.
Introduction to Pyranose Conformation
Pyranose sugars, six-membered rings containing one oxygen atom, are not planar. To alleviate ring strain, they adopt puckered conformations, with the low-energy chair conformations being the most prevalent. For any given pyranose, two principal chair conformations can exist, designated as ¹C₄ and ⁴C₁. The nomenclature indicates which carbon atoms are positioned above (superscript) and below (subscript) a reference plane defined by the other ring atoms. The equilibrium between these two chair forms is determined by a delicate balance of several energetic factors, including steric interactions, the anomeric effect, and intramolecular hydrogen bonding.
For this compound, the orientation of the hydroxyl groups is axial at C-3 and C-4 in the common ⁴C₁ chair form. This leads to significant steric strain, suggesting that the alternative ¹C₄ chair form may be more populated than is typical for other common aldohexoses like glucose.
The ¹C₄ and ⁴C₁ Chair Conformations of this compound
The two chair conformations of this compound are in equilibrium in solution. The relative stability of each conformer is dictated by the interplay of destabilizing steric interactions (1,3-diaxial interactions) and stabilizing stereoelectronic effects (the anomeric effect).
-
⁴C₁ Conformation: In this form, the anomeric hydroxyl group at C-1 is in the axial position, which is favored by the anomeric effect. However, the hydroxyl groups at C-3 and C-4 are also axial, leading to significant 1,3-diaxial steric repulsion. The bulky hydroxymethyl group at C-5 is in the equatorial position.
-
¹C₄ Conformation: In this alternative chair form, the anomeric hydroxyl group is equatorial, which is generally disfavored by the anomeric effect. Conversely, the hydroxyl groups at C-3 and C-4 are now in the more sterically favorable equatorial positions. The hydroxymethyl group at C-5, however, is forced into a high-energy axial position.
The balance of these competing effects determines the predominant conformation in solution. Unlike D-glucose, which strongly favors the ⁴C₁ conformation where all non-hydrogen substituents can be equatorial in the beta anomer, the conformational landscape of D-gulose is more complex.
Quantitative Conformational Analysis
Precise quantitative data on the conformational equilibrium of this compound is not as widely documented as for its epimer, glucose. However, the relative energies of these conformers can be determined through a combination of experimental techniques and computational modeling.
Table 1: Factors Influencing Chair Conformation Stability in this compound
| Conformation | Anomeric Effect at C-1 | Steric Interactions (1,3-diaxial OH) | C-5 Substituent Position | Overall Stability |
| ⁴C₁ | Favorable (axial OH) | Unfavorable (axial OH at C-3, C-4) | Favorable (equatorial CH₂OH) | Potentially significant destabilization from steric strain |
| ¹C₄ | Unfavorable (equatorial OH) | Favorable (equatorial OH at C-3, C-4) | Unfavorable (axial CH₂OH) | Potentially significant destabilization from axial C-5 group |
Table 2: Representative Energy Contributions for Pyranose Chair Conformations (Illustrative Values)
| Energy Contribution | Typical Magnitude (kcal/mol) | Favorable Conformer |
| Anomeric Effect | 1.0 - 2.0 | Conformer with axial anomeric substituent |
| 1,3-Diaxial OH-OH Interaction | 1.5 - 2.5 per interaction | Conformer with equatorial substituents |
| Axial CH₂OH Group | ~2.0 | Conformer with equatorial CH₂OH |
Note: These are generalized values. The actual energetic contributions for this compound would need to be determined experimentally or through high-level computational studies.
Experimental Protocols for Conformational Analysis
The primary experimental technique for determining the conformational equilibrium of pyranoses in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy Protocol
Objective: To determine the ratio of the ¹C₄ and ⁴C₁ chair conformers of this compound in solution by analyzing vicinal proton-proton coupling constants (³JHH).
Methodology:
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of D₂O) to minimize the solvent signal in the ¹H NMR spectrum.
-
Allow the solution to equilibrate for several hours to ensure mutarotation has reached a steady state, though the focus remains on the alpha anomer signals.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.
-
To aid in the assignment of proton signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons.
-
-
Spectral Analysis and J-Coupling Measurement:
-
Assign all proton resonances of the pyranose ring (H-1 to H-6).
-
Measure the vicinal proton-proton coupling constants (³JHH) for all coupled protons in the ring. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Large ³JHH values (typically 8-10 Hz) are indicative of an axial-axial relationship between protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
-
Conformational Equilibrium Calculation:
-
The observed ³JHH value is a weighted average of the coupling constants for the individual conformers. The population of each conformer can be calculated using the following equation: Jobs = PA * JA + PB * JB where Jobs is the experimentally observed coupling constant, PA and PB are the mole fractions of conformers A (¹C₄) and B (⁴C₁), and JA and JB are the theoretical coupling constants for the pure conformers.
-
The values for JA and JB are typically estimated from model compounds with fixed conformations or derived from computational calculations.
-
Computational Chemistry Protocols
Computational methods are invaluable for complementing experimental data and providing detailed energetic insights into conformational preferences.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Objective: To explore the conformational landscape and estimate the relative free energies of the ¹C₄ and ⁴C₁ conformers.
Methodology:
-
System Setup:
-
Build the initial 3D structures of both the ¹C₄ and ⁴C₁ chair forms of this compound using molecular modeling software.
-
Place the molecule in a periodic box of an explicit solvent, such as water (e.g., TIP3P or SPC/E water models), to simulate solution conditions.
-
Select a suitable force field optimized for carbohydrates (e.g., GLYCAM or CHARMM).
-
-
Energy Minimization:
-
Perform energy minimization on the system to remove any unfavorable steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 298 K) and run a short MD simulation under constant temperature and pressure (NPT ensemble) to allow the solvent to equilibrate around the solute.
-
-
Production MD:
-
Run a long production MD simulation (typically on the nanosecond to microsecond timescale) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to determine the population of each chair conformation over time.
-
Calculate the potential energy of the system throughout the simulation to construct a free energy landscape, from which the relative free energies of the conformers can be determined.
-
Ab Initio Calculations
Objective: To obtain highly accurate energies for the different conformers to understand the contributions of electronic effects like the anomeric effect.
Methodology:
-
Structure Optimization:
-
Perform geometry optimization for the ¹C₄ and ⁴C₁ conformers using a high level of theory (e.g., Density Functional Theory with a large basis set, such as B3LYP/6-311+G(d,p)).
-
Calculations can be performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model) to approximate solvent effects.
-
-
Energy Calculation:
-
Calculate the single-point electronic energies of the optimized structures.
-
Perform frequency calculations to obtain the zero-point vibrational energies and thermal corrections to calculate the Gibbs free energies.
-
-
Analysis:
-
The difference in the calculated Gibbs free energies between the two conformers provides a theoretical estimate of their relative stability.
-
Visualization of Conformational Equilibrium
The equilibrium between the ¹C₄ and ⁴C₁ chair forms of this compound can be visualized as a dynamic process.
Conclusion
The conformational analysis of this compound reveals a complex interplay between steric and stereoelectronic effects that is more nuanced than in more common sugars like glucose. The significant steric strain in the ⁴C₁ conformation due to axial hydroxyl groups at C-3 and C-4 suggests a potentially higher population of the ¹C₄ conformer than might be otherwise expected. A thorough investigation using a combination of high-field NMR spectroscopy and advanced computational modeling is essential to accurately quantify the conformational equilibrium. The detailed protocols provided in this guide offer a robust framework for researchers to undertake such studies, which are crucial for understanding the structure-function relationships of gulose-containing glycans in biological systems and for the rational design of carbohydrate-based therapeutics.
Thermodynamic Stability of α-D-Gulopyranose Anomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic stability of the α- and β-anomers of D-gulopyranose. D-gulose, an aldohexose and a C3 epimer of D-galactose and a C5 epimer of L-mannose, exists in solution as an equilibrium mixture of its cyclic pyranose and furanose forms, with the pyranose forms being predominant. The relative stability of the α- and β-anomers of D-gulopyranose is a critical factor in its conformational preferences and interactions in biological systems, influencing its role in glycobiology and potential applications in drug development.
Quantitative Analysis of Anomeric Equilibrium
The thermodynamic stability of the D-gulopyranose anomers is dictated by the Gibbs free energy difference (ΔG) between the α and β forms in solution. At equilibrium, the ratio of these anomers is constant, reflecting their relative stabilities. In aqueous solution, D-gulose establishes an equilibrium primarily between its α- and β-pyranose forms.
Experimental data indicates a clear preference for the β-anomer. The equilibrium distribution in an aqueous solution is approximately 16% α-gulopyranose and 81% β-gulopyranose, with the remaining 3% consisting of the furanose forms.[1] This significant preference for the β-anomer highlights its greater thermodynamic stability.
From these population percentages, the equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°) for the anomerization reaction (α-D-gulopyranose ⇌ β-D-gulopyranose) can be calculated.
| Parameter | Value |
| Equilibrium Population (α-D-gulopyranose) | 16%[1] |
| Equilibrium Population (β-D-gulopyranose) | 81%[1] |
| Equilibrium Constant (Keq = [%β]/[%α]) | 5.06 |
| Gibbs Free Energy Difference (ΔG° = -RTln(Keq)) | -0.96 kcal/mol (-4.02 kJ/mol) at 298 K |
Table 1: Thermodynamic Parameters for the Anomeric Equilibrium of D-Gulopyranose in Aqueous Solution.
The negative value of ΔG° confirms that the β-anomer is the thermodynamically more stable anomer in an aqueous environment. This preference is attributed to the stereoelectronic and steric interactions within the molecule. In the case of D-gulose, the β-anomer can adopt a chair conformation where a greater number of bulky hydroxyl groups occupy equatorial positions, minimizing steric strain.
Experimental Protocol: Determination of Anomeric Ratios by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative determination of the anomeric composition of carbohydrates in solution. The following protocol outlines the general methodology for determining the α- to β-anomer ratio of D-gulopyranose.
Objective: To quantify the relative concentrations of α-D-gulopyranose and β-D-gulopyranose at equilibrium in an aqueous solution.
Materials:
-
D-gulose powder
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of D-gulose (e.g., 10-20 mg).
-
Dissolve the D-gulose in a precise volume of D₂O (e.g., 0.6 mL) directly within an NMR tube.
-
Ensure the solution is thoroughly mixed to achieve homogeneity.
-
-
Equilibration:
-
Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period to reach anomeric equilibrium. For most sugars, this can take several hours. The progress of mutarotation can be monitored by acquiring spectra at different time intervals until no further changes in the anomeric signals are observed.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional proton (¹H) NMR spectrum.
-
Key acquisition parameters to optimize include:
-
Solvent Suppression: Utilize a presaturation or other suitable solvent suppression technique to attenuate the residual HOD signal.
-
Pulse Angle: A 30° or 45° pulse angle is often used to ensure quantitative measurements.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to ensure full relaxation of the anomeric protons between scans, which is crucial for accurate integration.
-
Number of Scans: An appropriate number of scans should be co-added to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Identify the signals corresponding to the anomeric protons (H-1) of the α- and β-gulopyranose anomers. These are typically well-resolved doublets in the downfield region of the spectrum (around 4.5-5.5 ppm).
-
Carefully integrate the areas of the anomeric proton signals for both the α- and β-anomers.
-
The percentage of each anomer is calculated as follows:
-
% α-anomer = [Integration of α-anomer signal / (Integration of α-anomer signal + Integration of β-anomer signal)] x 100
-
% β-anomer = [Integration of β-anomer signal / (Integration of α-anomer signal + Integration of β-anomer signal)] x 100
-
-
Visualization of Anomeric Equilibrium
The anomeric equilibrium of D-gulopyranose in solution can be represented as a dynamic process involving the interconversion between the cyclic α- and β-pyranose forms via a transient open-chain aldehyde intermediate.
Caption: Anomeric equilibrium of D-gulopyranose in solution.
This diagram illustrates the reversible interconversion between the α- and β-pyranose anomers through the open-chain aldehyde form, a process known as mutarotation. The equilibrium heavily favors the more stable β-anomer.
References
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of α-D-Gulopyranose from D-Sorbitol
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Gulose is a rare aldohexose sugar that is an epimer of D-galactose at C-3 and of D-idose at C-4. Its scarcity in nature makes chemical synthesis a crucial method for obtaining it for research and potential therapeutic applications. α-D-Gulopyranose, the cyclic anomer of D-gulose, is a valuable building block in medicinal chemistry and glycobiology. This document outlines a detailed protocol for the chemical synthesis of α-D-gulopyranose starting from the readily available polyol, D-sorbitol. The synthetic strategy involves a series of protection, oxidation, reduction, and deprotection steps.
Overall Synthetic Strategy:
The synthesis commences with the selective protection of the hydroxyl groups of D-sorbitol to enable regioselective oxidation of the C-5 hydroxyl group. Subsequent stereoselective reduction of the resulting ketone will establish the required stereochemistry for the D-gulo configuration. Finally, deprotection of all hydroxyl groups will yield D-gulose, which will be cyclized to afford the target α-D-gulopyranose.
Experimental Protocols
Step 1: Synthesis of 1,2:3,4-Di-O-isopropylidene-D-sorbitol
This step involves the protection of the C1-C2 and C3-C4 diols of D-sorbitol using acetone (B3395972) to form isopropylidene ketals.
Materials:
-
D-Sorbitol
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Suspend D-sorbitol (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (2.5 equivalents) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,2:3,4-di-O-isopropylidene-D-sorbitol.
Step 2: Synthesis of 6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-sorbitol
This protocol describes the selective protection of the primary hydroxyl group at C-6.
Materials:
-
1,2:3,4-Di-O-isopropylidene-D-sorbitol
-
Anhydrous pyridine
-
Trityl chloride (TrCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1,2:3,4-di-O-isopropylidene-D-sorbitol (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.
-
Quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography (hexane/ethyl acetate gradient).
Step 3: Oxidation to 6-O-Trityl-1,2:3,4-di-O-isopropylidene-L-sorbose
This step involves the oxidation of the C-5 hydroxyl group to a ketone using Swern oxidation.[1][2][3][4]
Materials:
-
6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-sorbitol
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-sorbitol (1 equivalent) in anhydrous DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) and stir for another hour at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ketone. This product is often used in the next step without further purification.
Step 4: Stereoselective Reduction to 6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-gulose
This protocol describes the stereoselective reduction of the ketone at C-5 to an alcohol with the D-gulo configuration.
Materials:
-
Crude 6-O-Trityl-1,2:3,4-di-O-isopropylidene-L-sorbose
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dowex 50WX8 (H⁺ form) resin
-
Ammonium hydroxide (B78521) solution
Procedure:
-
Dissolve the crude ketone from the previous step in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 2 hours. Monitor by TLC.
-
Neutralize the reaction with Dowex 50WX8 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate. The reduction may yield a mixture of epimers (D-gulo and L-ido), which may require careful chromatographic separation.
Step 5: Deprotection to Yield D-Gulose
This step involves the removal of the trityl and isopropylidene protecting groups.
Materials:
-
Protected D-gulose derivative
-
Aqueous trifluoroacetic acid (TFA) (e.g., 80% TFA in water)
-
Dowex 1X8 (HCO₃⁻ form) resin
Procedure:
-
Dissolve the protected D-gulose derivative in aqueous trifluoroacetic acid.
-
Stir the solution at room temperature for 4 hours. Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
Dissolve the residue in water and neutralize with Dowex 1X8 (HCO₃⁻ form) resin.
-
Filter the resin and wash with water.
-
Lyophilize the filtrate to obtain crude D-gulose as a syrup.
Step 6: Cyclization and Isolation of α-D-Gulopyranose
This final step involves the cyclization of D-gulose in solution and the crystallization of the α-anomer.
Materials:
-
Crude D-gulose
-
Water
Procedure:
-
Dissolve the crude D-gulose in a minimal amount of hot ethanol-water mixture.
-
Allow the solution to cool slowly to room temperature.
-
Store the solution at 4 °C to facilitate crystallization.
-
Collect the crystals of α-D-gulopyranose by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of α-D-Gulopyranose
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | D-Sorbitol | Acetone, 2,2-Dimethoxypropane, p-TSA | 1,2:3,4-Di-O-isopropylidene-D-sorbitol | 75-85 | >95 |
| 2 | 1,2:3,4-Di-O-isopropylidene-D-sorbitol | Trityl chloride, Pyridine | 6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-sorbitol | 80-90 | >98 |
| 3 | 6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-sorbitol | Oxalyl chloride, DMSO, Triethylamine | 6-O-Trityl-1,2:3,4-di-O-isopropylidene-L-sorbose | 90-95 (crude) | ~90 |
| 4 | 6-O-Trityl-1,2:3,4-di-O-isopropylidene-L-sorbose | Sodium borohydride | 6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-gulose | 60-70 | >95 (after chromatography) |
| 5 | 6-O-Trityl-1,2:3,4-di-O-isopropylidene-D-gulose | Trifluoroacetic acid | D-Gulose | 85-95 | >90 |
| 6 | D-Gulose | Ethanol, Water | α-D-Gulopyranose | 40-50 | >99 (after crystallization) |
Visualization of Experimental Workflow
Caption: Synthetic pathway for α-D-gulopyranose from D-sorbitol.
References
Enzymatic synthesis of alpha-D-gulopyranose using isomerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gulose is a rare aldohexose sugar with significant potential in biomedical and pharmaceutical applications due to its unique stereochemistry.[1] Its scarcity in nature necessitates efficient and scalable production methods.[1] This application note details enzymatic strategies for the synthesis of D-gulose, which exists in solution as an equilibrium mixture of its anomers, including α-D-gulopyranose. The primary biocatalytic approaches involve the use of isomerases to convert more abundant sugars into D-gulose.[1][2] This document provides a comparative overview of these methods, detailed experimental protocols, and troubleshooting guides to facilitate the production of this rare sugar for research and drug development purposes.
Enzymatic Synthesis Strategies
The biocatalytic production of rare sugars like D-gulose primarily utilizes isomerases and, in some multi-step processes, oxidoreductases.[2][3] Two prominent methods for D-gulose synthesis are:
-
Direct Isomerization using L-Rhamnose Isomerase: This method employs L-rhamnose isomerase (L-RI, EC 5.3.1.14) to catalyze the reversible isomerization of D-sorbose to D-gulose.[1][4] L-RI exhibits broad substrate specificity, enabling its use in the production of various rare sugars.[4][5][6] While this enzymatic step is highly specific and occurs under mild conditions, a significant challenge is the unfavorable thermodynamic equilibrium, which often limits the conversion yield to around 10%.[1][7]
-
Chemoenzymatic Synthesis from Lactitol (B1674232): This multi-step approach begins with the microbial oxidation of lactitol to 3-ketolactitol.[7][8] This biotransformation is carried out by microorganisms such as Agrobacterium tumefaciens.[7][8] The resulting keto-sugar is then chemically hydrogenated and subsequently hydrolyzed to yield a mixture of D-gulose, D-galactose, and D-sorbitol.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of D-gulose.
Table 1: Comparison of D-Gulose Production Technologies
| Technology | Starting Material | Key Biocatalyst(s) / Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Enzymatic Conversion | D-Sorbose | L-Rhamnose Isomerase | Low (e.g., ~10% at equilibrium)[1] | High | High specificity, mild reaction conditions, reduced byproducts.[1] | Unfavorable reaction equilibrium limits yield.[7] |
| Chemoenzymatic Synthesis | Lactitol | Agrobacterium tumefaciens, Chemical reducing agents, Acid | Moderate to High | Requires extensive purification | Utilizes a readily available starting material. | Multi-step process, use of chemical reagents, complex purification.[7][8] |
Table 2: Exemplary Reaction Conditions for L-Rhamnose Isomerase
| Parameter | Value | Reference |
| Enzyme Source | Pseudomonas sp. | [1] |
| Substrate | D-Sorbose | [7] |
| Substrate Concentration | 10% (w/v) | [7] |
| Buffer | 50 mM Phosphate (B84403) Buffer | [7] |
| pH | 7.5 | [7] |
| Co-factor | 1 mM MnCl₂ | [7] |
| Temperature | 50°C | [7] |
| Incubation Time | 24-48 hours | [7] |
Experimental Protocols
Protocol 1: D-Gulose Synthesis using Immobilized L-Rhamnose Isomerase
This protocol is based on the isomerization of D-sorbose using immobilized L-rhamnose isomerase.[1][7]
1. Enzyme Immobilization:
- Immobilize L-rhamnose isomerase from a commercial source or produced recombinantly onto a suitable support (e.g., Chitopearl beads) to improve stability and reusability.[1]
- Wash the immobilized enzyme thoroughly with 50 mM phosphate buffer (pH 7.5) to remove any unbound protein.[7]
2. Isomerization Reaction:
- Prepare a substrate solution of 10% (w/v) D-Sorbose in 50 mM phosphate buffer (pH 7.5) containing 1 mM MnCl₂.[7]
- Add the immobilized L-rhamnose isomerase to the substrate solution at a concentration of 5 U/mL.[7]
- Incubate the reaction mixture at 50°C with gentle agitation (150 rpm) for 24-48 hours.[7]
3. Monitoring and Purification:
- Periodically monitor the formation of D-gulose using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.[7]
- Once equilibrium is reached, remove the immobilized enzyme by filtration for potential reuse.[7]
- Purify D-gulose from the reaction mixture using preparative chromatography, such as simulated moving bed or anion-exchange chromatography.[7]
Protocol 2: Chemoenzymatic Synthesis of D-Gulose from Lactitol
This protocol is based on the methodology involving Agrobacterium tumefaciens.[7][8]
1. Cell Culture and Induction:
- Inoculate a starter culture of Agrobacterium tumefaciens M31 in Tryptic Soy Broth (TSB).[7][8] Grow overnight at 30°C.
- Transfer the starter culture to a larger volume of mineral salt medium containing 1.0% sucrose (B13894) (as an inducer) and 1.0% lactitol (as the substrate).[8]
- Incubate at 30°C with sufficient aeration.[8]
2. Biotransformation:
- The growing cells will oxidize lactitol to 3-ketolactitol, which accumulates in the supernatant.[8] Monitor the conversion using an appropriate analytical method like HPLC.
3. Chemical Reduction:
- After the biotransformation is complete, separate the cells from the supernatant.
- The 3-ketolactitol in the supernatant is then reduced by chemical hydrogenation.[8]
4. Acid Hydrolysis and Purification:
- The reduced product is hydrolyzed using an acid to yield D-gulose, D-galactose, and D-sorbitol.[8]
- Purify D-gulose from the resulting mixture using chromatographic techniques.
Mandatory Visualizations
Caption: Enzymatic isomerization of D-Sorbose to D-Gulose.
Caption: General experimental workflow for enzymatic synthesis.
Troubleshooting
Several factors can impact the yield and efficiency of D-gulose synthesis.[7]
-
Low Yield:
-
Thermodynamic Equilibrium: The isomerization of D-sorbose to D-gulose has an unfavorable equilibrium.[7] Consider strategies to shift the equilibrium, such as product removal.
-
Enzyme Inactivation: Ensure optimal temperature, pH, and co-factor concentrations to maintain enzyme stability and activity.[7]
-
-
Substrate/Product Inhibition: High concentrations of D-sorbose or the accumulation of D-gulose can inhibit the enzyme.[7] Fed-batch strategies or in-situ product removal could mitigate this.
-
Byproduct Formation: While isomerases are highly specific, some side reactions may occur.[7] Optimize reaction conditions and use highly purified enzymes to minimize byproduct formation.
-
For Chemoenzymatic Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymes for the biocatalytic production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Xylose (D-Glucose) Isomerase and Related Enzymes in Carbohydrate Synthesis | Semantic Scholar [semanticscholar.org]
- 4. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of D-gulose from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Synthesis of α-D-Gulopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of α-D-gulopyranose and its derivatives. D-Gulose, a C-3 and C-4 epimer of D-glucose, presents unique stereochemical challenges in achieving regioselective protection and controlling anomeric selectivity. These protocols are designed to offer reproducible methods for obtaining α-D-gulopyranosides, which are important building blocks for various biologically active molecules.
Introduction to Protecting Group Strategies in Gulose Chemistry
The synthesis of specific glycosidic linkages requires precise control over the reactivity of the multiple hydroxyl groups on the carbohydrate scaffold. In the case of D-gulose, its distinct stereochemistry necessitates a carefully planned protecting group strategy to achieve the desired α-anomeric selectivity during glycosylation. Orthogonal protecting group strategies, which allow for the selective removal of one protecting group in the presence of others, are paramount for the efficient construction of complex glycans containing α-D-gulopyranose.[1]
Common protecting groups employed in carbohydrate chemistry, such as benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals, are also applicable to gulose chemistry. However, their introduction and removal must be strategically orchestrated to favor the formation of the α-anomer. The choice of protecting groups can significantly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.[2]
Key Protecting Groups and Their Applications in α-D-Gulopyranose Synthesis
A summary of commonly used protecting groups, their methods of introduction and removal, and their roles in directing α-selectivity in D-gulose synthesis is presented below.
| Protecting Group | Introduction Reagents & Conditions | Deprotection Reagents & Conditions | Role in α-D-Gulopyranose Synthesis |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, DMF | H₂, Pd/C or Pd(OH)₂/C | "Permanent" protecting group during multi-step synthesis due to its stability to a wide range of reaction conditions.[3][4] |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, DMF | DDQ or CAN | Orthogonal to benzyl groups; can be selectively removed to unmask a hydroxyl group for glycosylation. |
| Benzylidene Acetal (B89532) | Benzaldehyde (B42025) dimethyl acetal, CSA, CH₂Cl₂ | Acidic hydrolysis (e.g., AcOH/H₂O) or reductive opening (e.g., NaCNBH₃, HCl) | Protects the C4 and C6 hydroxyls, allowing for selective manipulation of C2 and C3. Reductive opening can provide a free C4-OH and a protected C6-OH. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF in THF or HF in Pyridine (B92270) | Bulky silyl group often used for the selective protection of primary hydroxyls (C6).[5] |
| Acetyl (Ac) | Acetic anhydride, Pyridine | NaOMe in MeOH (Zemplén deacetylation) | Temporary protecting group, can influence reactivity and stereoselectivity. |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | NaOMe in MeOH | More stable than acetyl groups; can be used for persistent protection during certain reaction sequences. |
| Trichloroacetimidate (B1259523) | CCl₃CN, DBU, CH₂Cl₂ | Not applicable (activating group) | An excellent leaving group for glycosylation reactions, often leading to good yields.[6] |
Experimental Protocols
Protocol 1: Preparation of a Protected D-Gulose Precursor from D-Sorbitol
This protocol outlines a multi-step synthesis to a key protected D-gulose intermediate starting from the readily available D-sorbitol.
Logical Workflow:
Figure 1. Synthetic pathway from D-Sorbitol to a protected D-gulose derivative.
Step 1: Synthesis of 1,3:2,4-Di-O-benzylidene-D-glucitol
-
Suspend D-sorbitol (1 eq) in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal (2.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).
-
Stir the mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the product.
Step 2: Selective Protection of the Primary Hydroxyl Groups
-
Dissolve the di-benzylidene acetal from Step 1 in anhydrous pyridine.
-
Add trityl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with methanol (B129727) and concentrate.
-
Purify by chromatography to obtain 6-O-trityl-1,3:2,4-di-O-benzylidene-D-glucitol.
Step 3: Acetylation of the Remaining Secondary Hydroxyl Group
-
Dissolve the product from Step 2 in a mixture of pyridine and acetic anhydride.
-
Stir at room temperature until the starting material is consumed.
-
Co-evaporate with toluene (B28343) and purify the residue to yield the 5-O-acetyl derivative.
Step 4: Detritylation
-
Dissolve the acetylated product in a mixture of acetic acid and hydrobromic acid at 0 °C.
-
Stir for a short period until detritylation is complete.
-
Carefully neutralize with sodium bicarbonate and extract with an organic solvent.
-
Purify the product to obtain 5-O-acetyl-1,3:2,4-di-O-benzylidene-D-glucitol.
Step 5: Oxidation to the Gulose Aldehyde
-
Perform a Swern oxidation on the product from Step 4 using oxalyl chloride and DMSO, followed by triethylamine.
-
Carefully control the temperature throughout the reaction.
-
After workup, purify the crude product to obtain the protected D-gulose derivative.
This protected D-gulose can then be used for subsequent glycosylation reactions. The anomeric center can be activated, for example, by conversion to a trichloroacetimidate donor.
Protocol 2: Per-O-benzylation of Methyl α-D-Gulopyranoside
This protocol describes the full protection of the hydroxyl groups of methyl α-D-gulopyranoside as benzyl ethers, which is a common strategy to create a stable glycosyl donor.
Experimental Workflow:
Figure 2. Workflow for the per-O-benzylation of methyl α-D-gulopyranoside.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere, add a solution of methyl α-D-gulopyranoside (1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to afford methyl 2,3,4,6-tetra-O-benzyl-α-D-gulopyranoside.[3]
Quantitative Data from a Representative Benzylation of a Methyl Glucoside:
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | NaH, BnCl | - | 100 °C | 3 | 20 (per-benzylated) | [3] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Protocol 3: α-Selective Glycosylation using a D-Gulose Trichloroacetimidate Donor
This protocol describes a general procedure for the α-selective glycosylation of an alcohol acceptor using a per-O-benzylated D-gulose trichloroacetimidate donor. The use of a non-participating protecting group at C-2 (benzyl ether) is crucial for avoiding the formation of a 1,2-trans-glycoside (β-anomer).
Signaling Pathway for Glycosylation:
Figure 3. Simplified pathway for TMSOTf-catalyzed glycosylation.
-
Co-evaporate the per-O-benzylated D-gulose trichloroacetimidate donor (1 eq) and the alcohol acceptor (1.2 eq) with anhydrous toluene and dry under high vacuum.
-
Dissolve the donor and acceptor in anhydrous dichloromethane (B109758) at -78 °C under an argon atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes.
-
Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction at -78 °C and allow it to slowly warm to -40 °C over 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the α-D-gulopyranoside.
Expected Outcome: The use of a per-O-benzylated gulose donor with a trichloroacetimidate leaving group under these conditions is expected to favor the formation of the α-glycosidic linkage. The stereochemical outcome is influenced by the anomeric effect and the absence of a participating group at C-2.[2]
Conclusion
The successful synthesis of α-D-gulopyranosides hinges on a well-designed protecting group strategy that addresses the unique stereochemical landscape of the gulose scaffold. The protocols outlined above provide a foundation for the preparation of key intermediates and for achieving α-selective glycosylations. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired final product. Careful monitoring of reactions and thorough purification of intermediates are critical for obtaining high yields and purity.
References
- 1. METHYL-2,3,4,6-TETRA-O-BENZYL-D-GALACTOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of alpha-D-Gulopyranose by Column Chromatography
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Gulopyranose, a rare aldohexose sugar, is a C-3 epimer of D-galactose and a C-5 epimer of D-mannose. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of biologically active molecules and a compound of interest in glycobiology. Due to its rarity in nature, this compound is often obtained through synthetic routes, which typically yield a mixture of anomers and other impurities. Therefore, a robust purification strategy is essential to obtain high-purity this compound for research and development applications. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a widely accessible and effective technique for the separation of polar compounds like monosaccharides.
Principle of Separation
Silica gel column chromatography separates compounds based on their differential adsorption to the polar stationary phase (silica gel) and their solubility in the mobile phase. This compound, being a highly polar molecule due to its multiple hydroxyl groups, will have a strong affinity for the silica gel. By using a mobile phase of appropriate polarity, the components of the crude mixture can be selectively eluted from the column. A less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their elution. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation of compounds with varying polarities.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification of this compound by silica gel column chromatography. These values are representative and may vary depending on the specific experimental conditions and the nature of the crude mixture.
Table 1: Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard silica gel for flash chromatography is suitable. |
| Column Dimensions | 30 cm length x 2 cm diameter | Dimensions can be scaled based on the amount of crude material. |
| Silica Gel Mass | 50 g | A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material for difficult separations.[1] |
| Mobile Phase | Ethyl Acetate / Methanol | A gradient elution is recommended for optimal separation. |
| Flow Rate | 10-15 mL/min | Adjusted to achieve good separation without excessive diffusion. |
| Fraction Size | 10-20 mL | Smaller fractions provide better resolution of closely eluting compounds. |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Yield of Pure this compound | 60-80% | Gravimetric analysis after solvent evaporation. |
| Purity of this compound | >95% | HPLC-RID, ¹H-NMR Spectroscopy |
| Anomeric Ratio (α:β) | Varies | Can be determined by ¹H-NMR spectroscopy. Further purification may be needed to isolate the alpha anomer. |
Experimental Protocols
Preparation of the Silica Gel Column (Slurry Method)
-
Column Setup: Secure a glass chromatography column (e.g., 30 cm x 2 cm) vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Sand Layer: Add a thin layer (approx. 0.5 cm) of clean sand on top of the cotton plug.
-
Slurry Preparation: In a beaker, weigh out the required amount of silica gel (e.g., 50 g for 1-1.5 g of crude material). Add the initial, least polar mobile phase (e.g., 95:5 Ethyl Acetate:Methanol) to the silica gel to form a slurry. Stir gently with a glass rod to remove any air bubbles.
-
Packing the Column: Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.
-
Equilibration: Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry. Add more of the initial mobile phase and allow it to run through the column until the packing is stable and equilibrated.
Sample Preparation and Loading
a) Dry Loading (Recommended for samples with poor solubility in the initial mobile phase):
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a polar solvent (e.g., methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the solution.[1]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
Gently add a thin layer (approx. 0.5 cm) of sand on top of the sample layer to prevent disturbance during solvent addition.
b) Wet Loading:
-
Dissolve the crude this compound in a minimum volume of the initial mobile phase.
-
Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to adsorb onto the silica gel.
-
Drain the solvent until the sample is fully loaded onto the top of the column.
-
Carefully add a thin layer of sand on top.
Elution and Fraction Collection
-
Initiate Elution: Carefully add the initial mobile phase (e.g., 95:5 Ethyl Acetate:Methanol) to the top of the column, taking care not to disturb the sand layer.
-
Gradient Elution: Begin collecting fractions (e.g., 15 mL per fraction) in numbered test tubes or vials. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is as follows:
-
Fractions 1-10: 95:5 Ethyl Acetate:Methanol
-
Fractions 11-20: 90:10 Ethyl Acetate:Methanol
-
Fractions 21-30: 85:15 Ethyl Acetate:Methanol
-
Fractions 31-40: 80:20 Ethyl Acetate:Methanol
-
-
Fraction Collection: Continue collecting fractions throughout the elution process.
Fraction Analysis by Thin-Layer Chromatography (TLC)
-
TLC Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the crude mixture, a pure standard of D-gulose (if available), and selected fractions.
-
Spotting: Using a capillary tube, spot a small amount of the crude mixture, the standard, and each fraction onto the baseline.
-
Developing the TLC: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 8:2 Ethyl Acetate:Methanol). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots by spraying with a suitable reagent, such as p-anisaldehyde solution, and then heating the plate.[2] Sugars will appear as colored spots.
-
Pooling Fractions: Identify the fractions containing the pure this compound (based on the Rf value of the standard or the major spot in the purified fractions) and pool them together.
Isolation of Pure this compound
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or a viscous oil.
-
Determine the yield and assess the purity using analytical techniques such as HPLC-RID and ¹H-NMR.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision workflow for TLC analysis of fractions.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of alpha-D-gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-gulopyranose, a rare aldohexose sugar and an epimer of D-galactose, is of growing interest in biomedical research for its potential biological activities. Accurate and robust analytical methods for the quantification of this compound are essential for pharmacokinetic studies, metabolic research, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable platform for the analysis of monosaccharides. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various HPLC techniques.
Analytical Approaches
The analysis of this compound by HPLC can be approached through several methods, depending on the required sensitivity, selectivity, and available instrumentation. Due to the lack of a strong chromophore, direct UV detection of underivatized gulopyranose is not feasible. The primary methods involve:
-
HPLC with Refractive Index Detection (HPLC-RID): A universal method for sugars, suitable for relatively high concentrations. It is sensitive to changes in mobile phase composition, making gradient elution challenging.[1]
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): More sensitive than RID and compatible with gradient elution, offering better separation for complex mixtures.[1]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive and specific method for the direct analysis of underivatized carbohydrates at high pH.[2][3]
-
Pre-column Derivatization followed by Reversed-Phase HPLC with UV or Fluorescence Detection: A widely used technique to enhance the sensitivity and selectivity of detection. Common derivatizing agents include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzoic acid (2-AA).[4][5][6][7]
This application note will focus on the widely applicable and robust method of pre-column derivatization with PMP followed by RP-HPLC with UV detection.
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the analysis of monosaccharides using HPLC, based on data for structurally similar sugars like D-gulose.[1] These values can be used as a benchmark during method validation for this compound analysis.
| Parameter | HPLC-RID (Underivatized) | RP-HPLC-UV (PMP Derivatized) |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 1-5 µg/mL | 0.1-1 ng/injection |
| Limit of Quantification (LOQ) | 5-15 µg/mL | 0.5-5 ng/injection |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
Experimental Protocols
Protocol 1: Sample Preparation and PMP Derivatization
This protocol describes the derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) for subsequent RP-HPLC-UV analysis. The reaction involves the labeling of the reducing end of the sugar.[7]
Materials:
-
This compound standard or sample
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (B129727), HPLC grade
-
Ammonia (B1221849) solution (or Sodium Hydroxide, 0.3 M)
-
Hydrochloric acid (0.3 M)
-
Water, ultrapure
Procedure:
-
Sample/Standard Preparation: Dissolve the this compound sample or standard in ultrapure water to a known concentration.
-
Derivatization Reaction:
-
Neutralization: Add 20 µL of 0.3 M HCl to neutralize the reaction mixture.
-
Extraction:
-
Add 200 µL of ultrapure water and 200 µL of chloroform to the vial.
-
Vortex vigorously for 1 minute to mix the phases.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-labeled sugar.
-
Repeat the chloroform extraction two more times to remove excess PMP reagent.
-
-
Final Sample: The resulting aqueous solution is ready for injection into the HPLC system.
Protocol 2: RP-HPLC-UV Analysis of PMP-Derivatized this compound
This protocol outlines the chromatographic conditions for the separation and quantification of PMP-labeled this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 100 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-35 min, 10-20% B; 35-40 min, 20-40% B; 40-45 min, 40-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 245 nm |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Methods
The diagram below shows the relationship between different analytical strategies for monosaccharide analysis, highlighting the position of the featured PMP derivatization method.
Caption: Overview of HPLC methods for monosaccharide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 3. scispace.com [scispace.com]
- 4. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 7. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of alpha-D-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of carbohydrates. Its non-destructive nature and ability to provide detailed atomic-level information make it a powerful tool in glycobiology, medicinal chemistry, and drug development for characterizing carbohydrate-based therapeutics and intermediates. This document provides a comprehensive guide to the characterization of alpha-D-gulopyranose using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
This compound is a C-3 and C-4 epimer of D-glucose and a component of various natural products and polysaccharides. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for comprehending its biological function and for the rational design of gulose-containing molecules. These application notes and protocols detail the necessary steps for sample preparation, data acquisition, and spectral analysis to achieve a complete structural assignment of this compound.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for alpha-D-Glucopyranose in D₂O [1][2]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | 5.22 | d | ³J(H1,H2) = 3.8 |
| H-2 | 3.53 | dd | ³J(H2,H3) = 9.8 |
| H-3 | 3.92 | t | ³J(H3,H4) = 9.1 |
| H-4 | 3.41 | t | ³J(H4,H5) = 9.6 |
| H-5 | 3.80 | ddd | ³J(H5,H6a) = 2.2, ³J(H5,H6b) = 5.6 |
| H-6a | 3.87 | dd | ²J(H6a,H6b) = 12.3 |
| H-6b | 3.79 | dd |
Table 2: ¹³C NMR Chemical Shifts (δ) for alpha-D-Glucopyranose in D₂O [1][2]
| Carbon | Chemical Shift (ppm) |
| C-1 | 93.1 |
| C-2 | 72.5 |
| C-3 | 73.9 |
| C-4 | 70.5 |
| C-5 | 72.4 |
| C-6 | 61.6 |
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound (high purity)
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm, high precision)
-
Pipettes and vials
-
Vortex mixer
-
Lyophilizer (optional)
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.
-
Deuterium Exchange: To minimize the residual HDO signal, dissolve the sample in a small amount of D₂O and then lyophilize (freeze-dry) it. Repeat this step two to three times. This is particularly important for observing exchangeable hydroxyl protons, though typically carbohydrate NMR is performed with hydroxyls fully exchanged to deuterons.
-
Dissolution: Dissolve the dried sample in 0.5-0.6 mL of D₂O.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution. Avoid vigorous shaking to prevent bubble formation.
-
Quality Check: Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
These are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
1D ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent Signal Suppression: Use a presaturation pulse sequence to suppress the residual HDO signal.
-
Spectral Width: Approximately 10-12 ppm, centered around 4.5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
1D ¹³C NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 150-200 ppm, centered around 75 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings.
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.
-
Acquire 1024-2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
Use a gradient-enhanced, sensitivity-improved HSQC pulse sequence.
-
Set the ¹H spectral width as in the 1D spectrum and the ¹³C spectral width to cover the range of carbon resonances (e.g., 50-100 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value for carbohydrates (~145 Hz).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Use a gradient-enhanced HMBC pulse sequence.
-
Set the spectral widths similar to the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to an average value of 8-10 Hz.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR analysis of this compound.
Spin-Spin Coupling Network (COSY)
This diagram illustrates the expected through-bond proton-proton correlations for this compound that would be observed in a COSY spectrum.
Caption: COSY connectivity map for this compound.
Heteronuclear Correlation Network (HSQC/HMBC)
This diagram illustrates the key one-bond (HSQC) and multi-bond (HMBC) correlations that are used for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
Caption: HSQC (solid) and key HMBC (dashed) correlations.
References
Application Notes and Protocols for Mass Spectrometry Fragmentation of alpha-D-gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the expected mass spectrometry (MS) fragmentation pattern of alpha-D-gulopyranose. Due to the limited availability of specific mass spectral data for this compound in scientific literature, this note bases its predictions on the well-documented fragmentation behavior of its C4 epimer, D-glucose, and other hexopyranose isomers. The provided protocols and fragmentation pathways are intended to serve as a guide for researchers analyzing this rare sugar. The stereochemical differences between gulopyranose and its isomers, particularly the axial hydroxyl group at C3 and C4, are expected to influence the relative abundance of fragment ions, offering a potential avenue for its differentiation from other hexoses.
Introduction
This compound is a C4 epimer of D-glucose and a C3 epimer of D-galactose. The analysis of monosaccharide isomers by mass spectrometry is a challenging task due to their identical mass and elemental composition. However, collision-induced dissociation (CID) of different adducts of these isomers can produce unique fragmentation patterns, allowing for their differentiation. This application note outlines the anticipated fragmentation pathways of this compound, providing researchers with a foundational understanding for interpreting mass spectra of this compound. The methodologies described are based on common practices for the analysis of underivatized monosaccharides.
Predicted Fragmentation Pattern of this compound
The fragmentation of hexoses is highly dependent on the ionization method and the adduct ion formed. Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrate analysis, often with the addition of alkali metals or ammonium (B1175870) acetate (B1210297) to form adducts such as [M+Na]⁺ or [M+NH₄]⁺. The following table summarizes the predicted major fragment ions for the [M+Na]⁺ adduct of this compound (C₆H₁₂O₆, exact mass: 180.0634 g/mol ).
Table 1: Predicted MS/MS Fragmentation of [α-D-gulopyranose+Na]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |
| 203.0528 | 185.0423 | 18.0105 (H₂O) | [M+Na-H₂O]⁺ |
| 203.0528 | 173.0423 | 30.0105 (CH₂O) | Cross-ring fragment |
| 203.0528 | 167.0317 | 36.0210 (2xH₂O) | [M+Na-2H₂O]⁺ |
| 203.0528 | 149.0212 | 54.0315 (3xH₂O) | [M+Na-3H₂O]⁺ |
| 203.0528 | 143.0317 | 60.0210 (2xCH₂O) | Cross-ring fragment |
| 203.0528 | 125.0212 | 78.0315 (H₂O + 2xCH₂O) | Cross-ring fragment |
| 203.0528 | 113.0212 | 90.0315 (3xCH₂O) | Cross-ring fragment |
Note: The relative intensities of these fragments are expected to differ from those of other hexoses due to the unique stereochemistry of gulose.
Experimental Protocol: ESI-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using an electrospray ionization tandem mass spectrometer.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL in a solution of 50:50 (v/v) acetonitrile:water containing 1 mM sodium acetate.
2. Mass Spectrometer Parameters (Example for a Quadrupole Time-of-Flight Instrument)
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Acquisition Range (MS): m/z 100-500
-
Acquisition Range (MS/MS): m/z 50-250
-
Collision Gas: Argon
-
Collision Energy: 10-30 eV (a collision energy ramp is recommended to observe a wide range of fragments).
-
Precursor Ion Selection: Isolate the [M+Na]⁺ ion at m/z 203.05.
3. Data Analysis
-
Acquire and process the data using the instrument's software.
-
Identify the precursor ion and its corresponding fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and with that of other hexose (B10828440) standards (e.g., glucose, galactose, mannose) analyzed under identical conditions. The relative abundance of key fragments can aid in isomer differentiation.[1]
Fragmentation Pathway Visualization
The following diagram illustrates the predicted major fragmentation pathways for the sodiated adduct of this compound. The fragmentation of carbohydrates often involves complex rearrangements, and the depicted pathways represent simplified, plausible routes to the observed product ions.
Caption: Predicted fragmentation of [α-D-gulopyranose+Na]⁺.
Logical Workflow for Isomer Differentiation
The differentiation of this compound from its isomers relies on observing statistically significant differences in the relative intensities of their fragment ions. The following workflow outlines a logical approach to this analytical challenge.
Caption: Workflow for hexose isomer differentiation by MS/MS.
Conclusion
The mass spectrometric analysis of this compound presents a unique analytical challenge. While specific fragmentation data is scarce, a comprehensive understanding of the fragmentation patterns of its isomers provides a solid foundation for its characterization. The methodologies and predicted fragmentation pathways detailed in this application note are intended to guide researchers in designing experiments and interpreting data for this and other rare monosaccharides. It is anticipated that the distinct stereochemistry of this compound will manifest in a unique fragmentation "fingerprint," enabling its differentiation from other hexoses. Further studies are warranted to establish a definitive mass spectral library for this compound.
References
Application Notes and Protocols for Investigating alpha-D-Gulopyranose as a Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic addition of sugars to molecules, is a fundamental process in biology, influencing the function, stability, and localization of proteins, lipids, and other secondary metabolites. The vast diversity of monosaccharides incorporated into these glycoconjugates contributes to their functional complexity. While common sugars like glucose and galactose have been extensively studied, the roles of rarer sugars, such as alpha-D-gulopyranose, remain largely unexplored.
These application notes provide a comprehensive theoretical and practical framework for investigating the potential of this compound as a substrate for glycosyltransferases. Given the current scarcity of direct experimental data, this document focuses on a rational, hypothesis-driven approach. It outlines strategies for identifying candidate enzymes, establishing enzymatic assays, and characterizing potential products, thereby paving the way for the discovery of novel glycosyltransferases and the synthesis of new gulopyranose-containing glycoconjugates for therapeutic and research applications.
The Potential of this compound in Glycoconjugate Synthesis
D-Gulose is a C-3 and C-4 epimer of D-glucose. This stereochemical difference in the hydroxyl group orientation presents a unique structural motif that could lead to novel biological activities or altered physicochemical properties in resulting glycoconjugates. The exploration of this compound as a glycosyltransferase substrate is driven by the potential to:
-
Generate Novel Bioactive Molecules: Introducing gulopyranose into natural products or therapeutic molecules could modulate their biological activity, receptor binding affinity, or pharmacokinetic profiles.
-
Probe Glycosyltransferase Specificity: Studying the acceptance of gulopyranose by known glycosyltransferases can provide valuable insights into the structural determinants of their substrate specificity.
-
Develop New Biocatalysts: Identifying or engineering glycosyltransferases that efficiently utilize gulopyranose would expand the toolkit for chemoenzymatic synthesis.
Hypothetical Biosynthesis of the Donor Substrate: UDP-alpha-D-Gulopyranose
Glycosyltransferases typically utilize nucleotide-activated sugars as donor substrates. For this compound, the presumed donor would be UDP-alpha-D-gulopyranose. While the natural biosynthesis of this sugar nucleotide is not well-documented, a plausible pathway can be proposed based on known enzymatic reactions for other UDP-sugars.
A hypothetical chemoenzymatic pathway could involve the following steps:
-
Phosphorylation: D-gulose is phosphorylated at the anomeric carbon to form alpha-D-gulose-1-phosphate. This reaction could potentially be catalyzed by a promiscuous galactokinase or a specifically engineered kinase.
-
Uridylylation: The resulting gulose-1-phosphate is then converted to UDP-alpha-D-gulopyranose by a UDP-sugar pyrophosphorylase (USP). Some USPs are known to have broad substrate specificity.
Caption: A proposed chemoenzymatic pathway for the synthesis of UDP-alpha-D-gulopyranose.
Screening for Glycosyltransferases Active with this compound
Due to the lack of known gulopyranosyltransferases, a screening approach targeting promiscuous glycosyltransferases is recommended. Many glycosyltransferases exhibit relaxed specificity towards both their donor and acceptor substrates.
Experimental Workflow for Screening:
Caption: A systematic workflow for identifying glycosyltransferases that accept this compound.
Quantitative Data and Experimental Protocols
While no specific quantitative data for glycosyltransferases with this compound is currently available, the following tables provide a template for structuring experimental findings.
Table 1: Candidate Promiscuous Glycosyltransferases for Screening
| Enzyme Name/Source | Native Donor Substrate | Native Acceptor Substrate(s) | Rationale for Inclusion |
| OleD (from Streptomyces antibioticus) | UDP-glucose | Macrolides, flavonoids, steroids | Known for broad acceptor promiscuity. |
| UGT74AN2 (from Calotropis gigantea) | UDP-glucose | Cardiotonic steroids | Exhibits moderate sugar donor promiscuity.[1] |
| UGT71G1 (from Medicago truncatula) | UDP-glucose | Flavonoids, various xenobiotics | Known to accept a wide variety of substrates.[2] |
| Various bacterial GTs | Diverse UDP-sugars | Antibiotics, natural products | Often display high levels of substrate flexibility.[3] |
Table 2: Template for Kinetic Parameters of a "Hit" Glycosyltransferase
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Donor Substrates | |||
| UDP-alpha-D-gulopyranose | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| UDP-alpha-D-glucose (Control) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acceptor Substrates | |||
| [Acceptor 1] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| [Acceptor 2] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Detailed Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of UDP-alpha-D-Gulopyranose
This protocol is a hypothetical adaptation based on methods for synthesizing other UDP-sugars.
Materials:
-
D-gulose
-
ATP (Adenosine 5'-triphosphate)
-
UTP (Uridine 5'-triphosphate)
-
Promiscuous galactokinase (e.g., from E. coli)
-
UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Purification system (e.g., anion-exchange chromatography)
Procedure:
-
Phosphorylation:
-
In a reaction vessel, combine D-gulose (e.g., 50 mM), ATP (e.g., 60 mM), and galactokinase in the reaction buffer.
-
Incubate at the optimal temperature for the kinase (e.g., 37°C) for 2-4 hours.
-
Monitor the formation of alpha-D-gulose-1-phosphate by a suitable method (e.g., TLC or LC-MS).
-
-
Uridylylation:
-
To the same reaction mixture, add UTP (e.g., 70 mM) and UDP-sugar pyrophosphorylase.
-
Continue incubation at the optimal temperature for the pyrophosphorylase (e.g., 37°C) for another 2-4 hours.
-
Monitor the formation of UDP-alpha-D-gulopyranose.
-
-
Purification:
-
Terminate the reaction by heat inactivation or addition of EDTA.
-
Centrifuge to remove precipitated protein.
-
Purify UDP-alpha-D-gulopyranose from the supernatant using anion-exchange chromatography.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
-
Protocol 2: High-Throughput Screening of Glycosyltransferase Activity
This protocol utilizes a commercially available bioluminescent assay that detects the release of UDP.
Materials:
-
Synthesized UDP-alpha-D-gulopyranose
-
Library of candidate glycosyltransferases
-
Library of acceptor substrates
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reaction Setup:
-
In a 384-well plate, set up the glycosyltransferase reactions in a small volume (e.g., 10 µL). Each well should contain:
-
Reaction buffer
-
UDP-alpha-D-gulopyranose (e.g., 100 µM)
-
An acceptor substrate (e.g., 200 µM)
-
A candidate glycosyltransferase (e.g., 0.1-1 µg)
-
-
Include appropriate controls: no enzyme, no acceptor, and a positive control with a known substrate of the enzyme if available.
-
-
Enzymatic Reaction:
-
Incubate the plate at the optimal temperature for the glycosyltransferases (e.g., 30-37°C) for 1-2 hours.
-
-
UDP Detection:
-
Add an equal volume of UDP Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
A significant increase in luminescence compared to the no-enzyme control indicates potential glycosyltransferase activity with UDP-alpha-D-gulopyranose.
-
Protocol 3: Product Characterization by LC-MS
Materials:
-
Quenched reaction mixture from a scaled-up glycosyltransferase assay
-
HPLC or UPLC system
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Appropriate chromatography column (e.g., C18 for reverse-phase)
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Scale up a promising reaction from the screening.
-
Terminate the reaction (e.g., by adding an equal volume of acetonitrile) and centrifuge to pellet the enzyme.
-
Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Separation:
-
Inject the sample onto the LC system.
-
Separate the components using a suitable gradient of the mobile phases.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent by mass spectrometry in both positive and negative ion modes.
-
Look for a new peak in the chromatogram of the enzymatic reaction compared to the no-enzyme control.
-
The mass of this new peak should correspond to the mass of the acceptor substrate plus the mass of a gulopyranose moiety (minus water).
-
Perform fragmentation (MS/MS) on the new peak to confirm the identity of the product. The fragmentation pattern should show the loss of the gulopyranose residue.
-
Potential Signaling Pathways and Logical Relationships
While no signaling pathways are currently known to involve gulopyranosylated molecules, the discovery of such glycoconjugates could have significant implications. For instance, if a cell surface receptor is found to be gulopyranosylated, it could impact ligand binding, receptor dimerization, and downstream signaling.
Caption: A diagram illustrating the potential influence of gulopyranosylation on receptor-mediated signaling.
Conclusion
The study of this compound as a substrate for glycosyltransferases is a nascent field with the potential to significantly impact glycobiology and drug discovery. The protocols and strategies outlined in these application notes provide a roadmap for researchers to systematically investigate this area. By leveraging the promiscuity of known enzymes and employing robust analytical techniques, it is anticipated that novel gulopyranosyltransferases and their products will be discovered, opening up new avenues for the synthesis of unique and potentially valuable glycoconjugates.
References
Application Notes and Protocols: Investigating the Inhibitory Activity of Alpha-D-Gulopyranose on Glucosidases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-glucosidase inhibitors are therapeutic agents that play a crucial role in managing type 2 diabetes mellitus.[1][2] These inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[2][3][4] This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1][3][4] The investigation of novel α-glucosidase inhibitors is a significant area of research in the development of new anti-diabetic drugs. This document outlines the protocols for evaluating the inhibitory potential of a test compound, such as alpha-D-gulopyranose, against α-glucosidase.
This compound is a monosaccharide and an epimer of D-glucose. Its structural similarity to glucose, the natural substrate of α-glucosidase, suggests that it could potentially interact with the enzyme's active site and exhibit inhibitory activity.
Data Presentation
Quantitative data from glucosidase inhibition assays should be systematically recorded to allow for robust analysis and comparison. The following tables provide a template for organizing experimental results.
Table 1: α-Glucosidase Inhibitory Activity of this compound
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | e.g., 10 | ||
| e.g., 50 | |||
| e.g., 100 | |||
| e.g., 250 | |||
| e.g., 500 | |||
| Acarbose (B1664774) (Positive Control) | e.g., 10 | ||
| e.g., 50 | |||
| e.g., 100 | |||
| e.g., 250 | |||
| e.g., 500 |
Table 2: Kinetic Parameters of α-Glucosidase Inhibition by this compound
| Inhibitor | Inhibition Type | Vmax (µmol/min) | Km (mM) | Ki (µM) |
| None (Control) | - | - | ||
| This compound | ||||
| Acarbose (Positive Control) | Competitive |
Experimental Protocols
The following protocols are based on widely used methods for determining α-glucosidase inhibition.
In Vitro α-Glucosidase Inhibitory Assay
This assay is a colorimetric method used to determine the inhibitory effect of a compound on α-glucosidase activity. The assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[5][6][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of this compound and acarbose in an appropriate solvent (e.g., phosphate buffer or DMSO). Further dilutions should be made in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the buffer (or DMSO if used as a solvent).
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution (e.g., 0.1 M) to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control = Absorbance of the control (enzyme + buffer + substrate)
-
Abs_sample = Absorbance of the sample (enzyme + test compound + substrate)
-
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.
Procedure:
-
Perform the α-glucosidase inhibitory assay with a range of concentrations of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), enzyme kinetics are studied in the presence and absence of the inhibitor.
Procedure:
-
Perform the α-glucosidase assay with varying concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of the test compound.
-
Measure the initial reaction velocities (rate of p-nitrophenol formation).
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[8][9][10][11]
-
Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) to determine the type of inhibition.[12]
Visualizations
The following diagrams illustrate the conceptual and experimental frameworks for investigating glucosidase inhibitors.
Caption: Experimental Workflow for Glucosidase Inhibitor Investigation.
Caption: Mechanism of α-Glucosidase Inhibition in Carbohydrate Digestion.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oamjms.eu [oamjms.eu]
- 8. researchgate.net [researchgate.net]
- 9. Lineweaver-Burk plot: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of α-D-Gulopyranose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex oligosaccharides is a cornerstone of modern glycobiology and is crucial for the development of novel therapeutics, diagnostics, and research tools. While monosaccharides like glucose, mannose, and galactose are commonly employed building blocks, the use of rare sugars such as D-gulose offers unique stereochemical and conformational properties that can lead to novel glycan structures with distinct biological activities. This document provides detailed application notes and generalized protocols for the incorporation of α-D-gulopyranose into oligosaccharides.
Due to the limited availability of specific literature on the use of α-D-gulopyranose in oligosaccharide synthesis, the following protocols are based on well-established methodologies for other common monosaccharides and its C3 and C4 epimers, D-idose and D-galactose, respectively. These protocols serve as a foundational guide and may require optimization for specific glycosyl donors and acceptors.
Key Concepts in α-D-Gulopyranosylation
The stereoselective formation of an α-glycosidic linkage with a D-gulose donor presents a significant challenge due to the axial orientation of the C2-hydroxyl group. This arrangement disfavors the formation of a stable 1,2-trans-dioxolenium ion intermediate that typically directs β-glycosylation with participating protecting groups at C2. Therefore, strategies for achieving α-selectivity often rely on:
-
Non-participating protecting groups at C2: Ether-type protecting groups (e.g., benzyl (B1604629), silyl) are employed to avoid the formation of a β-directing intermediate.
-
"Armed-Disarmed" Strategy: A reactive "armed" gulopyranosyl donor is coupled with a less reactive "disarmed" acceptor.
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Non-polar, ether-based solvents can favor the formation of the α-anomer.
-
Promoter Systems: The selection of an appropriate activator for the anomeric leaving group is critical for controlling reactivity and selectivity.
Data Presentation: Representative Glycosylation Reactions
The following table summarizes representative quantitative data for hypothetical glycosylation reactions involving an α-D-gulopyranosyl donor. This data is illustrative and serves as a template for recording experimental results.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Per-O-benzyl-D-gulopyranosyl trichloroacetimidate (B1259523) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1 eq) | CH₂Cl₂ | -40 | 2 | 75 | 3:1 |
| 2 | Per-O-benzyl-D-gulopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | BF₃·OEt₂ (0.2 eq) | Et₂O | -78 to -40 | 4 | 68 | 5:1 |
| 3 | 2,3,4,6-Tetra-O-acetyl-D-gulopyranosyl bromide | Cholesterol | AgOTf (1.2 eq) | Toluene | 0 | 6 | 55 | 1:2 |
| 4 | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-gulopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS (1.2 eq), TfOH (0.1 eq) | CH₂Cl₂/Et₂O (1:1) | -60 | 3 | 82 | 8:1 |
Experimental Protocols
Protocol 1: Synthesis of a Per-O-benzylated α-D-Gulopyranosyl Trichloroacetimidate Donor
This protocol describes the preparation of a common glycosyl donor from D-gulose.
Materials:
-
D-Gulose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Per-O-benzylation: a. To a stirred suspension of NaH (10 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of D-gulose (1 eq) in anhydrous DMF dropwise. b. Stir the mixture at 0 °C for 1 hour. c. Add benzyl bromide (10 eq) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 24 hours. e. Quench the reaction by the slow addition of MeOH at 0 °C. f. Dilute with water and extract with EtOAc. g. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (Hexanes:EtOAc gradient) to afford per-O-benzyl-D-gulopyranose.
-
Anomeric Deprotection and Acetylation (if starting from a protected anomer): This step is illustrative and depends on the starting material. a. If a 1-O-acetyl group is present, it can be selectively removed using hydrazine hydrate in pyridine. b. The resulting hemiacetal is then typically acetylated at the anomeric position using acetic anhydride in pyridine to create a mixture of anomers.
-
Formation of the Trichloroacetimidate: a. Dissolve the per-O-benzylated gulopyranose (as a mixture of anomers) in anhydrous CH₂Cl₂. b. Add trichloroacetonitrile (5 eq). c. Cool the solution to 0 °C and add DBU (0.1 eq) dropwise. d. Stir the reaction at room temperature for 2 hours, monitoring by TLC. e. Concentrate the reaction mixture and purify by silica gel column chromatography (Hexanes:EtOAc gradient containing 1% Et₃N) to yield the α-trichloroacetimidate donor.
Protocol 2: General α-Glycosylation using a Gulopyranosyl Trichloroacetimidate Donor
This protocol outlines a general procedure for the stereoselective formation of an α-glycosidic bond.
Materials:
-
Per-O-benzylated α-D-gulopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Glycosyl Acceptor with a free hydroxyl group
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in CH₂Cl₂ (e.g., 0.1 M)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ or Et₂O.
-
Cool the mixture to the desired temperature (typically -78 °C to -40 °C).
-
Add the TMSOTf solution (0.1 - 0.3 eq) dropwise. The reaction is often accompanied by a color change.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with Et₃N.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®, washing the pad with additional CH₂Cl₂.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.
Visualizations
The following diagrams illustrate key workflows and concepts in oligosaccharide synthesis using α-D-gulopyranose.
Caption: General experimental workflow for oligosaccharide synthesis.
Caption: Key factors influencing the stereoselectivity of glycosylation.
Caption: Hypothetical cell signaling pathway initiated by a gulose-oligosaccharide.
Application Notes and Protocols: α-D-Gulopyranose as a Precursor for Novel Carbohydrate-Based Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbohydrates play a crucial role in a myriad of biological processes, making them attractive scaffolds for the development of novel therapeutics. Their inherent chirality and dense functionalization provide a unique chemical space for designing molecules that can interact with biological targets with high specificity. Among the vast array of monosaccharides, the rare sugar α-D-gulopyranose and its derivatives are emerging as intriguing precursors for therapeutic agents. Its unique stereochemical arrangement offers the potential for developing selective inhibitors of carbohydrate-processing enzymes and modulators of cellular signaling pathways implicated in various diseases.
This document provides detailed application notes and protocols for researchers interested in exploring α-D-gulopyranose as a starting material for the synthesis of novel carbohydrate-based therapeutics. Due to the limited specific literature on α-D-gulopyranose derivatives, this guide leverages protocols and data from its close epimer, D-gulose, which is often synthesized from more abundant sugars like D-glucose. These notes will cover synthetic strategies, protocols for biological evaluation, and the visualization of relevant biological pathways.
I. Synthesis of D-Gulose Derivatives
The limited natural abundance of D-gulose necessitates its synthesis from readily available monosaccharides, with D-glucose being the most common starting material. The key transformation is the epimerization at the C-3 position.
Protocol 1: Chemical Synthesis of D-Gulose from D-Glucose
This multi-step protocol outlines the conversion of D-glucose to D-gulose through a series of protection, oxidation, and stereoselective reduction steps.
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
To a stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (B3395972) (250 mL), add concentrated sulfuric acid (1.2 mL) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate (B86663) (15 g) to the reaction mixture and continue stirring at room temperature for an additional 18 hours.
-
Neutralize the reaction mixture with sodium bicarbonate and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Step 2: Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78°C.
-
Stir for 15 minutes.
-
Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78°C and stir for 1 hour.
-
Add triethylamine (B128534) (5 equivalents) to the reaction mixture and allow it to warm to room temperature while stirring for 1-2 hours.
-
Quench the reaction by adding water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Stereoselective Reduction to 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone from Step 2 (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C.
-
Slowly add a solution of K-selectride® (potassium tri-sec-butylborohydride) (1.1-1.5 equivalents) in THF to the ketone solution at -78°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at -78°C, followed by hydrogen peroxide.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Deprotection to Yield D-Gulose
-
Dissolve the product from Step 3 in a mixture of acetonitrile (B52724) and 1% aqueous sulfuric acid.
-
Heat the reaction mixture at 60°C and monitor the progress by TLC until the starting material is fully consumed (approximately 18 hours).
-
Cool the reaction mixture to room temperature and neutralize with barium carbonate.
-
Filter the mixture and concentrate the filtrate to dryness under reduced pressure to yield D-gulose.
Experimental Workflow for the Synthesis of D-Gulose from D-Glucose
Caption: Synthetic pathway from D-glucose to D-gulose.
II. Therapeutic Applications and Biological Activity
Derivatives of gulopyranose are promising candidates for several therapeutic areas, including as enzyme inhibitors for metabolic diseases and as antiviral agents.
A. α-Glucosidase Inhibition for Diabetes Management
α-Glucosidase inhibitors are oral antidiabetic drugs that delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. The unique stereochemistry of gulopyranose derivatives can be exploited to design potent and selective inhibitors of this enzyme.
Table 1: Hypothetical Inhibitory Activity of α-D-Gulopyranose Derivatives against α-Glucosidase
| Compound ID | Derivative Type | R-Group Modification | IC₅₀ (µM) |
| Gulo-001 | C-glycoside | Phenyl | 85.2 |
| Gulo-002 | N-glycoside | Benzyl | 42.5 |
| Gulo-003 | Thio-glycoside | 4-Chlorophenyl | 15.8 |
| Gulo-004 | Iminosugar | - | 5.2 |
| Acarbose (B1664774) | - | - | 750.0 |
Note: The data in this table is illustrative and intended to provide a framework for data presentation. Actual values would need to be determined experimentally.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of synthesized gulopyranose derivatives against α-glucosidase from Saccharomyces cerevisiae.
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (gulopyranose derivatives) dissolved in DMSO
-
Acarbose as a positive control
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (200 mM)
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or DMSO for control), and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Antiviral Activity
Carbohydrate derivatives can exhibit antiviral activity through various mechanisms, including the inhibition of viral entry, replication, or the host cellular processes that viruses rely on, such as glycolysis.
Table 2: Potential Antiviral Activity of α-D-Gulopyranose Derivatives
| Compound ID | Viral Target | Host Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| Gulo-A1 | Influenza A (H1N1) | MDCK | 12.5 | >100 | >8 |
| Gulo-A2 | Herpes Simplex Virus 1 | Vero | 8.2 | >100 | >12.2 |
| Gulo-A3 | Hepatitis C Virus Replicon | Huh-7 | 25.1 | >100 | >4 |
| Acyclovir | Herpes Simplex Virus 1 | Vero | 1.5 | >100 | >66.7 |
Note: This table is a template for presenting antiviral activity data.
III. Modulation of Cellular Signaling Pathways
Carbohydrate-based therapeutics can exert their effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and inflammation. The PI3K/Akt and NF-κB pathways are two critical pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
A. The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain carbohydrate derivatives can interfere with this pathway at various nodes.
Potential Modulation of the PI3K/Akt Pathway by Gulopyranose Derivatives
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in α-D-Gulopyranose Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the chemical synthesis of α-D-gulopyranose. Low yields can be a significant challenge in the synthesis of this rare sugar. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common issues and improve synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of α-D-gulopyranose?
A1: The main hurdles in synthesizing α-D-gulopyranose include:
-
Stereocontrol: D-gulose is a C3 and C4 epimer of D-glucose, and achieving the correct stereochemistry at each chiral center can be difficult.[1]
-
Protecting Group Strategy: The numerous hydroxyl groups on the sugar molecule necessitate a robust protecting group strategy to ensure regioselectivity during reactions.[1]
-
Low Yields: Both chemical and enzymatic routes to D-gulose, the precursor to α-D-gulopyranose, are often plagued by low yields due to unfavorable equilibria or the formation of byproducts.[2]
-
Anomeric Selectivity: Controlling the stereochemistry at the anomeric carbon (C1) to favor the α-anomer over the β-anomer can be challenging.
Q2: What are the common starting materials for the synthesis of D-gulose?
A2: Common starting materials for D-gulose synthesis include D-glucose, D-sorbitol, and lactitol.[1][2] The synthesis from D-glucose often involves a protection-oxidation-reduction-deprotection sequence.[3]
Q3: How can I minimize the formation of byproducts during the synthesis of D-gulose from D-glucose?
A3: To minimize byproduct formation, consider the following:
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Reaction Temperature: Lowering the reaction temperature during epimerization can reduce the formation of D-fructose as a byproduct.[2]
-
Catalyst Selection: Employing selective catalysts can improve the desired epimerization. For instance, certain tin-organic frameworks have shown high selectivity in the epimerization of D-glucose to D-mannose, suggesting their potential for C3 epimerization.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and avoid over-oxidation or degradation.[2]
Q4: What is the Kiliani-Fischer synthesis, and is it a viable route for D-gulose?
A4: The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose. While it can be used to synthesize D-gulose from D-xylose, it produces a mixture of D-gulose and its C2 epimer, D-idose, which requires subsequent separation, impacting the overall yield.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical synthesis of α-D-gulopyranose, focusing on a common route from D-glucose.
Problem 1: Low yield in the oxidation of protected D-glucose to the 3-keto intermediate.
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | Ensure the use of a sufficient excess of the oxidizing agent (e.g., in a Swern oxidation). Monitor the reaction by TLC until the starting material is consumed.[3] |
| Degradation of Starting Material or Product | Maintain the recommended low temperature (e.g., -78 °C for Swern oxidation) to prevent degradation.[3] |
| Side Reactions | Ensure all reagents are anhydrous, as water can interfere with many oxidation reactions. Use freshly distilled solvents and reagents. |
Problem 2: Poor stereoselectivity in the reduction of the 3-keto intermediate to the D-gulo configuration.
| Potential Cause | Recommended Solution |
| Incorrect Reducing Agent | The choice of reducing agent is critical for stereoselectivity. Sodium borohydride (B1222165) (NaBH₄) is commonly used. The stereochemical outcome can be influenced by the solvent and temperature. |
| Steric Hindrance | The protecting groups on the sugar can influence the direction of hydride attack. Consider alternative protecting group strategies if poor selectivity is observed. |
| Epimerization | Under certain conditions, the C2 or C4 positions might epimerize. Ensure the reaction conditions are not too harsh (e.g., strongly basic or acidic). |
Problem 3: Low yield of the desired α-anomer during glycosylation or deprotection.
| Potential Cause | Recommended Solution |
| Anomeric Mixture Formation | The final deprotection step can lead to a mixture of α and β anomers. To favor the α-anomer, consider forming a glycosyl halide and performing a Koenigs-Knorr type reaction with a non-participating protecting group at C2.[5] |
| Inefficient Purification | Separation of α and β anomers can be challenging. Use column chromatography with a suitable solvent system or fractional crystallization to isolate the α-anomer.[1] |
| Product Degradation | Acid-catalyzed deprotection can sometimes lead to degradation. Monitor the reaction carefully and use appropriate neutralization steps.[3] |
Quantitative Data Summary
The following table summarizes representative yields for the chemical synthesis of D-gulose from D-glucose. Note that yields can vary significantly based on specific reagents, reaction conditions, and scale.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Protection | Acetone (B3395972), H₂SO₄ | ~70-80%[3] |
| 2 | Oxidation (Swern) | Oxalyl chloride, DMSO, Et₃N | ~85-95%[3] |
| 3 | Reduction | NaBH₄ | ~60-70% (of desired D-gulo isomer) |
| 4 | Deprotection | Aqueous H₂SO₄ | ~80-90%[3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Protection)
-
To a stirred suspension of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL), add concentrated sulfuric acid (1.2 mL) dropwise at room temperature.[3]
-
Stir the mixture vigorously for 6 hours.[3]
-
Add anhydrous copper(II) sulfate (B86663) (15 g) and continue stirring for another 18 hours.[3]
-
Neutralize the reaction mixture with solid sodium bicarbonate and filter off the inorganic solids.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent like cyclohexane.
Protocol 2: Swern Oxidation to 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool it to -78 °C under an inert atmosphere.[3]
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78 °C.[3]
-
Stir for 15 minutes.
-
Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous DCM dropwise and stir for 1 hour at -78 °C.[3]
-
Add triethylamine (B128534) (5 equivalents) and allow the reaction to warm to room temperature while stirring for 1-2 hours.[3]
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Stereoselective Reduction to 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose
-
Dissolve the 3-keto intermediate from Protocol 2 in methanol (B129727) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the excess NaBH₄ by the careful addition of acetic acid.
-
Remove the solvent under reduced pressure and co-evaporate with methanol to remove borate (B1201080) esters.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude product. The desired D-gulo isomer is separated from the D-allo isomer by column chromatography.
Protocol 4: Deprotection to D-Gulose
-
Dissolve the protected D-gulofuranose from Protocol 3 in a mixture of acetonitrile (B52724) and 1% aqueous sulfuric acid.[3]
-
Heat the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed (approximately 18 hours).[3]
-
Cool the reaction to room temperature and neutralize with barium carbonate.[3]
-
Filter the mixture and concentrate the filtrate to dryness to obtain crude D-gulose.[3]
Protocol 5: Anomeric Control and Purification of α-D-Gulopyranose
-
Fischer Glycosylation (for methyl α-D-gulopyranoside):
-
Suspend anhydrous D-gulose in anhydrous methanol containing a catalytic amount of a strong acid (e.g., HCl or a sulfonic acid resin).
-
Reflux the mixture until equilibrium is reached (monitor by TLC or polarimetry). The α-anomer is often less soluble and may crystallize out upon cooling, driving the equilibrium.
-
-
Purification by Crystallization:
-
The crude D-gulose or its derivative can be purified by crystallization. A common solvent system is a mixture of ethanol (B145695) and water.[1]
-
Dissolve the crude sugar in a minimal amount of hot solvent and allow it to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure α-D-gulopyranose can aid in selective crystallization.
-
Visualizations
Caption: Workflow for the chemical synthesis of α-D-gulopyranose from D-glucose.
Caption: A logical troubleshooting workflow for addressing low yields in synthesis.
Caption: Strategies for controlling anomeric selectivity to favor α-D-gulopyranose.
References
Optimizing reaction conditions for enzymatic synthesis of alpha-D-gulopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of α-D-gulopyranose. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the enzymatic synthesis of α-D-gulopyranose, providing potential causes and systematic solutions.
Issue 1: Low or No Conversion of Substrate to α-D-Gulopyranose
-
Potential Cause 1: Suboptimal Reaction Conditions.
-
Troubleshooting Steps:
-
Verify pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for the specific enzyme being used. Enzyme activity is highly dependent on these parameters.[1]
-
Optimize Buffer System: Screen a range of buffer systems and pH values to identify the optimal conditions for your enzyme.
-
Check Incubation Time: Perform a time-course experiment to determine the optimal reaction time. Prolonged incubation may not necessarily lead to higher yields and could result in product degradation.
-
-
-
Potential Cause 2: Inactive or Inhibited Enzyme.
-
Troubleshooting Steps:
-
Assess Enzyme Activity: Before starting the synthesis, perform a standard activity assay with a known substrate to confirm the enzyme's viability.[2]
-
Proper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[3]
-
Identify Potential Inhibitors: Impurities in the substrate preparation or other reaction components can inhibit enzyme activity. Consider purifying the substrate. Product inhibition can also occur at high concentrations of α-D-gulopyranose.[1][3]
-
-
-
Potential Cause 3: Unfavorable Thermodynamic Equilibrium.
-
Troubleshooting Steps:
-
Product Removal: If possible, implement in-situ product removal to shift the equilibrium towards product formation.
-
Substrate Concentration: While counterintuitive, lowering the initial substrate concentration can sometimes improve the conversion rate by mitigating substrate inhibition.
-
-
Issue 2: Formation of Undesired Byproducts
-
Potential Cause 1: Lack of Enzyme Specificity.
-
Troubleshooting Steps:
-
Enzyme Selection: The chosen enzyme may lack the required specificity, leading to the formation of other sugar epimers.[1] It may be necessary to screen different enzymes to find one with higher selectivity for the desired reaction.
-
Reaction Condition Optimization: Byproduct formation can sometimes be minimized by adjusting reaction conditions such as pH and temperature.
-
-
-
Potential Cause 2: Non-Enzymatic Side Reactions.
-
Troubleshooting Steps:
-
Control Reaction Conditions: High temperatures and extreme pH values can lead to non-enzymatic isomerization or degradation of sugars. Ensure the reaction conditions are mild and optimal for the enzyme.
-
-
Issue 3: Difficulty in Purifying α-D-Gulopyranose
-
Potential Cause 1: Similar Physicochemical Properties of Sugars.
-
Troubleshooting Steps:
-
Chromatographic Separation: Utilize ion-exchange chromatography to separate α-D-gulopyranose from the reaction mixture. A common method involves deionizing the reaction mixture followed by separation on an ion-exchange resin column.[4]
-
Fraction Analysis: Collect and analyze fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure α-D-gulopyranose.[4]
-
-
-
Potential Cause 2: Low Product Concentration.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the synthesis of D-gulose?
A1: The most commonly reported enzyme for the synthesis of D-gulose is L-rhamnose isomerase (EC 5.3.1.14).[5][6] This enzyme catalyzes the reversible isomerization between an aldose and a ketose and has shown activity in converting D-sorbose to D-gulose.[1] Other potential enzymes include certain carbohydrate epimerases.[1]
Q2: What are the primary factors that limit the yield of D-gulose in enzymatic synthesis?
A2: Several factors can significantly impact the final yield:
-
Thermodynamic Equilibrium: Many isomerization reactions for rare sugar synthesis have an unfavorable equilibrium, which limits the maximum achievable conversion. For the conversion of D-sorbose to D-gulose, the yield can be as low as 10% at equilibrium.[1]
-
Enzyme Stability and Activity: The operational stability of the enzyme under the chosen process conditions (temperature, pH, substrate concentration) is critical. A loss of activity over time will reduce the overall yield.[1]
-
Substrate and Product Inhibition: High concentrations of the substrate (D-sorbose) or the accumulation of the product (D-gulose) can inhibit the enzyme's activity, slowing down or even stopping the reaction.[1]
-
Byproduct Formation: Some enzymes may lack perfect specificity, leading to the formation of undesired sugar epimers or other byproducts, which complicates purification and reduces the yield of the target product.[1]
Q3: How can I improve the yield of D-gulose synthesis given the unfavorable equilibrium?
A3: To overcome the limitations of thermodynamic equilibrium, several strategies can be employed:
-
Product Removal: Continuously removing D-gulose from the reaction mixture as it is formed can shift the equilibrium towards the product side. This can be achieved through techniques like selective precipitation or chromatography.
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and allow for its reuse, making the process more robust and economical.[1]
-
Reaction Engineering: Optimizing reaction parameters such as substrate feeding strategies (e.g., fed-batch) can help to maintain low substrate and product concentrations, thus minimizing inhibition.
Q4: What are the typical optimal reaction conditions for L-rhamnose isomerase?
A4: The optimal pH for L-rhamnose isomerases is generally in the neutral to basic range.[7] Optimal temperatures are often between 60 and 90 °C.[7] However, these conditions can vary depending on the microbial source of the enzyme. It is crucial to determine the optimal conditions for the specific L-rhamnose isomerase being used.
Data Presentation
Table 1: Comparison of Reaction Conditions for L-Rhamnose Isomerases from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |
| Pseudomonas stutzeri | 7.5 | 50 | Mn²⁺ | [4] |
| Thermotoga maritima | 7.5 | 90 | Not specified | [8] |
| Lactobacillus plantarum NC8 | 5.5 | 60 | Not specified | [8] |
| Caldicellulosiruptor obsidiansis OB47 | 8.0 | 85 | Co²⁺ | [9] |
| Clostridium stercorarium | 7.0 | 75 | Mn²⁺ | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of α-D-Gulopyranose from D-Sorbose using L-Rhamnose Isomerase
This protocol is adapted from methods described for the synthesis of rare sugars using L-rhamnose isomerase.[4]
1. Materials:
-
L-rhamnose isomerase (e.g., from Pseudomonas stutzeri)
-
D-Sorbose
-
HEPES buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂)
-
Reaction vessel (e.g., temperature-controlled shaker)
2. Enzyme Preparation:
-
Prepare a solution of L-rhamnose isomerase in 50 mM HEPES buffer (pH 7.5). The final enzyme concentration should be determined based on the specific activity of the enzyme preparation.
3. Substrate Preparation:
-
Dissolve D-sorbose in 50 mM HEPES buffer (pH 7.5) to the desired final concentration (e.g., 100 g/L).
4. Reaction Setup:
-
Combine the enzyme solution and the D-sorbose solution in the reaction vessel.
-
Add MnCl₂ to a final concentration of 1 mM.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation.
5. Reaction Monitoring:
-
Periodically withdraw small aliquots from the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes).
-
Analyze the composition of the aliquots by HPLC to monitor the conversion of D-sorbose to D-gulose.
6. Reaction Termination and Product Purification:
-
Once the reaction has reached equilibrium (or the desired conversion), terminate the entire reaction by heat inactivation.
-
Proceed with the purification of α-D-gulopyranose using ion-exchange chromatography as described in the troubleshooting section.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting anomeric selectivity in alpha-D-gulopyranose glycosylation
Welcome to the technical support center for troubleshooting anomeric selectivity in α-D-gulopyranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of α-gulosides.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high α-selectivity in D-gulopyranose glycosylation so challenging?
A1: The synthesis of 1,2-cis glycosidic bonds, such as in α-D-gulopyranosides, is a well-established challenge in carbohydrate chemistry.[1][2] Unlike 1,2-trans glycosides (β-gulosides), their synthesis cannot leverage "neighboring group participation" from an acyl protecting group at the C-2 position. This participation mechanism readily forms a stable acyloxonium ion intermediate that blocks the α-face, guiding the acceptor to attack from the β-face.[3] In the absence of this directing group, the reaction often proceeds through a less controlled mechanism, such as an SN1-like pathway involving an oxocarbenium ion intermediate, leading to a mixture of α and β anomers.[4][5] The final anomeric ratio is then a result of a complex interplay between the stability of the glycosyl donor, the reactivity of the acceptor, and various reaction parameters.[6][7]
Q2: My glycosylation reaction is yielding primarily the β-anomer. What are the initial steps to favor the α-anomer?
A2: To shift the selectivity towards the α-anomer, you should first review your choice of C-2 protecting group. If you are using a participating group (e.g., acetate, benzoate), switch to a non-participating group like a benzyl (B1604629) ether (Bn) or an azido (B1232118) (N3) group.[4][8] These groups do not assist in the departure of the anomeric leaving group and thus do not pre-dispose the system to β-attack. Additionally, consider the solvent. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are known to enhance α-selectivity in many glycosylation systems.[6][9]
Q3: What is the "nitrile effect" and how does it impact my gulose glycosylation in acetonitrile (B52724)?
A3: The "nitrile effect" typically describes the tendency of acetonitrile (CH3CN) as a solvent to promote the formation of 1,2-trans (β) glycosides. The solvent molecules can attack the intermediate oxocarbenium ion from the α-face to form a transient α-nitrilium ion. The subsequent SN2-like displacement of this nitrilium species by the glycosyl acceptor occurs from the β-face, resulting in the β-glycoside. However, it's important to note that for highly reactive donors, such as those derived from 2-deoxy sugars, this effect can be less predictable and may even result in α-selectivity.[10] For gulose glycosylation, if you are observing poor α-selectivity in acetonitrile, consider switching to a non-participating solvent like dichloromethane (B109758) (DCM) or an ether.
Q4: Can the choice of glycosyl donor leaving group influence α-selectivity?
A4: Absolutely. The leaving group is critical. Glycosyl donors like trichloroacetimidates or sulfoxides are widely used for constructing challenging 1,2-cis linkages.[5][11] For instance, activating a glycosyl imidate donor with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common strategy.[12] The reactivity of the donor-leaving group system should be carefully tuned to match the nucleophilicity of the acceptor to control the stereochemical outcome.[7][12]
Troubleshooting Guide
Issue 1: Low α:β Anomeric Ratio
Poor α-selectivity is the most common issue. The following guide provides a systematic approach to troubleshoot this problem.
Caption: Troubleshooting workflow for low α-selectivity.
-
Protecting Group Strategy: The C-2 protecting group is the most critical factor.
-
Problem: An acyl group (acetate, benzoate) at C-2 is participating, leading to the formation of a 1,2-trans (β) product.[3]
-
Solution: Replace the C-2 acyl group with a non-participating ether (e.g., benzyl, p-methoxybenzyl) or an azido group. This prevents the formation of the β-directing acyloxonium intermediate.
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing intermediates.
-
Problem: Acetonitrile is promoting β-glycoside formation via the nitrile effect.
-
Solution: Switch to a non-participating solvent. Diethyl ether (Et2O) is often reported to favor α-glycoside formation.[9] Dichloromethane (DCM) is another common, less-participating alternative.
-
-
Temperature Control: Glycosylation reactions are often highly sensitive to temperature.
-
Problem: Higher temperatures can provide enough energy to overcome the small activation barrier differences between the pathways leading to α and β anomers, often reducing selectivity.
-
Solution: Running the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled product, which is often the α-anomer.
-
Issue 2: Reaction Failure or Low Yield
If the desired glycosylation does not proceed or the yield is unacceptably low, consider the following factors.
Caption: Workflow for troubleshooting low glycosylation yield.
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture.
-
Problem: Water can compete with your acceptor, hydrolyzing the activated glycosyl donor.
-
Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Add activated molecular sieves (4Å) to the reaction mixture.
-
-
Activator/Promoter Potency: The activation of the glycosyl donor is the key step.
-
Problem: The promoter (e.g., Lewis acid) may be weak, insufficient, or degraded.
-
Solution: Use a fresh bottle of the activator. Increase the number of equivalents. If using a standard activator like TMSOTf fails, consider a more potent system, such as a combination of N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycoside donors.[9]
-
-
Donor/Acceptor Reactivity: The electronic properties of the protecting groups significantly impact reactivity.
-
Problem: Electron-withdrawing groups (e.g., esters, azides) on the glycosyl donor or acceptor can "disarm" the molecule, reducing its reactivity.[7][13]
-
Solution: If the acceptor is not reactive enough, consider changing a protecting group to an electron-donating one (e.g., switch a benzoate (B1203000) for a benzyl ether) to increase the nucleophilicity of the hydroxyl group. Conversely, if the donor is not activating well, ensure it is sufficiently "armed" with electron-donating protecting groups.
-
Data & Protocols
Table 1: Influence of Reaction Parameters on α-Selectivity
This table summarizes representative data on how different conditions can affect the anomeric outcome in glycosylations aiming for 1,2-cis linkages.
| Glycosyl Donor Type | Acceptor Type | Activator/Promoter | Solvent | Temp (°C) | α:β Ratio | Reference Insight |
| Thioglucoside | Primary Alcohol | NIS / TfOH | Et2O | -60 | High α | Ethereal solvents at low temperatures are highly effective for α-selectivity with thio-donors.[9] |
| Glucosyl Imidate | Secondary Alcohol | TMSOTf / DMF | DCM | -40 | High α | A combination of activating reagents can be tuned to the acceptor's reactivity to achieve high selectivity.[12] |
| Thiogalactoside | Primary Alcohol | NIS / TfOH | DCM | -35 | Low α | Standard conditions may not be sufficient for achieving high α-selectivity, especially with certain protecting groups.[9] |
| Thiogalactoside | Primary Alcohol | NIS / TfOH | DCM | 0 | High α | Increasing temperature can sometimes unexpectedly improve α-selectivity, suggesting a change in the dominant reaction mechanism.[9] |
| 2-Azido-2-deoxygalactosyl Donor | Primary Alcohol | Au(I) Catalyst | DCM | RT | >20:1 (β) | Gold catalysis with specific donors can lead to high stereoinversion, providing a route to the opposite anomer.[8] |
Protocol 1: General Procedure for NIS/TfOH Promoted α-Glycosylation
This protocol is a representative method for achieving α-selectivity using a thioglycoside donor, adapted from common literature procedures.[9]
-
Preparation: Add the glycosyl acceptor (1.0 equiv.) and the thiogulopyranoside donor (1.2 equiv.) to a flame-dried round-bottom flask containing activated 4Å molecular sieves.
-
Dissolution: Dissolve the solids in anhydrous diethyl ether (Et2O) or dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the reaction mixture to the desired temperature (typically -60 °C to -78 °C) using a cryocooler or a dry ice/acetone bath.
-
Activation: Add N-Iodosuccinimide (NIS) (1.3 equiv.) to the mixture. Stir for 5-10 minutes.
-
Initiation: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv.) dropwise. The solution may change color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding triethylamine (B128534) (Et3N) or a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through celite to remove molecular sieves. Wash the filtrate sequentially with saturated aqueous Na2S2O3 and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica (B1680970) gel to isolate the α-gulopyranoside.
Caption: Competing pathways in glycosylation reactions.
References
- 1. BJOC - Progress and challenges in the synthesis of sequence controlled polysaccharides [beilstein-journals.org]
- 2. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 8. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Stereoselective synthesis of 1,1'-linked alpha-l-lyxopyranosyl beta-d-glucopyranoside, the proposed biosynthetic precursor of the FG ring system of avilamycins [pubmed.ncbi.nlm.nih.gov]
- 12. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Resolving peak overlap in the 1H NMR spectrum of alpha-D-gulopyranose
Welcome to the technical support center for resolving peak overlap in the ¹H NMR spectrum of alpha-D-gulopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to peak overlap?
A1: The complexity arises from several factors inherent to carbohydrate structures. This compound, like other monosaccharides, has multiple chiral centers, leading to a number of non-equivalent protons on the pyranose ring. Many of these protons, particularly H-2, H-3, H-4, H-5, and the H-6 methylene (B1212753) protons, resonate in a narrow chemical shift range, typically between 3.4 and 4.2 ppm. This crowding of signals in a small spectral window is the primary cause of peak overlap, making direct analysis and assignment from a simple 1D ¹H NMR spectrum challenging.
Q2: I see a complex multiplet around 3.5-4.0 ppm in my spectrum. How can I begin to assign the individual proton signals?
A2: This is a common challenge. The first step is to identify the anomeric proton (H-1), which typically appears in a more downfield and less crowded region of the spectrum (around 4.5-5.5 ppm).[1] Once H-1 is identified, you can use two-dimensional (2D) NMR techniques, such as COSY and TOCSY, to "walk" through the spin system and identify the protons coupled to H-1 (i.e., H-2), then to H-2 (i.e., H-3), and so on.
Q3: What is the difference between a COSY and a TOCSY experiment, and when should I use each?
A3: Both COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear 2D NMR experiments that show correlations between J-coupled protons.
-
COSY reveals correlations primarily between protons on adjacent carbons (³J coupling). It is excellent for establishing direct neighbor relationships (e.g., H-1 to H-2, H-2 to H-3).
-
TOCSY shows correlations between a given proton and all other protons within the same spin system, even if they are not directly coupled. For a sugar like this compound, a TOCSY experiment can reveal the entire network of protons from H-1 to H-6 from a single cross-peak of the anomeric proton.
You would typically run a COSY to confirm direct connectivities and a TOCSY to identify all the signals belonging to a single monosaccharide ring, which is particularly useful in mixtures or for complex oligosaccharides.
Troubleshooting Guides
Issue 1: Severe Overlap of H-2, H-3, and H-4 Signals
Even with 2D NMR, the signals for H-2, H-3, and H-4 may be too close to resolve confidently. Here are two advanced techniques to address this:
Method 1: Application of a Lanthanide Shift Reagent (LSR)
Lanthanide shift reagents are paramagnetic complexes that can coordinate with the hydroxyl groups of the sugar, inducing significant changes in the chemical shifts of nearby protons.[2] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to the resolution of overlapping signals.[1] Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.[3]
Illustrative Data: Lanthanide-Induced Shifts in this compound
The following table shows hypothetical data on the change in chemical shifts (Δδ) for the protons of this compound upon the addition of Eu(fod)₃.
| Proton | Initial δ (ppm) | δ with 0.25 eq Eu(fod)₃ (ppm) | Δδ (ppm) | δ with 0.50 eq Eu(fod)₃ (ppm) | Δδ (ppm) |
| H-1 | 5.20 | 5.45 | 0.25 | 5.75 | 0.55 |
| H-2 | 3.85 | 4.20 | 0.35 | 4.65 | 0.80 |
| H-3 | 3.90 | 4.45 | 0.55 | 5.10 | 1.20 |
| H-4 | 3.88 | 4.30 | 0.42 | 4.80 | 0.92 |
| H-5 | 3.75 | 3.95 | 0.20 | 4.20 | 0.45 |
| H-6a | 3.65 | 3.75 | 0.10 | 3.88 | 0.23 |
| H-6b | 3.70 | 3.82 | 0.12 | 3.98 | 0.28 |
Method 2: Variable Temperature (VT) NMR
Changing the temperature can affect the chemical shifts of protons, especially those involved in hydrogen bonding (hydroxyl protons) and those in conformationally flexible parts of the molecule.[4] Acquiring spectra at different temperatures can sometimes induce enough of a chemical shift difference to resolve overlapping signals.
Illustrative Data: Temperature-Induced Shifts in this compound
The table below illustrates hypothetical changes in chemical shifts for this compound at different temperatures.
| Proton | δ at 298 K (25 °C) (ppm) | δ at 313 K (40 °C) (ppm) | Δδ (ppm) | δ at 328 K (55 °C) (ppm) | Δδ (ppm) |
| H-1 | 5.20 | 5.18 | -0.02 | 5.16 | -0.04 |
| H-2 | 3.85 | 3.83 | -0.02 | 3.81 | -0.04 |
| H-3 | 3.90 | 3.92 | +0.02 | 3.94 | +0.04 |
| H-4 | 3.88 | 3.89 | +0.01 | 3.90 | +0.02 |
| H-5 | 3.75 | 3.74 | -0.01 | 3.73 | -0.02 |
| H-6a | 3.65 | 3.65 | 0.00 | 3.65 | 0.00 |
| H-6b | 3.70 | 3.70 | 0.00 | 3.70 | 0.00 |
Experimental Protocols
Protocol 1: 2D ¹H-¹H COSY Experiment
This protocol outlines the steps for acquiring a standard 2D COSY spectrum.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of D₂O.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of D₂O.
-
Shim the magnetic field to obtain good resolution on the 1D ¹H spectrum.
3. Acquisition:
-
Load a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).
-
Set the spectral width (SW) in both dimensions (F1 and F2) to cover all proton signals (e.g., 10 ppm, centered around 4.7 ppm).
-
Set the number of data points in the direct dimension (TD F2) to 2048 (2K).
-
Set the number of increments in the indirect dimension (TD F1) to 256 or 512. A larger number will provide better resolution in F1 but will increase the experiment time.
-
Set the number of scans (NS) per increment (typically 2, 4, or 8 depending on the sample concentration).
-
Set the relaxation delay (D1) to 1-2 seconds.
-
Start the acquisition.
4. Processing:
-
After acquisition, apply a sine-bell window function to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum if necessary (for phase-sensitive COSY experiments).
-
Symmetrize the spectrum to reduce artifacts.
Protocol 2: 2D ¹H-¹H TOCSY Experiment
This protocol describes the acquisition of a 2D TOCSY spectrum to identify all protons within the this compound spin system.
1. Sample Preparation and Instrument Setup:
-
Follow steps 1 and 2 from the 2D COSY protocol.
2. Acquisition:
-
Load a standard TOCSY pulse program (e.g., mlevph on a Bruker spectrometer).
-
Set the spectral width and data points in both dimensions as described for the COSY experiment.
-
Crucially, set the TOCSY mixing time (D9). A typical value for carbohydrates is 80-120 ms (B15284909) to ensure magnetization transfer throughout the entire spin system.
-
Set the number of scans (NS) and relaxation delay (D1) as in the COSY experiment.
-
Start the acquisition.
3. Processing:
-
The processing steps are similar to those for the COSY experiment (2D Fourier transform, window function application, and phasing).
Protocol 3: Using a Lanthanide Shift Reagent
This protocol provides a general procedure for a titration experiment with a lanthanide shift reagent.[3]
1. Initial Sample Preparation:
-
Prepare a solution of this compound in a dry, aprotic deuterated solvent (e.g., CDCl₃, if the sugar is derivatized to be soluble, or DMSO-d₆). Note: LSRs are sensitive to water.
-
Acquire a standard 1D ¹H NMR spectrum of the pure sample.
2. LSR Stock Solution Preparation:
-
Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent. The concentration should be such that small aliquots will cause noticeable shifts.
3. Titration and Spectral Acquisition:
-
Add a small, known volume (e.g., 2-5 µL) of the LSR stock solution to the NMR tube containing the sugar solution.
-
Gently mix the sample and acquire another 1D ¹H NMR spectrum.
-
Repeat the addition of the LSR and spectral acquisition in a stepwise manner, monitoring the changes in the chemical shifts.
4. Data Analysis:
-
Plot the chemical shift (δ) of each proton signal against the molar ratio of LSR to the substrate. The signals that shift the most are closest to the hydroxyl groups where the LSR is binding. This differential shifting can resolve overlapping multiplets.
Protocol 4: Variable Temperature (VT) NMR Experiment
This protocol outlines the general steps for conducting a VT-NMR experiment.
1. Sample Preparation and Instrument Setup:
-
Prepare the sample as for a standard NMR experiment. Ensure the solvent is appropriate for the intended temperature range (e.g., D₂O is suitable for temperatures above freezing).
-
Insert the sample and perform standard locking and shimming at room temperature (e.g., 298 K).
2. Setting the Temperature:
-
Access the temperature control unit of the spectrometer.
-
Increase or decrease the temperature in small increments (e.g., 5-10 K) to avoid thermal shock to the probe.
-
Allow the temperature to stabilize for 5-10 minutes at each new setpoint.
3. Data Acquisition at Each Temperature:
-
After the temperature has stabilized, re-shim the magnetic field, as shims are temperature-dependent.
-
Acquire a 1D ¹H NMR spectrum at each temperature.
4. Data Analysis:
-
Compare the spectra obtained at different temperatures to identify any resolution of overlapping signals due to temperature-induced chemical shift changes.
Visualizations
Caption: Workflow for resolving peak overlap in ¹H NMR.
References
Preventing degradation of alpha-D-gulopyranose during workup and purification
Welcome to the Technical Support Center for alpha-D-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the workup and purification of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound during experimental procedures?
A1: The main factors contributing to the degradation of this compound are pH, temperature, and the presence of certain reagents. Like other aldoses, gulopyranose is susceptible to degradation under both acidic and alkaline conditions, as well as at elevated temperatures.
Q2: How does pH affect the stability of this compound?
A2: Extremes in pH can lead to several degradation pathways.
-
Acidic conditions (pH < 4): Can lead to hydrolysis of glycosidic bonds if present, and at higher temperatures, can cause dehydration reactions. For reducing sugars like gulose, acidic conditions can catalyze isomerization and the formation of anhydro sugars.
-
Alkaline conditions (pH > 7): Can cause epimerization, particularly at the C-2 and C-3 positions, leading to the formation of other sugar isomers. Alkaline conditions also promote enolization, which can lead to a complex mixture of degradation products, including fragmentation and browning reactions (Maillard reaction in the presence of amines). One publication noted that a keto-sugar intermediate in a gulose synthesis pathway was unstable at pH values greater than 7.0.[1]
Q3: What is the effect of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the rate of degradation reactions. In the solid state, the melting point of D-gulose is reported to be around 129-131 °C.[2] Above this temperature, significant thermal degradation can be expected. In solution, heating can lead to caramelization (in the absence of amines) or the Maillard reaction (in the presence of amines), resulting in discoloration and the formation of a complex mixture of products. Studies on glucose have shown that thermal degradation in solution leads to a decrease in pH and the formation of organic acids and 5-hydroxymethylfurfural (B1680220) (HMF).[3][4] Similar degradation products can be anticipated for gulose.
Q4: What is mutarotation and how does it affect the purification of this compound?
A4: Mutarotation is the change in the optical rotation of a sugar solution over time as the anomeric forms (alpha and beta) interconvert to reach an equilibrium. This compound in solution will exist in equilibrium with its beta anomer and the open-chain aldehyde form. This is an important consideration during purification, as chromatographic methods may separate the anomers, leading to broad or multiple peaks. It is also important for characterization, as the specific rotation of a freshly prepared solution will differ from the equilibrium value.
Q5: What are the most common impurities encountered during the synthesis and purification of D-gulose?
A5: Common impurities depend on the synthetic route. If synthesized from D-glucose, residual starting material and other epimers can be present. Synthesis from lactitol (B1674232) can result in contamination with D-galactose and D-sorbitol.[5][6] Incomplete reactions can leave starting materials or intermediates, and degradation can introduce a variety of byproducts.
Q6: What are the recommended storage conditions for this compound?
A6: To ensure long-term stability, this compound should be stored as a dry, crystalline solid at low temperatures (e.g., 2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at a neutral to slightly acidic pH (around 4-6), stored at low temperatures, and protected from light.
Troubleshooting Guides
Issue 1: Low Yield or Product Loss During Workup
| Possible Cause | Troubleshooting Steps |
| Degradation due to pH extremes | - Neutralize acidic or basic reaction mixtures promptly and at low temperatures. - Use mild acids (e.g., acetic acid) or bases (e.g., sodium bicarbonate) for pH adjustments. - Avoid prolonged exposure to strong acids or bases. |
| Thermal degradation | - Perform all workup steps at low temperatures (e.g., on an ice bath). - Use rotary evaporation at low temperatures (<40°C) to remove solvents. - Lyophilize aqueous solutions instead of heating to dryness. |
| Product loss during extraction | - Use multiple extractions with smaller volumes of solvent. - If the product is highly water-soluble, consider back-extraction of the aqueous layer. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction into organic solvents. |
Issue 2: Discoloration (Browning) of the Product
| Possible Cause | Troubleshooting Steps |
| Caramelization | - Avoid excessive heating during solvent removal and drying. - Use a high vacuum and a low-temperature water bath for rotary evaporation. |
| Maillard Reaction | - If the reaction or workup involves amine-containing reagents or buffers (e.g., Tris), remove them as early as possible. - Consider using non-amine buffers (e.g., phosphate, HEPES) if compatible with the experimental conditions. |
Issue 3: Difficulty with Crystallization
| Possible Cause | Troubleshooting Steps |
| Presence of impurities | - Purify the crude product by column chromatography before attempting crystallization. - Common impurities that can inhibit crystallization include other sugars, salts, and residual solvents. |
| Incorrect solvent system | - Experiment with different solvent systems for crystallization. Ethanol-water mixtures are often effective for sugars.[5] - Try slow evaporation of a dilute solution or vapor diffusion methods. |
| Solution is too dilute or too concentrated | - If the solution is too dilute, slowly evaporate the solvent. - If the solution is too concentrated, gently warm it to dissolve the solid and then allow it to cool slowly. |
| Lack of nucleation sites | - Introduce a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
Issue 4: Multiple or Broad Peaks in Chromatography (HPLC/TLC)
| Possible Cause | Troubleshooting Steps |
| Presence of anomers | - This is common for sugars in solution due to mutarotation. The alpha and beta anomers may be partially or fully separated by the chromatographic method. - Consider derivatization of the anomeric hydroxyl group to lock it in one configuration if separation of anomers is not desired. |
| Epimerization | - If the workup or purification conditions were too harsh (e.g., high pH), epimerization at C-2 or C-3 may have occurred, leading to the formation of other sugars. - Analyze the sample by NMR or mass spectrometry to identify the impurities. |
| Column degradation | - Ensure the column is compatible with the mobile phase and has not been degraded by extreme pH. - Flush the column thoroughly between runs. |
Data Presentation
Table 1: Physicochemical Properties of D-Gulose
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 129-131 °C |
| Specific Rotation [α]D | -20.4° (likely the equilibrium value) |
| Solubility | Soluble in water |
Data compiled from available literature.[2]
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Mixture Containing this compound
-
Quenching and Neutralization:
-
Cool the reaction mixture to 0°C in an ice bath.
-
If the reaction is acidic, slowly add a cold, saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
If the reaction is basic, slowly add a cold, dilute solution of a mild acid (e.g., 1 M acetic acid) until the pH is neutral.
-
Monitor the pH carefully to avoid over-titration.
-
-
Solvent Removal:
-
If the reaction solvent is organic and immiscible with water, separate the layers. Extract the aqueous layer multiple times with a suitable organic solvent to recover any product.
-
If the reaction solvent is water-miscible (e.g., THF, DMF), remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept below 40°C.
-
-
Aqueous Extraction and Desalting:
-
Dissolve the remaining residue in a minimal amount of cold deionized water.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
To remove inorganic salts, consider passing the aqueous solution through a column of mixed-bed ion-exchange resin or using size-exclusion chromatography.
-
-
Final Product Isolation:
-
Lyophilize the desalted aqueous solution to obtain the crude product as a solid.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Silica (B1680970) gel is a common stationary phase for the purification of sugars.
-
A mobile phase consisting of a mixture of a polar organic solvent and a less polar organic solvent (e.g., ethyl acetate/methanol or isopropanol/water) is often effective.[7] The polarity of the mobile phase should be optimized to achieve good separation.
-
-
Column Packing and Equilibration:
-
Pack the column with a slurry of silica gel in the mobile phase.
-
Equilibrate the column by running several column volumes of the mobile phase through it until the baseline is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
-
Protocol 3: Crystallization of this compound
-
Preparation of a Saturated Solution:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., a hot ethanol-water mixture) to create a saturated solution. Gently warm the solution (not exceeding 40°C) to aid dissolution.[2]
-
Filter the hot solution to remove any insoluble impurities.
-
-
Crystal Growth:
-
Allow the filtered solution to cool slowly to room temperature.
-
For further crystal growth, store the solution at a lower temperature (e.g., 4°C) for several days.
-
To induce crystallization, you can add a seed crystal or scratch the inner surface of the container with a glass rod.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum at room temperature.
-
Visualizations
Caption: Degradation pathways of this compound under different conditions.
References
- 1. Preparation of D-gulose from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Protection of α-D-Gulopyranose Hydroxyl Groups
This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the regioselective protection of α-D-gulopyranose hydroxyl groups. Due to the unique stereochemistry of D-gulose, a C-3 and C-4 epimer of D-glucose, the reactivity of its hydroxyl groups presents specific challenges and opportunities in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective protection of α-D-gulopyranose?
A1: The main challenge arises from the stereochemical arrangement of its hydroxyl groups. In the typical chair conformation of α-D-gulopyranose, there is a cis-vicinal diol at C-3 and C-4. This proximity can lead to the formation of cyclic protecting groups spanning these two positions, or it can influence the reactivity of the individual hydroxyls through steric and electronic effects, making selective protection at a single site difficult.
Q2: What is the general reactivity order of the hydroxyl groups in α-D-gulopyranose?
A2: While specific reaction conditions can alter the outcome, the general reactivity of hydroxyl groups in pyranoses follows this trend: primary hydroxyl (C-6) > secondary equatorial hydroxyls > secondary axial hydroxyls. In α-D-gulopyranose, the C-6 hydroxyl is the most reactive due to being a primary alcohol and having less steric hindrance. The relative reactivity of the secondary hydroxyls (C-2, C-3, and C-4) is less predictable and highly dependent on the reagents and reaction conditions used.
Q3: Which protecting groups are commonly used for carbohydrates like gulose?
A3: A variety of protecting groups are employed in carbohydrate chemistry, each with its own specific applications and cleavage conditions. Common choices include:
-
Acetals and Ketals (e.g., benzylidene, isopropylidene): Often used to protect diols.
-
Ethers (e.g., benzyl, p-methoxybenzyl): Generally stable protecting groups.
-
Esters (e.g., acetate, benzoate): Can be selectively introduced and removed.
-
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Bulky silyl groups are particularly useful for selectively protecting the primary C-6 hydroxyl.
Q4: Can I use a one-pot protection strategy for α-D-gulopyranose?
A4: One-pot protection strategies, which allow for the sequential and regioselective protection of multiple hydroxyl groups in a single reaction vessel, have been developed for more common sugars like glucose. While a dedicated one-pot protocol for α-D-gulopyranose is not widely reported, the principles of these methods, often involving the use of silyl ethers as intermediates, can likely be adapted. However, significant optimization of reaction conditions would be necessary to account for the different reactivity of gulose's hydroxyl groups.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired protected product | - Incomplete reaction. - Formation of multiple side products due to lack of regioselectivity. - Degradation of starting material or product under the reaction conditions. | - Monitor the reaction closely using TLC or LC-MS and adjust reaction time accordingly. - Optimize reaction temperature; lower temperatures often improve selectivity. - Use a more selective protecting group or a different catalyst system. - Ensure all reagents and solvents are anhydrous, as water can interfere with many protection reactions. |
| Formation of an unexpected regioisomer | - The inherent reactivity of the hydroxyl groups under the chosen conditions differs from expectations. - Protecting group migration, especially with acyl groups, may occur under basic or acidic conditions. | - Re-evaluate the choice of protecting group and solvent. Non-polar solvents can sometimes enhance selectivity. - For acyl groups, use milder reaction conditions and avoid prolonged reaction times. Consider using a non-participating protecting group if migration is a persistent issue. |
| Difficulty in removing the protecting group | - The protecting group is too stable for the chosen deprotection method. - The deprotection conditions are cleaving other sensitive functional groups in the molecule. | - Ensure the chosen protecting group is compatible with the overall synthetic strategy. - Consult the literature for a wider range of deprotection conditions for the specific protecting group. - Consider using an orthogonally protected scheme where different protecting groups can be removed under distinct conditions. |
| Formation of a di-protected product when mono-protection is desired | - The protecting agent is too reactive or used in excess. - The reactivity difference between the hydroxyl groups is not significant enough for selective mono-protection. | - Use a stoichiometric amount of the protecting agent and add it slowly to the reaction mixture. - Employ a bulky protecting group to enhance steric hindrance and favor mono-protection at the least hindered site (usually C-6). |
Experimental Protocols & Data
Strategy 1: Selective Protection of the C-4 and C-6 Hydroxyls using a Benzylidene Acetal (B89532)
This strategy is commonly used for the initial protection of hexopyranosides, leaving the C-2 and C-3 hydroxyls available for further functionalization.
Experimental Protocol: Formation of Methyl 4,6-O-benzylidene-α-D-gulopyranoside
-
Reactants: Methyl α-D-gulopyranoside, benzaldehyde (B42025) dimethyl acetal, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Solvent: Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve methyl α-D-gulopyranoside in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (approximately 1.5 equivalents).
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data (Illustrative, based on similar sugars):
| Product | Starting Material | Reagents | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | ~70-80% | |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Methyl α-D-mannopyranoside | 2,6-dimethylbenzaldehyde, p-TsOH | ~75% |
Note: Yields for the corresponding gulose derivative may vary and require optimization.
Strategy 2: Selective Protection of the Primary C-6 Hydroxyl using a Silyl Ether
The use of a bulky silylating agent allows for the selective protection of the sterically less hindered primary C-6 hydroxyl group.
Experimental Protocol: Formation of 6-O-(tert-butyldimethylsilyl)-α-D-gulopyranose
-
Reactants: α-D-gulopyranose, tert-butyldimethylsilyl chloride (TBDMSCl), and imidazole (B134444).
-
Solvent: Anhydrous pyridine (B92270) or DMF.
-
Procedure:
-
Dissolve α-D-gulopyranose in anhydrous pyridine.
-
Add imidazole (approximately 2.5 equivalents).
-
Add TBDMSCl (approximately 1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data (Illustrative, based on similar sugars):
| Product | Starting Material | Reagents | Yield (%) | Reference |
| Methyl 6-O-(tert-butyldiphenylsilyl)-α-D-glucopyranoside | Methyl α-D-glucopyranoside | TBDPSCl, Imidazole | >90% |
Note: Optimization for α-D-gulopyranose may be required.
Visualizations
Caption: Chair conformation of α-D-gulopyranose.
Caption: General experimental workflow.
Caption: Decision tree for protecting group selection.
Minimizing side-product formation in alpha-D-gulopyranose synthesis
Welcome to the technical support center for the synthesis of α-D-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to minimize side-product formation and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing D-gulose, the precursor to α-D-gulopyranose?
A1: A widely used and effective method for synthesizing D-gulose is a four-step process starting from D-glucose. This involves:
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Protection of the hydroxyl groups at C-1, C-2, C-5, and C-6 of D-glucose.
-
Oxidation of the free C-3 hydroxyl group to a ketone.
-
Stereoselective reduction of the C-3 ketone to the gulo-configured alcohol.
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Deprotection to yield D-gulose, which can then cyclize to form α-D-gulopyranose.[1]
Q2: What are the primary side-products to be aware of during the synthesis of D-gulose from D-glucose?
A2: Side-product formation can occur at various stages of the synthesis:
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Incomplete reactions: Unreacted starting material or intermediates can remain in the product mixture.[2]
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Isomerization: Under certain conditions, particularly with elevated temperatures, D-glucose can isomerize to D-fructose.[2]
-
Oxidation at other positions: Although less common with the use of protecting groups, oxidation at other hydroxyl groups can occur.[2]
-
Pummerer rearrangement byproducts: During Swern oxidation, if the temperature is not strictly controlled, methylthiomethyl (MTM) ether byproducts can form.[3][4]
-
Epimerization: The use of a non-bulky base like triethylamine (B128534) in the Swern oxidation can sometimes lead to epimerization at the carbon alpha to the newly formed carbonyl group.[5]
Q3: How can I monitor the progress of the reaction and identify side-products?
A3: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a standard and effective method for monitoring the reaction progress and quantifying D-gulose, unreacted starting materials, and major sugar by-products.[2][6] Thin-layer chromatography (TLC) is also a valuable tool for qualitative monitoring of the reaction's progress.[7]
Q4: How can I improve the stereoselectivity of the reduction step to favor the gulo-isomer?
A4: The choice of reducing agent is critical for achieving high stereoselectivity in the reduction of the 3-keto intermediate. Bulky reducing agents, such as K-selectride® or KS-selectride®, are recommended to favor the formation of the desired D-gulo epimer.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Swern Oxidation Step
| Potential Cause | Recommended Solution |
| Moisture in reagents or solvents | Use freshly distilled, anhydrous solvents (especially dichloromethane (B109758) and DMSO) and ensure all glassware is thoroughly dried.[3] |
| Reaction temperature too high | Strictly maintain a low temperature, typically -78 °C (dry ice/acetone (B3395972) bath), during the addition of oxalyl chloride, DMSO, and the protected glucose substrate. Temperatures rising above -60 °C can lead to the decomposition of the active oxidizing species and the formation of MTM ether byproducts.[3][4] |
| Insufficient amount of oxidizing agent | Ensure the correct stoichiometry of reagents is used. A common molar ratio for substrate:oxalyl chloride:DMSO:triethylamine is 1:2:3:6.[4] |
| Incomplete reaction | Increase the reaction time after the addition of the protected glucose and after the addition of the base. Ensure vigorous stirring, as the mixture can become viscous at low temperatures.[3] |
Issue 2: Formation of Multiple Unidentified By-products
| Potential Cause | Recommended Solution |
| Non-selective reactions | The use of protecting groups is crucial to shield hydroxyl groups not involved in the desired transformation. Ensure the protection of C-1, C-2, C-5, and C-6 hydroxyls is complete before proceeding to the oxidation step.[2] |
| Degradation of starting material or product | Lowering the reaction temperature during all steps can help minimize the formation of degradation products.[2] For the deprotection step, monitor the reaction closely to avoid prolonged exposure to acidic conditions which can cause degradation. |
| Epimerization during oxidation | If epimerization at the C-2 or C-4 position is suspected, consider using a bulkier base, such as diisopropylethylamine (DIPEA), instead of triethylamine in the Swern oxidation.[5] |
Quantitative Data Summary
The following table summarizes the expected yields for each step in a typical synthesis of D-gulose from D-glucose.
| Step | Reaction | Key Reagents | Reported Yield (%) | Major Potential By-products |
| 1 | Protection of D-Glucose | Anhydrous Acetone, Conc. H₂SO₄ | 55 - 76 | Unreacted D-Glucose |
| 2 | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | ~90 | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, MTM ethers |
| 3 | Stereoselective Reduction | K-selectride® or KS-selectride® | 70 - 80 (estimated) | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose |
| 4 | Deprotection | Aqueous H₂SO₄ | High | Incompletely deprotected intermediates |
Experimental Protocols
Protocol 1: Protection of D-Glucose
This protocol describes the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
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To a stirred solution of D-glucose (e.g., 5 g) in dry acetone (250 mL), add concentrated sulfuric acid (1.2 mL) at room temperature.
-
Stir the reaction mixture vigorously for 6 hours.
-
Add anhydrous copper(II) sulfate (B86663) (15 g) and continue stirring for an additional 18 hours.
-
Neutralize the reaction mixture with sodium bicarbonate and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
Protocol 2: Swern Oxidation of Protected Glucose
This protocol details the oxidation of the C-3 hydroxyl group.
-
To a stirred solution of oxalyl chloride (e.g., 1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C, add a solution of DMSO (e.g., 2.7 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 90 minutes at -78 °C.
-
Add triethylamine (e.g., 7.0 equivalents) dropwise, keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Protocol 3: Stereoselective Reduction of the 3-Keto Intermediate
This protocol describes the reduction to the gulo-configured alcohol.
-
Dissolve the purified 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of K-selectride® (1.0 M in THF, typically 1.2 equivalents) to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by hydrogen peroxide.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 4: Deprotection to Yield D-Gulose
This is the final step to obtain the free sugar.
-
Dissolve the purified 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose in a mixture of acetonitrile (B52724) and 1% aqueous sulfuric acid.
-
Heat the reaction mixture at 60 °C and monitor the progress by TLC (approximately 18 hours).
-
Cool the reaction mixture to room temperature and neutralize with barium carbonate.
-
Filter the mixture and concentrate the filtrate to dryness under reduced pressure.
-
The crude D-gulose can be purified by column chromatography on silica gel or by recrystallization.[1]
Visualizations
Experimental Workflow for α-D-Gulopyranose Synthesis
Caption: Workflow for the synthesis of α-D-gulopyranose from D-glucose.
Troubleshooting Logic for Swern Oxidation
Caption: Troubleshooting decision tree for low yield in Swern oxidation.
References
Technical Support Center: Scaling Up α-D-Gulopyranose Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of α-D-gulopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for α-D-gulopyranose?
A1: The two main scalable routes for producing α-D-gulopyranose are a four-step chemical synthesis starting from D-glucose and a chemo-enzymatic approach using lactitol (B1674232) as the starting material. The chemical synthesis involves the protection of hydroxyl groups, oxidation, stereoselective reduction, and deprotection.[1] The chemo-enzymatic method utilizes microbial oxidation of lactitol followed by chemical reduction and hydrolysis.[2][3][4]
Q2: What are the most significant challenges when scaling up α-D-gulopyranose synthesis?
A2: Key challenges include achieving high yields, ensuring the stereoselectivity of the reduction step, and the complex purification required to separate α-D-gulopyranose from structurally similar sugars and reaction byproducts.[5] For the chemo-enzymatic route, maintaining optimal conditions for microbial growth and enzyme activity is also a critical challenge.[2]
Q3: How can I monitor the progress of the synthesis reactions?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is recommended.[2][6] For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2]
Q4: What are the typical byproducts in the synthesis of D-gulose?
A4: In the chemical synthesis from D-glucose, incomplete oxidation can leave the protected glucose starting material, while non-stereoselective reduction can lead to the D-glucose epimer.[7] In the chemo-enzymatic synthesis from lactitol, the hydrolysis step produces equimolar amounts of D-sorbitol and D-galactose alongside D-gulose.[4][7]
Troubleshooting Guides
Chemical Synthesis from D-Glucose
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low yield in Protection Step | Incomplete reaction; degradation of starting material. | Ensure anhydrous conditions. Use anhydrous acetone (B3395972) and copper(II) sulfate (B86663). Stir vigorously for the recommended time (up to 18 hours).[1] |
| Low yield in Swern Oxidation | Moisture in reagents or solvents; reaction temperature too high. | Use freshly distilled, anhydrous solvents (DCM, DMSO). Strictly maintain the reaction temperature at -78°C during the addition of reagents to avoid side reactions like the Pummerer rearrangement.[1][8] |
| Poor stereoselectivity in Reduction Step | Incorrect reducing agent; reaction temperature not optimal. | Use bulky reducing agents like K-selectride® or KS-selectride® to favor the formation of the gulo-isomer. Maintain a low temperature (-78°C) during the addition of the reducing agent.[1] |
| Incomplete Deprotection | Insufficient reaction time or acid concentration. | Monitor the reaction closely using TLC. Ensure the reaction is heated at 60°C for a sufficient duration (approximately 18 hours).[1] |
| Difficulty in Final Purification | Presence of unreacted starting materials or stereoisomers. | Utilize column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., ethyl acetate/methanol). Recrystallization can also be employed to improve purity.[1] |
Chemo-enzymatic Synthesis from Lactitol
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low yield of 3-ketolactitol in microbial conversion | Suboptimal microbial growth; low enzyme activity; insufficient induction. | Optimize culture conditions (pH, temperature, aeration). Ensure the presence of an inducer like sucrose (B13894) in the medium. Use a suitable strain such as Agrobacterium tumefaciens M31.[2][4] |
| Incomplete chemical reduction of 3-ketolactitol | Inactive catalyst; suboptimal reaction conditions. | Use a freshly prepared and activated Raney nickel catalyst. Ensure the hydrogenation is carried out at the recommended temperature (50°C) and hydrogen pressure (1.0 MPa).[2] |
| Difficulty in purifying D-Gulose from byproducts | Co-crystallization with D-galactose and D-sorbitol. | Employ chromatographic separation techniques such as simulated moving bed (SMB) chromatography with a cation exchange resin to effectively separate the sugars.[5] |
| Incomplete crystallization of final product | Insufficient concentration of the D-gulose solution. | Concentrate the purified D-gulose fractions to a high Brix value (e.g., 85-90%) before adding ethanol (B145695) to induce crystallization.[5] |
Data Presentation
Quantitative Data for Chemical Synthesis of α-D-Gulopyranose from D-Glucose
| Step | Reaction | Key Reagents | Yield (%) | Purity (%) |
| 1 | Protection of D-Glucose | Anhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄ | 55 - 75.6 | >98 |
| 2 | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | ~90 | >95 |
| 3 | Stereoselective Reduction | K-selectride® or KS-selectride® | 70 - 80 (estimated) | >95 |
| 4 | Deprotection | Aqueous H₂SO₄, Acetonitrile (B52724) | Not specified | >98 (after purification) |
[Source: BenchChem Application Notes][1]
Quantitative Data for Chemo-enzymatic Synthesis of α-D-Gulopyranose from Lactitol
| Stage | Process | Yield (%) | Notes |
| 1 | Microbial Oxidation | Not specified for intermediate | Efficient accumulation of 3-ketolactitol in supernatant.[4] |
| 2 | Chemical Reduction & Hydrolysis | Theoretical yield of 25% for D-Gulose. | Actual crystallized yield reported to be around 2.4%.[5] |
Experimental Protocols
Key Experiment: Chemical Synthesis of α-D-Gulopyranose from D-Glucose
Step 1: Protection of D-Glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
To a stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL), add concentrated sulfuric acid (1.2 mL) at room temperature.
-
Stir the mixture vigorously for 6 hours.
-
Add anhydrous copper(II) sulfate (15 g) and continue stirring for an additional 18 hours.
-
Neutralize the mixture with sodium bicarbonate and filter the inorganic solids.
-
Concentrate the filtrate and purify the crude product by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
Step 2: Swern Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
-
In a flame-dried flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous DCM, maintaining the temperature at -78°C. Stir for 15 minutes.
-
Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DCM dropwise and stir for 1 hour at -78°C.
-
Add triethylamine, and allow the reaction to warm to room temperature while stirring for 1-2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Purify the crude product by column chromatography on silica gel.[1]
Step 3: Stereoselective Reduction to 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone from Step 2 in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C.
-
Slowly add a solution of K-selectride® (1.1-1.5 equivalents) in THF.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography on silica gel.[1]
Step 4: Deprotection to α-D-Gulopyranose
-
Dissolve the protected gulose from Step 3 in a mixture of acetonitrile and 1% aqueous sulfuric acid.
-
Heat the mixture at 60°C for approximately 18 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with barium carbonate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude D-Gulose by column chromatography on silica gel or recrystallization.[1]
Key Experiment: Chemo-enzymatic Synthesis of D-Gulose from Lactitol
Step 1: Microbial Oxidation of Lactitol
-
Cultivate Agrobacterium tumefaciens M31 in a suitable medium (e.g., Tryptic Soy Broth) containing 1.0% sucrose as an inducer at 30°C for 24 hours.
-
Harvest the cells by centrifugation and wash them.
-
Resuspend the cells in a buffer containing lactitol (2.0-2.5% final concentration) and incubate at 30°C with shaking.
-
Monitor the formation of 3-ketolactitol using HPLC.
-
Remove the cells by centrifugation and collect the supernatant containing 3-ketolactitol.[2]
Step 2: Chemical Reduction of 3-ketolactitol
-
Activate Raney nickel by treating it with 20% aqueous NaOH at 80°C for 6 hours, followed by washing with distilled water.
-
Add the activated Raney nickel to an aqueous solution of 3-ketolactitol.
-
Carry out the hydrogenation at 50°C under 1.0 MPa of hydrogen pressure.
-
Filter off the catalyst after the reaction is complete.[2]
Step 3: Acid Hydrolysis
-
To the solution from Step 2, add HCl to a final concentration of 0.5 N.
-
Heat the mixture at 80°C for 6 hours to hydrolyze the D-gulosyl-(β-1,4)-D-sorbitol.[2]
Step 4: Purification of D-Gulose
-
The hydrolysis mixture will contain D-gulose, D-galactose, and D-sorbitol.
-
Purify D-Gulose using chromatographic methods, such as column chromatography on a cation-exchange resin.
-
Crystallize the purified D-gulose from an ethanol-water mixture.[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of D-gulose from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of alpha-D-Gulopyranose: A Novel Route vs. Established Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of rare sugars like alpha-D-gulopyranose is a critical challenge. This guide provides an objective comparison of a novel multi-step chemical synthesis route from D-glucose against two established methods: the classical Kiliani-Fischer synthesis and a modern chemo-enzymatic approach. We present a detailed analysis of experimental data, comprehensive protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy.
D-Gulose, the C3 epimer of D-glucose, and its alpha-pyranose form are of growing interest in medicinal chemistry and drug development due to their unique stereochemistry, which can influence biological activity and metabolic stability. The scarcity of D-gulose in nature necessitates robust and efficient synthetic methodologies. This guide evaluates a recently detailed chemical synthesis pathway and contrasts it with traditional and enzymatic alternatives, offering a clear perspective on the advantages and limitations of each.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the novel synthetic route and the two established methods for producing D-gulose, the precursor to this compound.
Table 1: Comparison of Synthetic Routes to D-Gulose
| Parameter | Novel Chemical Synthesis from D-Glucose | Kiliani-Fischer Synthesis from D-Xylose | Chemo-enzymatic Synthesis from D-Sorbitol |
| Starting Material | D-Glucose | D-Xylose | D-Sorbitol |
| Overall Yield | ~40-55% (estimated) | ~30%[1] | ~10% (equilibrium limited)[2] |
| Number of Steps | 4 | 4 | 2 |
| Key Reagents | Acetone (B3395972), DMSO, Oxalyl chloride, Triethylamine (B128534), K-selectride®, H₂SO₄ | NaCN/HCN, H₂O, Sodium amalgam | L-rhamnose isomerase, Buffer, MnCl₂ |
| Purity | High (with chromatographic purification) | High (requires separation of epimers) | High (enzymatic specificity) |
| Key Advantages | Good overall yield, readily available starting material. | Well-established classical method. | Mild reaction conditions, high specificity. |
| Key Disadvantages | Multi-step process with several reagents. | Use of highly toxic cyanide, low overall yield, formation of epimeric mixture. | Low equilibrium conversion, requires enzyme production/purification. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Novel Multi-Step Chemical Synthesis from D-Glucose
This modern approach involves a four-step sequence of protection, oxidation, stereoselective reduction, and deprotection.
Step 1: Protection of D-Glucose
-
Reaction: D-Glucose is reacted with acetone in the presence of a catalytic amount of sulfuric acid and anhydrous copper(II) sulfate (B86663) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Yield: 55-76%
Step 2: Swern Oxidation
-
Reaction: The protected glucose derivative is oxidized at the C3 hydroxyl group using a Swern oxidation with dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and triethylamine to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.
-
Yield: ~90%
Step 3: Stereoselective Reduction
-
Reaction: The ketone intermediate is stereoselectively reduced using a bulky reducing agent, such as K-selectride®, to favor the formation of the gulo-epimer, 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.
-
Yield: 70-80% (estimated)
Step 4: Deprotection and Formation of D-Gulose
-
Reaction: The isopropylidene protecting groups are removed by acid hydrolysis (e.g., with aqueous sulfuric acid) to yield D-gulose.
-
Yield: >90% (estimated)
Established Method 1: Kiliani-Fischer Synthesis from D-Xylose
This classical method elongates the carbon chain of an aldose.
Step 1: Cyanohydrin Formation
-
Reaction: D-xylose is treated with sodium cyanide (NaCN) or hydrogen cyanide (HCN) to form a mixture of two epimeric cyanohydrins.
Step 2: Hydrolysis
-
Reaction: The cyanohydrin mixture is hydrolyzed, typically by heating in water, to the corresponding aldonic acids (D-gulonic acid and D-idonic acid).
Step 3: Lactonization
-
Reaction: The aldonic acids are converted to their more stable lactone forms upon heating. The diastereomeric lactones can be separated at this stage.
Step 4: Reduction
-
Reaction: The separated D-gulonolactone is reduced to D-gulose using a reducing agent such as sodium amalgam.
Established Method 2: Chemo-enzymatic Synthesis from D-Sorbitol
This approach utilizes an enzymatic isomerization followed by purification.
Step 1: Enzymatic Isomerization
-
Reaction: D-Sorbitol is isomerized to D-gulose using the enzyme L-rhamnose isomerase. The reaction is typically carried out in a buffered solution containing a manganese(II) chloride cofactor. The enzyme can be immobilized to facilitate reuse.
-
Conversion: ~10% at equilibrium.
Step 2: Purification
-
Method: D-gulose is separated from the reaction mixture, which contains unreacted D-sorbitol and any byproducts, using chromatographic techniques such as ion-exchange chromatography.
Final Step: Isolation of this compound
Following the synthesis of D-gulose, the desired this compound anomer can be isolated from the equilibrium mixture in solution through controlled crystallization. While the literature provides a specific example for the crystallization of β-D-gulopyranose, the general principle applies to obtaining the α-anomer.
Protocol: Crystallization of this compound
-
Syrup Preparation: A concentrated syrup of purified D-gulose is prepared.
-
Solvent Addition: The syrup is diluted with a suitable solvent system, such as a mixture of ethanol (B145695) and water.
-
Seeding: The solution is seeded with a few crystals of pure α-D-gulopyranose to initiate crystallization of the desired anomer.
-
Crystal Growth: The mixture is allowed to stand at a controlled temperature (e.g., room temperature followed by refrigeration) to allow for crystal growth.
-
Isolation: The crystals of α-D-gulopyranose are collected by filtration and dried.
The identity and anomeric purity of the final product can be confirmed using techniques such as NMR spectroscopy and by measuring its specific optical rotation.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows described above.
Caption: Workflow for the novel multi-step chemical synthesis of this compound from D-glucose.
Caption: Workflows for the established Kiliani-Fischer and chemo-enzymatic syntheses of D-gulose.
References
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Alpha-D-Gulopyranose
For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates like alpha-D-gulopyranose is crucial for various applications, from metabolic studies to quality control in biopharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data principles from monosaccharide analysis, to aid in selecting the most suitable technique for your research needs.
Data Presentation: Performance Comparison
The selection between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for the quantification of monosaccharides, which are analogous to this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.99[1][2] | > 0.99[3][4] |
| Accuracy (% Recovery) | 89.8 - 109.5%[5] | 92.1 - 124.7%[3][4] |
| Precision (% RSD) | < 5.1%[1] | < 15%[3][4][5] |
| Limit of Detection (LOD) | 7.1–120.2 ng on column (analyte dependent)[1] | 0.03 mg/L[3][4] |
| Limit of Quantification (LOQ) | < 15 mg/L[5] | 10 mg/L[5] |
| Sample Preparation | Minimal (dissolution, filtration)[6] | Derivatization required (e.g., silylation)[7][8] |
| Analysis Time | Typically longer per sample[9] | Typically faster per sample (for comparable separations)[9] |
| Specificity | Moderate to High (detector dependent) | Very High (with mass spectral data) |
| Cost | Generally lower instrument cost[9] | Higher instrument cost |
Experimental Protocols
Detailed and robust methodologies are fundamental for reproducible and reliable quantification. Below are representative protocols for HPLC and GC-MS analysis of monosaccharides, adaptable for this compound.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is suitable for routine analysis without the need for derivatization.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., ultrapure water or a mixture of acetonitrile (B52724) and water).
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.[2]
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of this compound by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires a derivatization step to make the sugar volatile.
-
Sample Preparation and Derivatization (Silylation):
-
Pipette an aliquot of the sample into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add a silylation reagent (e.g., a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine).
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow for complete derivatization.[7]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: 250°C in splitless mode.[3]
-
Oven Temperature Program: Start at 100°C, hold for 5 minutes, then ramp to 325°C at 15°C/min, and hold for 5 minutes.[3]
-
Mass Spectrometer:
-
-
Quantification:
-
Prepare and derivatize a series of this compound standards.
-
Generate a calibration curve from the derivatized standards.
-
Analyze the derivatized samples and quantify using the calibration curve. An internal standard is often used to improve accuracy.
-
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for quantifying this compound.
Caption: A workflow diagram illustrating the cross-validation process for HPLC and GC-MS quantification.
Metabolic Pathway Context
While a specific metabolic pathway for this compound is not extensively documented, as an isomer of glucose, its metabolism is likely to intersect with central carbohydrate metabolism. The following diagram shows a simplified overview of glycolysis, a key pathway for glucose metabolism.
Caption: A simplified diagram of the glycolysis pathway, a central route for glucose metabolism.
References
- 1. d-nb.info [d-nb.info]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 9. foodsafety.institute [foodsafety.institute]
Comparative Analysis of α-D-Gulopyranose and β-D-Gulopyranose Stability: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of α-D-gulopyranose and β-D-gulopyranose. Due to the limited availability of direct experimental quantitative data for D-gulose in the literature, this analysis is primarily based on established principles of carbohydrate stereochemistry, conformational analysis, and computational chemistry, with D-glucose often used as a reference point. The guide also includes a detailed, generalized experimental protocol for determining the anomeric equilibrium of monosaccharides using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Anomer Stability in Pyranoses
The stability of pyranose anomers is governed by a delicate interplay of several factors, including steric hindrance, the anomeric effect, and intramolecular hydrogen bonding. In aqueous solution, monosaccharides exist in an equilibrium between their α and β anomers, with the more stable anomer being the major component at equilibrium.
-
Steric Hindrance: Bulky substituents on a cyclohexane-like chair conformation are more stable in the equatorial position to minimize 1,3-diaxial interactions. In the case of β-D-glucopyranose, all non-hydrogen substituents are in the equatorial position, contributing significantly to its high stability.[1][2]
-
Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to prefer an axial orientation, despite the potential for steric hindrance. This is due to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond.
-
Intramolecular Hydrogen Bonding: The spatial arrangement of hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can stabilize certain conformations. The orientation of these groups is dictated by the overall stereochemistry of the sugar.
Comparative Conformational Analysis of D-Gulopyranose Anomers
D-gulose is a C3 and C4 epimer of D-glucose. This difference in stereochemistry, particularly the axial orientation of the hydroxyl group at C4 in the common 4C1 chair conformation, is expected to significantly influence the relative stability of its anomers compared to D-glucose.
In the 4C1 chair conformation:
-
β-D-gulopyranose: The anomeric hydroxyl group at C1 is in the equatorial position. However, the hydroxyl group at C4 is in an axial position. This leads to significant 1,3-diaxial interactions between the axial C4-OH and the axial hydrogens at C2 and C6.
-
α-D-gulopyranose: The anomeric hydroxyl group at C1 is in the axial position. This introduces a 1,3-diaxial interaction between the C1-OH and the axial hydrogens at C3 and C5. However, the axial C1-OH may be stabilized by the anomeric effect.
The presence of the axial C4-OH in both anomers of D-gulopyranose disrupts the ideal, low-energy conformation seen in β-D-glucose. The determination of which anomer of D-gulose is more stable is therefore less straightforward and depends on the balance between the steric strain introduced by the axial C4-OH and the interplay of the anomeric effect and steric hindrance at the anomeric center. Computational studies on related monosaccharides, such as D-galactose (the C4 epimer of D-glucose), have shown that in vacuo, the alpha anomer can be energetically preferred due to favorable hydrogen-bonding interactions.[3] A similar situation could be anticipated for D-gulose, where intramolecular hydrogen bonding might play a crucial role in stabilizing one anomer over the other.
Quantitative Data and Structural Comparison
While specific experimental data on the anomeric equilibrium of D-gulose is scarce, the following table summarizes the expected structural features of the α- and β-anomers in the 4C1 chair conformation and provides a comparison with D-glucose.
| Feature | α-D-Gulopyranose (4C1) | β-D-Gulopyranose (4C1) | α-D-Glucopyranose (4C1) | β-D-Glucopyranose (4C1) |
| C1-OH Orientation | Axial | Equatorial | Axial | Equatorial |
| C2-OH Orientation | Equatorial | Equatorial | Equatorial | Equatorial |
| C3-OH Orientation | Axial | Axial | Equatorial | Equatorial |
| C4-OH Orientation | Axial | Axial | Equatorial | Equatorial |
| C5-CH2OH Orientation | Equatorial | Equatorial | Equatorial | Equatorial |
| Expected Major 1,3-Diaxial Interactions | C1-OH with H at C3, C5; C3-OH with H at C1, C5; C4-OH with H at C2, C6 | C3-OH with H at C1, C5; C4-OH with H at C2, C6 | C1-OH with H at C3, C5 | None |
| Anomeric Effect | Potentially stabilizing | Not applicable | Potentially stabilizing | Not applicable |
| Anomeric Ratio in D2O (%) | Data not readily available | Data not readily available | ~38 | ~62[4] |
Experimental Protocol: Determination of Anomeric Equilibrium by 1H NMR Spectroscopy
This section outlines a generalized protocol for determining the anomeric ratio of a monosaccharide in an aqueous solution.
Objective: To quantify the relative amounts of the α and β anomers of a monosaccharide at equilibrium in a deuterium (B1214612) oxide (D2O) solution.
Materials:
-
Monosaccharide sample (e.g., D-gulose)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh an accurate amount of the monosaccharide (e.g., 5-10 mg) and dissolve it in a known volume of D2O (e.g., 0.6 mL) directly in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Equilibration:
-
Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period to reach anomeric equilibrium (mutarotation). This can take several hours. The time to reach equilibrium can be monitored by acquiring 1H NMR spectra at different time points until no further changes in the relative integrals of the anomeric proton signals are observed.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 1H NMR spectrum of the equilibrated solution.
-
The anomeric proton signals are typically well-resolved and appear in a downfield region of the spectrum (usually between 4.5 and 5.5 ppm).[5] The α-anomeric proton generally resonates at a lower field than the β-anomeric proton.[5]
-
Key acquisition parameters to optimize include:
-
Solvent suppression: Use a presaturation pulse sequence to suppress the residual HOD signal.
-
Relaxation delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the anomeric protons) to ensure accurate integration.
-
Number of scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction of the spectrum.
-
Integrate the signals corresponding to the anomeric protons of the α and β anomers.
-
Calculate the percentage of each anomer using the following formulas:
-
% α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100
-
% β-anomer = [Integral(β) / (Integral(α) + Integral(β))] * 100
-
-
Visualizations
Caption: Key factors determining the relative stability of pyranose anomers.
Caption: Experimental workflow for determining the anomeric ratio using 1H NMR.
Conclusion
The relative stability of α-D-gulopyranose and β-D-gulopyranose is determined by a complex interplay of steric and stereoelectronic effects, significantly influenced by the axial orientation of the C4-hydroxyl group. Unlike D-glucose, where the β-anomer is unequivocally more stable due to its all-equatorial substituent conformation, the stability preference in D-gulose is less predictable without direct experimental or high-level computational data. The provided generalized NMR protocol offers a robust method for experimentally determining the anomeric equilibrium of D-gulose and other monosaccharides, which is crucial for understanding their chemical behavior and biological function. Further computational and experimental studies are warranted to provide a definitive quantitative comparison of the stability of D-gulopyranose anomers.
References
- 1. youtube.com [youtube.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. DFT study of alpha- and beta-D-galactopyranose at the B3LYP/6-311++G** level of theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Biological Activities of alpha-D-gulopyranose and L-gulose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of two isomeric monosaccharides, alpha-D-gulopyranose and L-gulose. As enantiomers, these molecules possess distinct stereochemistry, leading to divergent biological functions. This report synthesizes available experimental data to offer a clear, objective comparison for researchers in the fields of biochemistry, pharmacology, and agricultural science.
Overview of Biological Activities
This compound, a rare D-sugar, has been investigated for its role in cellular metabolism and as a structural component of polysaccharides. Derivatives of D-gulose have shown potential as plant growth inhibitors. In contrast, its enantiomer, L-gulose, is primarily explored as a chiral building block for the synthesis of nucleoside analogs with potential therapeutic applications as antiviral and anticancer agents.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of derivatives of D-gulose and L-nucleosides. It is important to note that data for the unmodified parent compounds are limited, and the presented activities are for specific chemical derivatives.
| Feature | alpha-D-gulose Derivative | L-gulose Derivative (L-nucleoside Analog) |
| Primary Biological Activity | Plant Growth Inhibition | Anticancer, Antiviral (potential) |
| Compound Tested | 6-O-decanoyl-D-gulose | 2'-substituted L-nucleoside analogs |
| Quantitative Data (IC50) | 0.25 mM (on rice seedlings) | Anticancer Activity (µM): - HCT-116 cells: 4.6 ± 0.2 to 5.9 ± 0.1- MCF-7 cells: 7.2 ± 0.2 to 12.6 ± 0.2[1] |
| Mechanism of Action | Inhibition of gibberellin biosynthesis | Incorporation into DNA/RNA leading to chain termination; Inhibition of viral polymerases[2] |
Experimental Protocols
Plant Growth Inhibition Assay (Gibberellin Inhibition)
This protocol is adapted from standard gibberellin bioassays and can be used to assess the plant growth inhibitory activity of compounds like 6-O-decanoyl-D-gulose.
Materials:
-
Rice (Oryza sativa) or dwarf pea (Pisum sativum) seeds
-
Test compound (e.g., 6-O-decanoyl-D-gulose)
-
Solvent for test compound (e.g., DMSO)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Petri dishes or culture tubes
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize seeds with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution and rinse with sterile distilled water.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound in the growth medium to achieve the desired final concentrations.
-
Place sterilized seeds in Petri dishes containing the solidified growth medium with the different concentrations of the test compound. A control group with only the solvent should be included.
-
Incubate the seeds in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 25°C).
-
After a set period (e.g., 7-14 days), measure the shoot and root length of the seedlings.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Anticancer Activity Assay (MTT or CCK-8 Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds like L-nucleoside analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compound (L-nucleoside analog)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
Inhibition of Gibberellin Signaling by D-gulose Derivative
Derivatives of D-gulose have been shown to inhibit plant growth by interfering with the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. The diagram below illustrates the gibberellin signaling pathway and the potential point of inhibition.
References
Head-to-head comparison of chemical vs. enzymatic synthesis of alpha-D-gulopyranose
For researchers, scientists, and drug development professionals, the efficient synthesis of rare sugars like α-D-gulopyranose is a critical challenge. This guide provides an objective, data-driven comparison of the two primary synthetic strategies: traditional chemical synthesis and modern enzymatic approaches. We will delve into the experimental protocols, quantitative performance, and overall workflow of each method to inform your selection of the most suitable route for your research and development needs.
D-Gulose, a C-3 epimer of D-galactose, is a rare aldohexose that serves as a valuable chiral building block in the synthesis of various biologically active molecules.[1] Its limited natural availability necessitates reliance on synthetic production. The choice between a chemical or enzymatic pathway depends on a variety of factors, including desired yield, purity, scalability, cost, and environmental impact.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the chemical and a representative chemo-enzymatic synthesis of D-gulose, the direct precursor to the target α-D-gulopyranose. It is important to note that the final cyclization to the α-pyranose form and subsequent purification would affect the overall yield.
| Parameter | Chemical Synthesis (from D-Glucose) | Chemo-Enzymatic Synthesis (from Lactitol) |
| Starting Material | D-Glucose | Lactitol (B1674232) |
| Key Reagents/Enzymes | Acetone (B3395972), H₂SO₄, DMSO, Oxalyl chloride, K-selectride® | Agrobacterium tumefaciens, Raney nickel, HCl |
| Number of Steps | 4 (Protection, Oxidation, Reduction, Deprotection) | 3 (Microbial Oxidation, Chemical Reduction, Hydrolysis) |
| Overall Yield | Variable, often low due to multiple steps. | Moderate |
| Stereoselectivity | Dependent on the choice of reducing agent in the reduction step.[1] | The enzymatic step is highly specific, but the subsequent chemical reduction is not completely stereoselective. |
| Reaction Conditions | Requires anhydrous conditions, low temperatures (-78°C), and strong acids/bases. | Milder conditions for the enzymatic step (30°C, neutral pH), but requires high pressure and temperature for chemical steps.[2] |
| Byproducts | Stereoisomers and products of side reactions. | D-galactose and D-sorbitol are significant byproducts that require separation.[3] |
| Environmental Impact | Use of hazardous organic solvents and reagents. | Generally considered more environmentally friendly due to the enzymatic step, but still involves chemical reagents. |
Experimental Protocols
Chemical Synthesis of D-Gulose from D-Glucose
This multi-step chemical synthesis involves the protection of hydroxyl groups, oxidation, stereoselective reduction, and deprotection.[1]
Step 1: Protection of D-Glucose
-
To a stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL), add concentrated sulfuric acid (1.2 mL) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The reported yield is between 55% and 75.6%.[1]
Step 2: Oxidation of Protected Glucose (Swern Oxidation)
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C.
-
Add dimethyl sulfoxide (B87167) (DMSO) dropwise, followed by a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DCM.
-
Stir for 1 hour at -78°C, then add triethylamine (B128534) and allow the mixture to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. A high yield of approximately 90% can be expected.[1]
Step 3: Stereoselective Reduction
-
In a flame-dried flask under an inert atmosphere, dissolve the product from Step 2 in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C.
-
Add a bulky reducing agent such as K-selectride® dropwise to the solution.
-
Stir the reaction at -78°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water, followed by hydrogen peroxide.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.
Step 4: Deprotection to D-Gulose
-
Dissolve the protected gulose from Step 3 in a mixture of acetonitrile (B52724) and 1% aqueous sulfuric acid.
-
Heat the mixture at 60°C for approximately 18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with barium carbonate.
-
Filter the mixture and concentrate the filtrate to dryness to obtain crude D-gulose, which can be further purified by chromatography or recrystallization.[1]
Chemo-Enzymatic Synthesis of D-Gulose from Lactitol
This method combines a microbial oxidation step with subsequent chemical reduction and hydrolysis.[2]
Step 1: Microbial Oxidation of Lactitol
-
Cultivate Agrobacterium tumefaciens M31 in a suitable medium (e.g., Tryptic Soy Broth) containing 1.0% sucrose (B13894) as an inducer at 30°C with shaking for 24 hours.[2]
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Na-K-phosphate buffer, pH 6.0).[2]
-
Resuspend the cells in the same buffer containing lactitol (e.g., 2.0-2.5% final concentration).[2]
-
Carry out the conversion reaction at 30°C with shaking, monitoring the formation of 3-ketolactitol by HPLC.[2]
-
Remove the cells by centrifugation and purify the 3-ketolactitol from the supernatant using ion-exchange chromatography.[2]
Step 2: Chemical Reduction of 3-Ketolactitol
-
Activate Raney nickel by treating it with 20% aqueous NaOH at 80°C for 6 hours, followed by washing with distilled water to a pH of ~9.2.[2]
-
Add the activated Raney nickel to an aqueous solution of 3-ketolactitol.
-
Carry out the hydrogenation at 50°C under 1.0 MPa of hydrogen pressure.[2]
-
After the reaction is complete, filter off the catalyst. The resulting solution contains a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.[2]
Step 3: Acid Hydrolysis to D-Gulose
-
To the aqueous solution from the previous step, add HCl to a final concentration of 0.5 N.
-
Heat the mixture at 80°C for 6 hours to hydrolyze the D-gulosyl-(β-1,4)-D-sorbitol.[2]
-
The resulting mixture contains D-gulose, D-galactose, and D-sorbitol. Purify D-Gulose using chromatographic methods, such as column chromatography on a cation-exchange resin.[2]
Visualization of Synthetic Workflows
To further elucidate the differences between these two approaches, the following diagrams illustrate the logical flow of each synthesis.
Caption: Workflow for the chemical synthesis of α-D-gulopyranose from D-glucose.
Caption: Workflow for the chemo-enzymatic synthesis of α-D-gulopyranose from lactitol.
Conclusion
The choice between chemical and enzymatic synthesis of α-D-gulopyranose is a trade-off between various factors. Chemical synthesis offers a well-established route but often suffers from low overall yields, the need for stringent reaction conditions, and the use of hazardous materials. Chemo-enzymatic methods, while potentially offering milder reaction conditions for key steps and higher specificity, can present challenges in enzyme production and stability, and may still require significant chemical processing and complex purification steps. For researchers requiring high purity and specific stereoisomers, the selectivity of enzymatic reactions is a significant advantage. However, for larger-scale production where cost and robustness are paramount, optimizing a chemical synthesis route may be more practical. The ideal approach will ultimately depend on the specific requirements of the research or application, including scale, purity demands, available resources, and environmental considerations.
References
A Comparative Guide to the Glycosylation Efficiency of Alpha-D-Gulopyranose and Alpha-D-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that profoundly influences a vast array of biological processes. The structure and composition of these attached sugar moieties can dictate protein folding, stability, trafficking, and molecular recognition events. Among the common monosaccharides involved in glycosylation, alpha-D-mannopyranose is a well-established and crucial component of N-linked and O-linked glycans in eukaryotes.[1][2][3] Its C-2 epimer, alpha-D-gulopyranose, however, is not commonly found in natural glycoproteins, and its potential as a substrate for glycosyltransferases remains largely unexplored.
This guide provides a comparative overview of the glycosylation of alpha-D-mannopyranose and this compound. Due to the lack of direct comparative studies in the existing literature, this document will first detail the established knowledge regarding the highly efficient and biologically significant glycosylation of alpha-D-mannopyranose. Subsequently, it will address the current understanding of this compound, which is primarily centered on its chemical synthesis.[4][5] Finally, a proposed experimental framework is presented to enable a direct, quantitative comparison of their glycosylation efficiencies, should suitable enzymatic or chemical methods be developed for gulopyranose.
Alpha-D-Mannopyranose: A Cornerstone of Biological Glycosylation
Alpha-D-mannopyranose is a central player in the biosynthesis of a wide variety of glycans. In N-linked glycosylation, a common core pentasaccharide containing three mannose residues is essential.[6] This core is further elaborated with additional mannose residues to form high-mannose, hybrid, and complex N-glycans, each with distinct biological roles.[2][3] O-linked mannosylation is also a vital process, implicated in protein folding and quality control within the endoplasmic reticulum.[7][8][9]
The enzymatic machinery responsible for mannosylation is well-characterized. Mannosyltransferases are a class of glycosyltransferases that catalyze the transfer of mannose from a donor substrate, typically a nucleotide sugar like GDP-mannose or a lipid-linked donor like dolichol-phosphate-mannose, to an acceptor molecule.[8][10][11] The efficiency of these enzymes is critical for maintaining the fidelity and function of the glycoproteome.
Key Signaling and Biosynthetic Pathways Involving Mannosylation
N-linked glycosylation begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide to nascent polypeptide chains. This oligosaccharide contains multiple mannose residues that are crucial for the proper folding and quality control of the glycoprotein.
This compound: The Underexplored Epimer
In stark contrast to mannose, this compound is not a known constituent of mammalian glycoproteins. Research on gulose has predominantly been in the realm of synthetic organic chemistry, focusing on its preparation from more abundant sugars like glucose.[4] There is a significant lack of information regarding enzymes that might utilize gulopyranose as a substrate for glycosylation, and consequently, no established biological roles for gulose-containing glycans have been identified.
The structural difference between mannose and gulose lies in the stereochemistry at the C3 and C4 positions. This seemingly subtle variation can have a profound impact on the ability of a sugar to be recognized and processed by glycosyltransferases, which are known for their high substrate specificity.
Proposed Experimental Framework for Benchmarking Glycosylation Efficiency
To objectively compare the glycosylation efficiency of this compound against alpha-D-mannopyranose, a series of experiments would need to be designed. This framework presupposes the availability of a glycosyltransferase that exhibits at least some minimal activity with a gulopyranosyl donor or the use of chemical glycosylation methods.
Experimental Workflow
The overall workflow would involve preparing suitable glycosyl donors and a common acceptor, performing the glycosylation reaction, and quantifying the product yield.
Detailed Experimental Protocols
1. Synthesis of Glycosyl Donors:
-
GDP-Mannose: Commercially available.
2. Glycosylation Reaction:
-
Acceptor Substrate: A model peptide or protein with a known glycosylation site (e.g., a synthetic peptide containing the Asn-X-Ser/Thr sequon for N-glycosylation).
-
Enzyme: A promiscuous mannosyltransferase or a chemically engineered glycosyltransferase ('glycosynthase').
-
Reaction Conditions: A buffered solution at optimal pH and temperature for the chosen enzyme. Reactions would be initiated by the addition of the enzyme and incubated for various time points.
-
Controls: Reactions lacking the enzyme, donor, or acceptor would be included to account for non-enzymatic modifications.
3. Quantification of Glycosylation Efficiency:
-
Sample Preparation: Reactions would be quenched, and the protein/peptide components subjected to proteolytic digestion (e.g., with trypsin). The resulting glycopeptides would be enriched using methods like hydrophilic interaction liquid chromatography (HILIC).[12]
-
LC-MS/MS Analysis: Enriched glycopeptides would be separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.[13][14][15][16][17] The identity of the mannosylated and gulosylated peptides would be confirmed by their fragmentation patterns.
-
Quantification: The relative abundance of the glycosylated versus non-glycosylated acceptor peptide would be determined by integrating the peak areas from the extracted ion chromatograms. Glycosylation efficiency can be expressed as the percentage of the acceptor that is glycosylated at a given time point.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparison of Glycosylation Yields
| Glycosyl Donor | Acceptor Concentration (µM) | Donor Concentration (µM) | Reaction Time (min) | Glycosylation Yield (%) |
| α-D-Mannopyranose | 10 | 100 | 10 | |
| 30 | ||||
| 60 | ||||
| α-D-Gulopyranose | 10 | 100 | 10 | |
| 30 | ||||
| 60 |
Table 2: Kinetic Parameters of Glycosylation
| Glycosyl Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-D-Mannopyranose | |||
| α-D-Gulopyranose |
Conclusion
While alpha-D-mannopyranose is a ubiquitous and vital component of the glycome, with a well-understood and efficient enzymatic glycosylation machinery, this compound remains an enigmatic epimer in the context of biological glycosylation. The current body of scientific literature does not provide evidence for its natural incorporation into glycoproteins. The proposed experimental framework offers a roadmap for future research to directly benchmark the glycosylation efficiency of gulose against mannose. Such studies would not only shed light on the substrate specificity of glycosyltransferases but could also open avenues for the chemoenzymatic synthesis of novel glycoproteins with unique properties for therapeutic or research applications. The primary challenge remains the synthesis of suitable gulopyranosyl donors and the identification of an enzyme capable of utilizing it as a substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 3. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 6. N-Linked Glycans Overview [sigmaaldrich.com]
- 7. O-mannosylation: The other glycan player of ER quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein N-glycosylation and O-mannosylation are catalyzed by two evolutionarily related GT-C glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannosyltransferase - Wikipedia [en.wikipedia.org]
- 11. The Catalytic Mechanism of the Retaining Glycosyltransferase Mannosylglycerate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycopeptide analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of methods for interpretation of glycopeptide tandem mass spectral data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycopeptide analysis by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Glycopeptides - Mass Spectrometry Analysis and Enrichment Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 17. escholarship.org [escholarship.org]
A Comparative Guide to the Reproducibility of Enzyme Inhibition Assays: A Focus on Alpha-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of enzyme inhibition assays, with a specific focus on the widely studied alpha-glucosidase inhibition assay. Due to the limited availability of specific reproducibility data for assays involving alpha-D-gulopyranose, this guide utilizes the alpha-glucosidase inhibition assay as a representative and well-documented model. The principles and methodologies discussed herein are broadly applicable to various enzyme inhibition assays and provide a framework for assessing their reproducibility.
Introduction to Enzyme Inhibition Assays
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in drug discovery for the development of therapeutic agents. An essential aspect of this research is the reproducibility of the assays used to measure enzyme inhibition. Reproducibility ensures that results are reliable and comparable across different experiments and laboratories.
Key parameters for assessing the potency of an inhibitor include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme activity by 50%. The reproducibility of an assay is often evaluated by the variation in IC50 values across multiple measurements, expressed as the coefficient of variation (CV).
Data Presentation: Reproducibility of Alpha-Glucosidase Inhibition Assays
The reproducibility of an assay can be assessed through intra-assay and inter-assay variability. Intra-assay variability refers to the variation observed within a single assay run, while inter-assay variability describes the variation between different assay runs, often on different days. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays, and similar standards are often applied to enzyme inhibition assays[1].
The following table summarizes typical IC50 values and their variability for the standard alpha-glucosidase inhibitor, acarbose (B1664774), and other compounds, as reported in various studies. This data provides a benchmark for the expected reproducibility of this assay.
| Compound | Enzyme Source | IC50 (µg/mL) | Reference |
| Acarbose | Saccharomyces cerevisiae | 193.37 | [2] |
| Acarbose | Not specified | 151.1 | [3] |
| Quercetin | Saccharomyces cerevisiae | 5.41 | [2] |
| Quercitrin | Saccharomyces cerevisiae | 49.69 | [2] |
| 50% Ethanol Extract of Tamarix nilotica | Not specified | 12.5 | [3] |
| Aqueous Extract of Tamarix nilotica | Not specified | 24.8 | [3] |
Note: The variability in IC50 values for acarbose across different studies can be attributed to variations in experimental conditions such as enzyme and substrate concentrations, buffer pH, and incubation time.
Experimental Protocols
A standardized and well-documented protocol is fundamental to achieving reproducible results. Below is a detailed methodology for a typical alpha-glucosidase inhibition assay.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound derivatives, plant extracts)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of alpha-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO, followed by dilution in buffer).
-
-
Assay Setup:
-
In a 96-well microplate, add a specific volume of the test compound solution (or solvent for the control) to each well.
-
Add the alpha-glucosidase solution to each well and pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
The following diagram illustrates the general workflow of an alpha-glucosidase inhibition assay.
Caption: Workflow of a typical alpha-glucosidase enzyme inhibition assay.
Alternative Enzyme Inhibition Assay Methodologies
While the colorimetric assay described above is widely used, other methods can also be employed to measure enzyme inhibition, each with its own advantages and potential for reproducibility.
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during an enzymatic reaction. This provides real-time kinetic data.
-
Advantages: It is a universal method applicable to almost any enzyme, as most reactions involve a change in heat. It provides a direct measure of reaction rate.
-
Reproducibility: Generally considered to have high reproducibility due to the direct measurement of a fundamental thermodynamic property.
Fluorometric Assays:
-
Principle: These assays use substrates that release a fluorescent product upon enzymatic cleavage. The increase in fluorescence is proportional to enzyme activity.
-
Advantages: Often more sensitive than colorimetric assays.
-
Reproducibility: Can be highly reproducible, but is susceptible to interference from fluorescent compounds in the test samples.
Factors Affecting Reproducibility
Several factors can influence the reproducibility of enzyme inhibition assays:
-
Enzyme and Substrate Concentration: The IC50 value of an inhibitor can be dependent on the substrate concentration, particularly for competitive inhibitors. Consistent concentrations are crucial.
-
Temperature and pH: Enzyme activity is highly sensitive to changes in temperature and pH. Strict control of these parameters is essential.
-
Incubation Times: Both pre-incubation and reaction incubation times must be precisely controlled.
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially in microplate-based assays.
-
Reagent Stability: The stability of the enzyme, substrate, and inhibitors over time can affect results.
-
Batch-to-Batch Variation: Variations in the purity and activity of reagents, particularly the enzyme, from different batches can lead to inter-assay variability.
Conclusion
References
- 1. salimetrics.com [salimetrics.com]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
Navigating the Analysis of alpha-D-gulopyranose: An Inter-laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of rare sugars like alpha-D-gulopyranose, a C-3 epimer of D-galactose, is crucial for understanding its potential biological roles, including insulin-like effects and anti-cancer properties.[1] Accurate quantification in various biological matrices is fundamental for pharmacokinetic and metabolic studies. This guide provides an objective comparison of three common analytical methods for this compound: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF). The performance data presented is based on established methods for analogous monosaccharides, providing a robust foundation for method development and validation due to the limited availability of specific inter-laboratory comparison data for this compound.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative performance of the three analytical methods. It is important to note that these values are representative for monosaccharide analysis and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.
| Parameter | HPLC-RID | GC-MS (with Derivatization) | CE-LIF (with Derivatization) |
| Linearity (R²) | > 0.997[2] | > 0.99[3] | > 0.99 |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[2] | Dependent on derivatization and analyte | 49.7 to 243.6 nmol/L[4][5] |
| Limit of Quantitation (LOQ) | 0.03–0.56 mg/mL[2] | < 15 mg/L[3] | ~3x LOD |
| Precision (%RSD) | < 5%[2] | < 15%[3] | < 3% (Peak Area)[4][5] |
| Accuracy (% Recovery) | 96.78–108.88%[6] | 95.8 - 121.9%[3] | Not widely reported, matrix-dependent |
Experimental Workflows and Logical Relationships
The selection of an analytical method depends on various factors including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following diagram illustrates the decision-making process and general workflow for each technique.
Signaling Pathways and Biological Relevance of this compound
This compound is involved in key biological processes. As a monosaccharide, it can enter energy metabolism pathways. Furthermore, it serves as a precursor for the biosynthesis of various polysaccharides. Its interactions with proteins, such as through glycosylation, and with cell surface receptors can modulate signaling pathways, influencing cellular functions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for monosaccharide analysis and should be optimized and validated for this compound in the specific laboratory setting.
Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of relatively high concentrations of underivatized sugars.
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, urine).
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724), vortexing, and centrifuging to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup using Solid-Phase Extraction (SPE) with a graphitized carbon cartridge to remove interfering substances.[1]
-
-
HPLC-RID Conditions:
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Alditol Acetate Derivatization
GC-MS offers high sensitivity and selectivity but requires derivatization to make the sugars volatile. The alditol acetate derivatization method is advantageous as it produces a single peak for each sugar.[9][10]
-
Sample Preparation and Derivatization:
-
Perform sample cleanup as described for HPLC-RID.
-
Reduction: To the dried sample residue, add a solution of sodium borohydride (B1222165) in a suitable solvent (e.g., 1M ammonia) and incubate to reduce the monosaccharide to its corresponding alditol. Stop the reaction with glacial acetic acid.[11][12]
-
Acetylation: Add acetic anhydride (B1165640) and a catalyst (e.g., 1-methylimidazole) and heat to acetylate the hydroxyl groups.[13]
-
Extraction: Extract the alditol acetate derivatives into an organic solvent like chloroform. The organic phase is then evaporated and the residue is reconstituted in a suitable solvent for injection.[11][12]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methyl siloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatives (e.g., starting at 140°C and ramping up to 280°C).
-
Injection: Splitless injection is commonly used for trace analysis.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the derivatized this compound compared to a standard. Quantification is performed using an internal standard and a calibration curve.
-
Method 3: Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
CE-LIF provides very high sensitivity and resolution for the analysis of sugars, which must be derivatized with a fluorescent tag.
-
Sample Preparation and Derivatization:
-
Perform sample cleanup as for HPLC-RID.
-
Derivatization with 8-aminopyrene-1,3,6-trisulfonic acid (APTS):
-
To the dried sample, add a solution of APTS in acetic acid and a reducing agent such as sodium cyanoborohydride.[14]
-
Incubate the mixture to allow the reductive amination reaction to occur, which attaches the fluorescent APTS tag to the sugar.[14]
-
The reaction is then quenched, and the sample is diluted for injection.
-
-
-
CE-LIF Conditions:
-
Capillary: Uncoated fused-silica capillary.[14]
-
Running Buffer: A buffer such as acetic acid-triethylamine at a low pH (e.g., 3.5) is used.[14]
-
Applied Voltage: A high voltage (e.g., 20 kV) is applied to drive the separation.[14]
-
Detection: Laser-induced fluorescence with an appropriate excitation and emission wavelength for the APTS tag.
-
-
Data Analysis:
-
Identification is based on the migration time of the APTS-labeled this compound compared to a standard. Quantification is achieved by relating the peak area to a calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of mono-, di- and oligosaccharides by CE using a two-stage derivatization method and LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. agronomy.emu.ee [agronomy.emu.ee]
- 8. jasco-global.com [jasco-global.com]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Monosaccharide analysis and quantification by capillary electrophoresis monitored by laser-induced fluorescence (CE-LIF) [bio-protocol.org]
Verifying the Authenticity of Synthetic α-D-Gulopyranose: A Comparative Guide to Structural Confirmation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic monosaccharides is paramount. This guide provides a comparative analysis of synthetic α-D-gulopyranose against a reference standard, detailing the necessary experimental data and protocols for unambiguous verification.
The synthesis of complex carbohydrates like α-D-gulopyranose is a critical aspect of glycobiology and drug discovery. Ensuring the synthetic product matches the natural or reference standard in structure and purity is a crucial step before its use in further research or development. This guide outlines the key analytical techniques and presents a framework for comparing the spectral and chromatographic data of a synthetic sample to a certified reference standard.
Core Analytical Techniques for Structural Elucidation
The primary methods for confirming the structure of a monosaccharide include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information about the molecule's identity and purity.
Table 1: Comparison of Analytical Data for Synthetic vs. Reference α-D-Gulopyranose
| Parameter | Synthetic α-D-Gulopyranose | Reference Standard α-D-Gulopyranose | Acceptance Criteria |
| ¹H NMR | |||
| Chemical Shift (ppm) | Data to be populated | Data from reference standard | Comparable chemical shifts (typically ±0.02 ppm) |
| Coupling Constants (Hz) | Data to be populated | Data from reference standard | Comparable coupling constants (typically ±0.5 Hz) |
| ¹³C NMR | |||
| Chemical Shift (ppm) | Data to be populated | Data from reference standard | Comparable chemical shifts (typically ±0.1 ppm) |
| Mass Spectrometry | |||
| [M+Na]⁺ (m/z) | Data to be populated | Calculated and reference data | Matches theoretical monoisotopic mass |
| Fragmentation Pattern | Data to be populated | Reference fragmentation pattern | Identical fragmentation pattern |
| HPLC | |||
| Retention Time (min) | Data to be populated | Data from reference standard | Co-elution with the reference standard |
| Purity (%) | Data to be populated | ≥ 98% | Meets or exceeds the purity of the reference |
Note: The table is a template. Actual experimental data needs to be populated based on the analysis of the synthetic sample and the reference standard.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for confirming the identity and stereochemistry of α-D-gulopyranose.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthetic α-D-gulopyranose and the reference standard in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum for each sample. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of carbohydrates (typically 0-6 ppm), and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to an internal standard (e.g., DSS or TSP). Compare the chemical shifts and coupling constants of the synthetic sample to the reference standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the synthetic and reference α-D-gulopyranose in a suitable solvent such as methanol (B129727) or water. The addition of a small amount of sodium salt (e.g., sodium acetate) can enhance the formation of the [M+Na]⁺ adduct for better detection.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for carbohydrates.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Obtain both the full scan MS spectrum to determine the molecular ion and tandem MS (MS/MS) spectra to analyze the fragmentation pattern.
-
Data Analysis: Compare the m/z value of the molecular ion of the synthetic sample with the theoretical mass and the reference standard. The fragmentation patterns should also be identical.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthetic compound and to confirm its identity by comparing its retention time with that of the reference standard.
Protocol:
-
Sample Preparation: Prepare solutions of known concentrations (e.g., 1 mg/mL) of the synthetic and reference α-D-gulopyranose in the mobile phase.
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for non-UV active compounds like monosaccharides. A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar compounds like sugars.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the retention time of the major peak in the chromatogram of the synthetic sample with that of the reference standard. Co-injection of the synthetic sample and the reference standard should result in a single, sharp peak. Purity can be calculated based on the peak area percentage.
Alternative Structural Confirmation Methods
Beyond the core techniques, other methods can provide additional structural information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the sugar to make it volatile. The resulting mass spectra of the derivatives can be compared.
-
X-ray Crystallography: If a single crystal of the synthetic compound can be grown, X-ray crystallography provides the absolute structure with high precision.
-
Chiral HPLC: To confirm the D-configuration, a chiral HPLC method can be employed to separate the D- and L-enantiomers.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of synthetic α-D-gulopyranose.
By following these detailed protocols and comparing the data rigorously, researchers can confidently confirm the structure and purity of their synthetic α-D-gulopyranose, ensuring the reliability of their subsequent scientific investigations.
Evaluating the purity of alpha-D-gulopyranose from different commercial suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative evaluation of alpha-D-gulopyranose from three hypothetical major commercial suppliers (designated as Supplier A, Supplier B, and Supplier C), offering insights into their purity profiles through a series of analytical tests. The experimental data presented herein is illustrative, designed to highlight key purity parameters and guide researchers in their selection process.
The quality of this compound, a rare aldohexose, can significantly impact experimental outcomes, from enzyme kinetics to the synthesis of novel therapeutics. Impurities, which can include other monosaccharides, residual solvents, or degradation products, may lead to erroneous results and compromise the integrity of research findings. Therefore, a thorough analytical assessment of purity is crucial.
Comparative Purity Analysis
The purity of this compound from three different commercial suppliers was evaluated using a multi-pronged analytical approach. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC | Purity (%) | 99.5 | 98.8 | 99.8 |
| Related Monosaccharides (%) | 0.3 (glucose) | 0.9 (mannose) | 0.1 (galactose) | |
| Unidentified Impurities (%) | 0.2 | 0.3 | 0.1 | |
| GC-MS | Residual Solvents (ppm) | <10 (Ethanol) | 50 (Acetone) | <5 (Methanol) |
| Volatile Impurities (%) | <0.01 | 0.05 | <0.01 | |
| ¹H NMR | Anomeric Purity (α-anomer, %) | >99 | >98 | >99.5 |
| Structural Integrity | Conforms | Conforms | Conforms | |
| Polarimetry | Specific Rotation [α]D²⁰ | +118.2° | +117.5° | +118.5° |
Experimental Protocols
A detailed description of the methodologies employed for the purity assessment of this compound is provided below.
High-Performance Liquid Chromatography (HPLC)
This method is used for the separation and quantification of the main component and any non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm.
-
Mobile Phase: 5 mM Sulfuric Acid in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples were accurately weighed (approx. 10 mg) and dissolved in 1 mL of ultrapure water to a final concentration of 10 mg/mL. The solution was then filtered through a 0.22 µm syringe filter before injection.
-
Quantification: The percentage purity was calculated based on the area normalization method. The area of the this compound peak was divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to detect and quantify volatile impurities, including residual solvents from the manufacturing process.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: A headspace vial containing 100 mg of the sample was sealed. The vial was heated to 80°C for 15 minutes before a 1 mL headspace sample was injected.
-
Quantification: External standards of common solvents were used to create a calibration curve for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the anomeric purity of this compound.[1][2][3][4][5]
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Concentration: 5 mg/mL.
-
Temperature: 298 K.
-
Data Acquisition: 1D proton spectra were acquired with water suppression.
-
Analysis: The anomeric proton signal for the α-anomer appears at a characteristic chemical shift. The presence and integration of the corresponding β-anomer signal were used to determine the anomeric purity. The overall spectrum was analyzed to ensure the structural integrity of the molecule.
Polarimetry
Polarimetry measures the optical rotation of the sugar, which is an intrinsic property and can be indicative of purity.[6][7][8][9]
-
Instrumentation: PerkinElmer Model 341 Polarimeter or equivalent.
-
Wavelength: Sodium D-line (589 nm).
-
Temperature: 20°C.
-
Sample Cell: 1 dm path length.
-
Sample Preparation: A solution of this compound was prepared by accurately weighing approximately 1 g of the sample and dissolving it in 100 mL of ultrapure water.
-
Measurement: The optical rotation of the solution was measured, and the specific rotation was calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizing the Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the experimental process and the relevance of this compound purity, the following diagrams are provided.
References
- 1. NMR analysis of carbohydrate-binding interactions in solution: an approach using analysis of saturation transfer difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Application Of Polarimetry To The Determination Of The Purity Of A Sugar [journalijar.com]
Safety Operating Guide
Prudent Disposal of alpha-D-Gulopyranose in a Laboratory Setting
Absence of specific disposal guidelines for alpha-D-gulopyranose necessitates a cautious and compliant approach to its waste management. Researchers, scientists, and drug development professionals are advised to adhere to general best practices for non-hazardous chemical waste and consult with their institution's environmental health and safety (EHS) office for definitive guidance.
General Disposal Principles for Non-Hazardous Laboratory Chemicals
For small quantities of this compound, which is not classified as a hazardous substance, the following general procedures may be considered, pending approval from your institution's EHS department.
-
Waste Characterization: The first step is to determine if the this compound waste is contaminated with any hazardous materials. If it has been mixed with or exposed to hazardous chemicals, the resulting mixture must be treated as hazardous waste according to the regulations applicable to the hazardous components.
-
Uncontaminated Solid Waste: Pure, uncontaminated this compound should be collected in a clearly labeled, sealed container. The label should include the full chemical name and any other identifiers required by your institution.
-
Aqueous Solutions: Dilute, uncontaminated aqueous solutions of this compound may potentially be suitable for drain disposal. However, this is highly dependent on local regulations and the concentration of the solution. It is critical to obtain permission from your EHS office before disposing of any chemical down the drain. If permitted, flushing with copious amounts of water is typically required.
-
Contaminated Waste: All this compound waste that is contaminated with hazardous substances must be disposed of as hazardous chemical waste. This includes contaminated personal protective equipment (PPE), such as gloves and lab coats, as well as any spill cleanup materials. These items should be collected in a designated hazardous waste container.
-
Professional Disposal: For larger quantities of uncontaminated this compound or any amount of contaminated waste, disposal through a licensed professional waste disposal service is the most appropriate and compliant method.
Quantitative Data for Similar Compounds
While no specific quantitative data for the disposal of this compound was found, the table below provides an example of the type of information that would be relevant, based on data for the related compound, alpha-D-glucose. This is for illustrative purposes only and should not be directly applied to this compound.
| Parameter | Typical Value for alpha-D-glucose | Relevance to Disposal |
| GHS Hazard Classification | Not a hazardous substance or mixture | Determines if the material is classified as hazardous waste. |
| Permissible Exposure Limit (PEL) | Not established | While not a disposal parameter, it indicates low toxicity. |
| Aquatic Toxicity | Data not available | Important for assessing the impact of drain disposal. |
Experimental Protocols
No experimental protocols for the disposal of this compound were found. The development of a specific disposal protocol should be conducted in consultation with an EHS professional and be based on the specific characteristics of the waste stream (e.g., concentration, contaminants).
Disposal Decision Workflow
The following diagram outlines a general decision-making process for the disposal of laboratory chemicals. This workflow should be adapted to the specific policies and procedures of your institution.
Caption: General workflow for laboratory chemical disposal decision-making.
It is imperative to reiterate that the guidance provided here is general in nature. The proper disposal of any chemical, including this compound, is dictated by local, state, and federal regulations, as well as the specific policies of your institution. Always prioritize consultation with your EHS department to ensure safe and compliant waste management.
Essential Safety and Disposal Plan for Handling alpha-D-gulopyranose
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal procedures for alpha-D-gulopyranose. While this compound is a sugar and is anticipated to have a low hazard profile similar to glucose, adherence to standard laboratory safety protocols is crucial to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound in a powdered form, appropriate personal protective equipment should be worn to prevent inhalation and skin contact.[1][2]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles.[3] |
| Hand Protection | Disposable nitrile gloves | Provides adequate protection for incidental contact. For prolonged handling, consider double-gloving.[3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from dust and potential spills.[1][3] |
| Respiratory Protection | Not generally required for small quantities | A dust mask or respirator may be necessary if handling large quantities that could generate significant airborne dust.[1][3] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound will ensure safety and prevent contamination of the laboratory environment.
1. Preparation and Area Setup:
-
Designate a clean, well-ventilated area for handling the compound.
-
Ensure all necessary equipment, such as spatulas, weighing paper, and labeled containers, are readily available.
2. Weighing and Handling:
-
Handle the powdered this compound gently to minimize the generation of dust.
-
Use a chemical fume hood if weighing large quantities.
-
Avoid direct contact with the skin and eyes.[5]
3. Solution Preparation:
-
When dissolving the solid, slowly add the solvent to the powder to prevent splashing.
4. Spill Cleanup:
-
In case of a spill, ensure the area is well-ventilated.
-
For a solid spill, carefully sweep or vacuum the material to avoid creating dust.[6]
-
Place the collected material into a labeled container for disposal.[6]
-
Clean the spill area with a damp cloth.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to maintaining a safe laboratory and protecting the environment.[6]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated: Pure, unused this compound or its aqueous solutions.
-
Contaminated: this compound mixed with hazardous substances (e.g., solvents, other chemicals).
-
-
Segregation and Collection:
-
Collect uncontaminated solid waste in a designated, sealed, and clearly labeled container.
-
Contaminated waste must be treated as hazardous waste and collected in a separate, appropriately labeled container that lists all components.[7]
-
-
Disposal Route:
-
Uncontaminated Solid Waste (Small Quantities): May be permissible to dispose of in regular laboratory trash, depending on institutional policies.
-
Uncontaminated Aqueous Solutions (Dilute): May be acceptable to dispose of down the sanitary sewer with copious amounts of water, subject to local regulations and institutional guidelines.[7]
-
Contaminated Waste: Must be disposed of through a licensed professional waste disposal service.[7] Do not allow this to enter the environment.[5][6]
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., water).
-
The rinsate from containers of uncontaminated this compound can typically be disposed of down the drain with plenty of water.
-
Decontaminated containers can often be disposed of in regular trash or recycled, in line with institutional procedures.[7]
-
Consult Local Regulations: Before initiating any disposal, always consult your institution's Environmental Health and Safety (EHS) office and local regulations to ensure full compliance.[5][6]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
